molecular formula C14H26O2 B8260637 Ethyl 11-dodecenoate CAS No. 76063-06-4

Ethyl 11-dodecenoate

Número de catálogo: B8260637
Número CAS: 76063-06-4
Peso molecular: 226.35 g/mol
Clave InChI: ZJBHYKJKLISMQA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 11-dodecenoate is a useful research compound. Its molecular formula is C14H26O2 and its molecular weight is 226.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ethyl dodec-11-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h3H,1,4-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBHYKJKLISMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591139
Record name Ethyl dodec-11-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76063-06-4
Record name Ethyl dodec-11-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Ethyl 11-dodecenoate (CAS Number: 76063-06-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 11-dodecenoate is an unsaturated fatty acid ester with the CAS number 76063-06-4. As a derivative of 11-dodecenoic acid, it belongs to the class of long-chain fatty acid esters. Its terminal double bond provides a site for various chemical modifications, making it a potentially valuable building block in organic synthesis. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and its analytical characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. Data for the closely related saturated analogue, ethyl dodecanoate, is included for comparison, as specific experimental data for the unsaturated compound is limited.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 76063-06-4[1]
Molecular Formula C₁₄H₂₆O₂[1]
Molecular Weight 226.36 g/mol [1]
Physical State Liquid[1]
Purity >99%[1]
Storage Freezer[1]

Note: Due to a lack of specific experimental data for this compound, some physical properties are not available.

Synthesis of this compound

A common and effective method for the synthesis of ethyl esters from carboxylic acids is the Fischer-Speier esterification.[2][3][4][5][6][7] This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[2][3][4][5][6][7]

Reaction Scheme

Fischer_Esterification cluster_reactants Reactants cluster_products Products 11-Dodecenoic_Acid 11-Dodecenoic Acid Reaction + 11-Dodecenoic_Acid->Reaction Ethanol Ethanol Ethanol->Reaction Ethyl_11-dodecenoate This compound Water Water Catalyst H₂SO₄ (catalyst) Equilibrium Catalyst->Equilibrium Reaction->Equilibrium Product_Mix + Equilibrium->Product_Mix Product_Mix->Ethyl_11-dodecenoate Product_Mix->Water

Caption: Fischer-Speier esterification of 11-dodecenoic acid.

Experimental Protocol

This protocol is a generalized procedure for Fischer esterification and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 11-dodecenoic acid

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 11-dodecenoic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).

  • Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the carboxylic acid mass) to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[4] The reaction is typically refluxed for 2-4 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Add an equal volume of water and diethyl ether. Shake the funnel gently and allow the layers to separate.

    • Carefully drain the lower aqueous layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Drying and Solvent Removal:

    • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

    • Remove the solvent (diethyl ether and excess ethanol) using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.[8]

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

Spectroscopic Data (Predicted)

Due to the absence of experimentally acquired spectra for this compound in the searched literature, the following are predicted characteristic spectral features based on the known properties of similar compounds.

4.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following key signals:

  • Vinyl Protons: A multiplet in the region of δ 5.7-5.9 ppm corresponding to the -CH=CH₂ proton and two multiplets around δ 4.9-5.1 ppm for the =CH₂ protons.

  • Ester Methylene Protons: A quartet around δ 4.1 ppm (-O-CH₂-CH₃) due to coupling with the adjacent methyl protons.

  • Allylic Protons: A multiplet around δ 2.0 ppm corresponding to the protons on the carbon adjacent to the double bond (-CH₂-CH=CH₂).

  • Alkyl Chain Protons: A complex multiplet in the region of δ 1.2-1.7 ppm for the remaining methylene protons in the long alkyl chain.

  • Ester Methyl Protons: A triplet around δ 1.25 ppm (-O-CH₂-CH₃) due to coupling with the adjacent methylene protons.

4.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to exhibit the following signals:

  • Carbonyl Carbon: A peak in the range of δ 173-175 ppm .

  • Vinyl Carbons: Peaks around δ 139 ppm (-CH=CH₂) and δ 114 ppm (=CH₂).

  • Ester Methylene Carbon: A signal around δ 60 ppm (-O-CH₂-).

  • Alkyl Chain Carbons: A series of peaks between δ 25-35 ppm .

  • Ester Methyl Carbon: A peak around δ 14 ppm (-CH₃).

4.1.3. Infrared (IR) Spectroscopy

The IR spectrum will likely display the following characteristic absorption bands:

  • C=O Stretch (Ester): A strong absorption band in the region of 1735-1750 cm⁻¹ .[1][9]

  • C-O Stretch (Ester): Two or more bands in the region of 1000-1300 cm⁻¹ .[1][9]

  • =C-H Stretch (Vinyl): A medium intensity band around 3070-3090 cm⁻¹ .

  • C=C Stretch (Vinyl): A medium intensity band around 1640 cm⁻¹ .

  • C-H Stretch (Alkyl): Strong absorption bands in the region of 2850-2960 cm⁻¹ .

4.1.4. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ at m/z = 226. Key fragmentation patterns for fatty acid ethyl esters include:

  • McLafferty Rearrangement: A prominent peak at m/z = 88 , corresponding to the [CH₂=C(OH)OCH₂CH₃]⁺ ion.[10]

  • Loss of the Ethoxy Group: A fragment ion at m/z = 181 ([M - 45]⁺) resulting from the loss of the -OCH₂CH₃ group.

  • Alkyl Chain Fragmentation: A series of fragment ions separated by 14 mass units (CH₂) corresponding to the cleavage of the hydrocarbon chain.

Gas Chromatography (GC)

Gas chromatography is a suitable method for assessing the purity of this compound and for monitoring reaction progress.

Typical GC Conditions for Fatty Acid Ethyl Esters:

  • Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-FATWAX), is recommended for the separation of fatty acid esters.[11]

  • Carrier Gas: Helium or hydrogen.[11]

  • Injector Temperature: 250-290 °C.[11]

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 80-100 °C and ramping up to 250-290 °C.[11]

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[11]

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_system Gas Chromatography System cluster_analysis Data Analysis Sample This compound Sample Dilution Dilute in appropriate solvent (e.g., hexane, isooctane) Sample->Dilution Injector Injector Port Dilution->Injector Inject Sample Column Capillary Column Injector->Column Vaporization & Introduction Detector Detector (FID or MS) Column->Detector Separation Oven Temperature-Controlled Oven Chromatogram Chromatogram Generation Detector->Chromatogram Signal Detection Peak_Analysis Peak Integration and Identification Chromatogram->Peak_Analysis Purity_Determination Purity Calculation Peak_Analysis->Purity_Determination

Caption: General workflow for Gas Chromatography analysis.

Conclusion

This compound is a versatile unsaturated fatty acid ester with potential applications in various fields of chemical synthesis. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis via Fischer esterification, and a summary of the analytical methods used for its characterization. The provided information aims to support researchers and professionals in the effective utilization of this compound in their work. Further experimental validation of the predicted spectral data and physical properties is encouraged to build a more complete profile of this chemical.

References

Spectroscopic Profile of Ethyl 11-dodecenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 11-dodecenoate. Due to the limited availability of published experimental data for this compound (CAS 76063-06-4, Molecular Formula: C₁₄H₂₆O₂), this report presents the spectroscopic data of a close structural analog, Ethyl 10-undecenoate (CAS 692-86-4, Molecular Formula: C₁₃H₂₄O₂), also known as ethyl undecylenate. The spectral characteristics of these two molecules are expected to be highly similar, with predictable minor variations primarily in the NMR spectra arising from the additional methylene group in this compound. This document is intended to serve as a valuable reference for the characterization and analysis of this class of unsaturated esters.

Data Presentation

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of Ethyl 10-undecenoate.

Table 1: ¹H NMR Spectroscopic Data of Ethyl 10-undecenoate
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.88 - 5.71m1H=CH-
5.02 - 4.88m2HH₂C=
4.12q2H-O-CH₂ -CH₃
2.28t2H-CH₂ -COO-
2.08 - 1.98m2H=CH-CH₂ -
1.68 - 1.52m2H-CH₂ -CH₂-COO-
1.40 - 1.20m8H-(CH₂)₄-
1.25t3H-O-CH₂-CH₃

Solvent: CDCl₃. Instrument Frequency: Varian A-60[1].

Table 2: ¹³C NMR Spectroscopic Data of Ethyl 10-undecenoate
Chemical Shift (δ) ppmAssignment
173.8C=O
139.2=CH-
114.1H₂C=
60.1-O-CH₂-
34.4-CH₂-COO-
33.8=CH-CH₂-
29.3-(CH₂)n-
29.2-(CH₂)n-
29.1-(CH₂)n-
28.9-(CH₂)n-
25.0-CH₂-CH₂-COO-
14.3-O-CH₂-CH₃

Solvent: CDCl₃[1].

Table 3: Infrared (IR) Spectroscopy Data of Ethyl 10-undecenoate
Wavenumber (cm⁻¹)Interpretation
3077=C-H stretch
2978, 2929, 2856C-H stretch (aliphatic)
1738C=O stretch (ester)
1641C=C stretch
1465, 1376C-H bend (aliphatic)
1178C-O stretch (ester)
993, 910=C-H bend (out-of-plane)

Sample Preparation: Neat liquid, Capillary Cell[1].

Table 4: Mass Spectrometry (MS) Data of Ethyl 10-undecenoate
m/zRelative Intensity (%)Putative Assignment
212< 5[M]⁺ (Molecular Ion)
167~ 20[M - OCH₂CH₃]⁺
101~ 50[CH₂(CH₂)₄COOCH₂CH₃]⁺
88100McLafferty rearrangement product: [CH₂=C(OH)OCH₂CH₃]⁺
69~ 40[CH₂(CH₂)₄]⁺
55~ 70[C₄H₇]⁺
41~ 60[C₃H₅]⁺

Ionization Method: Electron Ionization (EI)[1].

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Sample Preparation : Approximately 5-10 mg of the neat liquid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[2][3][4] The solution is then filtered through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.[3]

  • Data Acquisition : The NMR tube is placed in the spectrometer's probe. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectra are commonly obtained for liquid samples using the following method:

  • Sample Preparation (Neat Liquid) : A drop of the neat liquid sample is placed on the surface of a salt plate (e.g., NaCl or KBr).[5][6] A second salt plate is carefully placed on top to create a thin liquid film between the plates.[5] Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a drop of the liquid is placed directly onto the ATR crystal.[6][7][8]

  • Data Acquisition : The sample holder with the salt plates or the ATR accessory is placed in the FT-IR spectrometer. A background spectrum of the empty salt plates or the clean ATR crystal is recorded first.[7][8] The sample spectrum is then acquired, and the instrument's software automatically subtracts the background to produce the final spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of volatile organic compounds.

  • Sample Introduction : A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a heated direct insertion probe or through the injection port of a gas chromatograph (GC-MS). The sample is vaporized in the ion source.[9][10][11][12][13]

  • Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[9][10][11][12] This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation : The molecular ions, being high in energy, often undergo fragmentation, breaking into smaller charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.

  • Mass Analysis and Detection : The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Liquid Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Sample (Salt Plates or ATR) Sample->Prep_IR Prep_MS Vaporize Sample Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Data_NMR NMR Spectra (Chemical Shift, Integration, Multiplicity) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

A generalized workflow for spectroscopic analysis.

References

The Ubiquitous Presence of Long-Chain Unsaturated Ethyl Esters in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain unsaturated ethyl esters, a class of lipids once considered mere metabolic curiosities, are increasingly recognized for their diverse and significant roles in biological systems. From acting as potent signaling molecules in mammals to serving as crucial communication cues in the insect world, these esters are far more than simple storage lipids. This in-depth technical guide explores the natural occurrence of long-chain unsaturated ethyl esters across various taxa, presenting quantitative data, detailed experimental protocols for their analysis, and visualizations of their associated signaling pathways. This document aims to provide a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, fostering a deeper understanding and exploration of these fascinating bioactive compounds.

Introduction

Long-chain unsaturated ethyl esters are organic compounds formed from the esterification of a long-chain unsaturated fatty acid with ethanol. Their presence has been documented in a wide array of natural sources, including plants, insects, marine organisms, and mammalian tissues. While their formation in mammals has been extensively studied in the context of ethanol metabolism, their endogenous roles and biosynthetic pathways in other organisms are areas of active research. These molecules are of significant interest due to their diverse biological activities, which include anti-inflammatory, pheromonal, and metabolic regulatory functions. This guide will delve into the known occurrences of these esters, the methodologies used to study them, and the signaling pathways they influence.

Natural Occurrence and Quantitative Data

The distribution of long-chain unsaturated ethyl esters is widespread, with their concentrations and specific compositions varying significantly between different organisms and even between different tissues within the same organism. This section summarizes the available quantitative data on their natural occurrence.

In Plants

Certain plant families are known to produce a variety of fatty acid ethyl esters. For instance, the fruits of several species within the Celastraceae family contain these compounds, where they are thought to play a role in fruit development and defense.

Plant SpeciesTissueEthyl EsterConcentrationReference
Euonymus europaeusArilEthyl oleatePresent[1]
Euonymus europaeusArilEthyl linoleatePresent[1]
Celastrus orbiculatusSeedEthyl palmitatePresent[1]
In Insects

In the insect kingdom, long-chain unsaturated ethyl esters are well-established as critical components of pheromones, mediating behaviors such as aggregation, mating, and social organization.

Insect SpeciesGland/TissueEthyl EsterAmount per Individual (ng)Reference
Drosophila virilisMaleEthyl tiglate> 15[2]
Drosophila virilisMaleEthyl hexanoate> 15[2]
Apis mellifera (Honey Bee)Forager CropEthyl oleatePresent[3]
Vespa velutina (Asian Hornet)Venom GlandEthyl oleateIdentified[4]
Vespa velutina (Asian Hornet)Venom GlandEthyl palmitateIdentified[4]
In Marine Organisms

Marine algae are a rich source of bioactive lipids, including various long-chain unsaturated ethyl esters, some of which exhibit antifungal and other potentially therapeutic properties.

Marine OrganismEthyl EsterBiological ActivityReference
Laurencia okamurai (Red Alga)(9Z,12Z,15Z,18Z,21Z)-ethyl tetracosa-9,12,15,18,21-pentaenoateAntifungal[5]
Laurencia okamurai (Red Alga)(10Z,13Z)-ethyl nonadeca-10,13-dienoateAntifungal[5]
In Mammalian Tissues (in the context of ethanol metabolism)

In mammals, the formation of fatty acid ethyl esters (FAEEs) is primarily linked to the non-oxidative metabolism of ethanol. These esters can accumulate in various tissues and are considered markers of ethanol consumption.[6]

Mammalian SpeciesTissueEthyl EsterConcentration (nmol/g) after Ethanol ExposureReference
RatAdipose TissueEthyl oleate, palmitate, stearate, linoleate~300 (total)[3]
MouseLiverEthyl oleate, linoleate, palmitate, stearatePresent[7]
MouseBrainEthyl oleate, linoleatePresent (lower than liver)[7]
HumanSerumVarious FAEEsUp to 42 µM[8]

Experimental Protocols

The accurate identification and quantification of long-chain unsaturated ethyl esters from complex biological matrices require robust and sensitive analytical methods. This section details some of the key experimental protocols employed in their study.

Extraction of Ethyl Esters from Plant Seeds using Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a green and efficient method for extracting lipids from plant materials.

Principle: Supercritical CO2 is used as a solvent to selectively extract non-polar compounds like ethyl esters from a solid matrix. The solvating power of the supercritical fluid is a function of temperature and pressure, allowing for selective extraction.

Protocol:

  • Sample Preparation: Grind the plant seeds to a fine powder to increase the surface area for extraction.

  • SFE System Setup:

    • An extraction vessel to hold the sample.

    • A high-pressure pump to deliver liquid CO2.

    • A heat exchanger to bring the CO2 to its supercritical temperature.

    • A pressure regulator to maintain the desired extraction pressure.

    • A separator to collect the extracted compounds.

  • Extraction Parameters:

    • Pressure: 7500 psi

    • Temperature: 100°C

    • CO2 Flow Rate: 2-4 L/min

    • Extraction Time: 30-60 minutes

  • Collection: The extracted ethyl esters are collected in a vial after the CO2 is depressurized and returned to its gaseous state.

  • Analysis: The collected extract can be directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis of Insect Pheromones using Solid-Phase Microextraction (SPME) coupled with GC-MS

SPME is a solvent-free extraction technique ideal for analyzing volatile and semi-volatile compounds like insect pheromones.

Principle: A fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample or directly immersed in a liquid sample. The analytes partition into the stationary phase. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis.

Protocol:

  • Sample Preparation: Excise the pheromone gland from the insect and place it in a sealed vial. For headspace analysis, the intact insect can be placed in a sealed chamber.

  • SPME Fiber Selection: Choose a fiber coating appropriate for the polarity of the target ethyl esters (e.g., polydimethylsiloxane (PDMS) for non-polar compounds).

  • Extraction:

    • Headspace SPME: Expose the SPME fiber to the headspace of the vial containing the gland for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

    • Direct Immersion SPME: If the gland is extracted in a solvent, immerse the fiber directly into the solvent extract.

  • GC-MS Analysis:

    • Desorption: Insert the SPME fiber into the hot injector of the GC-MS system (e.g., 250°C) to thermally desorb the analytes onto the analytical column.

    • Chromatographic Separation: Use a suitable GC column (e.g., DB-5ms) and temperature program to separate the components of the pheromone blend.

    • Mass Spectrometric Detection: Identify the individual ethyl esters based on their mass spectra and retention times compared to authentic standards.

Lipid Extraction, Saponification, and Esterification for Fatty Acid Analysis

This protocol is used to analyze the total fatty acid composition of a sample, from which ethyl esters can be specifically quantified.

Principle: Lipids are first extracted from the tissue. Saponification (alkaline hydrolysis) is then used to break the ester bonds, releasing the free fatty acids. These free fatty acids are then esterified (in this case, to their methyl esters for GC analysis, though ethyl esters can also be formed and analyzed) for volatility and compatibility with GC analysis.

Protocol:

  • Lipid Extraction (Folch Method):

    • Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) mixture.

    • Add 0.9% NaCl solution to create a biphasic system.

    • The lower chloroform layer containing the lipids is collected.

    • Evaporate the solvent under a stream of nitrogen.

  • Saponification:

    • Resuspend the lipid extract in a methanolic solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH).

    • Heat the mixture (e.g., at 70°C for 1-2 hours) to hydrolyze the ester linkages.[9]

  • Esterification (to form Fatty Acid Methyl Esters - FAMEs for analysis):

    • Acidify the saponified mixture with a strong acid (e.g., HCl).

    • Add a methylating agent such as boron trifluoride-methanol complex (BF3-methanol) and heat to form FAMEs.

  • Extraction of FAMEs:

    • Extract the FAMEs from the aqueous-methanolic solution using a non-polar solvent like hexane.

  • GC-MS Analysis:

    • Inject the hexane extract containing the FAMEs into the GC-MS for separation and quantification. By using appropriate internal standards, the absolute concentration of each fatty acid can be determined.

Signaling Pathways and Biological Roles

Long-chain unsaturated ethyl esters and their constituent fatty acids are not merely structural components or energy reserves; they are active participants in cellular signaling, influencing a range of physiological processes.

Anti-Inflammatory Effects via NF-κB Pathway Inhibition

Several long-chain unsaturated fatty acids and their derivatives have been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][10] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB-NF-κB Complex IκB-NF-κB Complex IKK Complex->IκB-NF-κB Complex phosphorylates IκB IκB IκB IκB->IκB-NF-κB Complex NF-κB NF-κB NF-κB->IκB-NF-κB Complex NF-κB_n Active NF-κB NF-κB->NF-κB_n translocates to IκB-NF-κB Complex->NF-κB releases Ubiquitination & Degradation Ubiquitination & Degradation IκB-NF-κB Complex->Ubiquitination & Degradation leads to Ethyl Ester Ethyl Ester Ethyl Ester->IKK Complex inhibits DNA DNA NF-κB_n->DNA binds to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression DNA->Pro-inflammatory Gene Expression induces

Caption: Postulated inhibition of the NF-κB signaling pathway by long-chain unsaturated ethyl esters.

Metabolic Regulation through PPARα Activation

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. PPARα, in particular, is a key regulator of fatty acid catabolism.[11][12] Long-chain unsaturated fatty acids are natural ligands for PPARα.

PPARa_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LC-Unsaturated Fatty Acid/Ethyl Ester LC-Unsaturated Fatty Acid/Ethyl Ester PPARα PPARα LC-Unsaturated Fatty Acid/Ethyl Ester->PPARα binds and activates PPARα-RXR Heterodimer PPARα-RXR Heterodimer PPARα->PPARα-RXR Heterodimer RXR RXR RXR->PPARα-RXR Heterodimer PPRE PPRE (DNA) PPARα-RXR Heterodimer->PPRE binds to Target Gene Expression Target Gene Expression PPRE->Target Gene Expression regulates

Caption: Activation of the PPARα signaling pathway by long-chain unsaturated fatty acids.

G-Protein Coupled Receptor (GPCR) Signaling

A growing body of evidence suggests that various lipid molecules, including fatty acids, can act as extracellular signaling molecules by binding to G-protein coupled receptors (GPCRs) on the cell surface.[4][13][14] This interaction can trigger a cascade of intracellular events, leading to diverse physiological responses.

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Lipid Mediator (e.g., Fatty Acid) Lipid Mediator (e.g., Fatty Acid) GPCR GPCR Lipid Mediator (e.g., Fatty Acid)->GPCR binds G-Protein G-Protein GPCR->G-Protein activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme modulates Second Messengers Second Messengers Effector Enzyme->Second Messengers produces Cellular Response Cellular Response Second Messengers->Cellular Response triggers

Caption: General overview of G-protein coupled receptor signaling initiated by a lipid mediator.

Conclusion and Future Directions

The natural occurrence of long-chain unsaturated ethyl esters is a testament to the chemical diversity and functional sophistication of the lipidome. While significant progress has been made in identifying these molecules and their biological roles, many questions remain. Future research should focus on:

  • Comprehensive Quantitative Profiling: Establishing extensive, comparable datasets of long-chain unsaturated ethyl ester concentrations across a wider range of species and tissues.

  • Elucidation of Biosynthetic Pathways: Uncovering the specific enzymes and genetic pathways responsible for the endogenous production of these esters in various organisms.

  • Mechanism of Action: Delving deeper into the molecular mechanisms by which these esters exert their signaling effects, including the identification of novel receptors and downstream targets.

  • Therapeutic Potential: Exploring the potential of synthetic long-chain unsaturated ethyl esters as novel therapeutic agents for inflammatory diseases, metabolic disorders, and other conditions.

This technical guide provides a solid foundation for researchers and professionals to build upon, encouraging further investigation into this promising class of bioactive molecules. The continued exploration of long-chain unsaturated ethyl esters holds the potential to unlock new avenues for drug discovery and a more profound understanding of biological systems.

References

Biosynthesis of fatty acid ethyl esters in organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of Fatty Acid Ethyl Esters in Organisms

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids with ethanol.[1][2] While representing a minor pathway of alcohol metabolism compared to oxidative routes, FAEEs hold significant biological and clinical importance.[3][4] They are recognized as mediators of ethanol-induced organ damage, particularly in the pancreas, liver, and heart, and serve as sensitive biomarkers for both acute and chronic alcohol consumption.[5][6][7][8] In the realm of biotechnology, engineered microbial pathways for FAEE synthesis are being explored for the production of biofuels.[9][10] This guide provides a comprehensive overview of the enzymatic pathways, cellular localization, and regulatory aspects of FAEE biosynthesis in mammalian and microbial systems. It includes a summary of quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to support advanced research and development.

Core Biosynthetic Pathways in Mammalian Systems

In mammals, FAEEs are primarily generated via two enzymatic pathways following ethanol consumption. These pathways utilize cellular fatty acids or their activated forms and are prominent in organs susceptible to alcohol-induced injury.[11]

Enzymatic Routes of FAEE Synthesis

The formation of FAEEs is catalyzed by two main types of enzyme activities:

  • Fatty Acid Ethyl Ester Synthases (FAEES): This route involves the direct esterification of a free fatty acid (FA) with ethanol.[11] FAEES activity is attributed to a variety of enzymes belonging to the serine hydrolase family, with tissue-specific expressions.[11]

    • Carboxylesterases: In the liver, carboxylesterase 1d (Ces1d) has been identified as a key enzyme in FAEE formation.[3][5]

    • Pancreatic Lipases: In the pancreas, which exhibits the highest levels of FAEE synthase activity, enzymes such as cholesterol ester hydrolase and triacylglycerol lipase are major contributors.[1][11][12] Carboxylester lipase (CEL) is particularly implicated in the development of alcoholic pancreatitis.[13]

    • Other Enzymes: Lipoprotein lipase and several glutathione S-transferases have also been shown to exhibit FAEES activity.[11][14] Four distinct FAEE synthase enzymes have been purified from human heart muscle.[6]

  • Acyl-CoA:Ethanol O-Acyltransferase (AEAT): This pathway transfers a fatty acyl group from an activated fatty acid (fatty acyl-CoA) to ethanol.[11] AEAT activity is predominantly found in the microsomal fractions of the liver and small intestine.[11][15]

The substrates for these pathways, fatty acids and fatty acyl-CoAs, are sourced from cellular pools, including the hydrolysis of triglycerides and phospholipids.[15]

Mammalian_FAEE_Biosynthesis sub_etoh Ethanol enzyme_faees Fatty Acid Ethyl Ester Synthases (FAEES) (e.g., Carboxylesterases, CEL) sub_etoh->enzyme_faees enzyme_aeat Acyl-CoA:Ethanol O-Acyltransferase (AEAT) sub_etoh->enzyme_aeat sub_fa Free Fatty Acid (from Triglycerides, Phospholipids) sub_fa->enzyme_faees sub_acoa Fatty Acyl-CoA sub_acoa->enzyme_aeat product_faee Fatty Acid Ethyl Ester (FAEE) enzyme_faees->product_faee Esterification enzyme_aeat->product_faee Acyl Transfer

Caption: Mammalian FAEE Biosynthesis Pathways.

Cellular Localization and Pathophysiological Significance

FAEE synthesis occurs in various cellular compartments, and the resulting metabolites are linked to significant cellular dysfunction.

Subcellular Location of Synthesis

FAEE synthesis has been identified in both the cytosol and in membrane-bound fractions, particularly the microsomes (endoplasmic reticulum).[11][15][16] Cytosolic synthases can utilize both free fatty acids and fatty acyl-CoA as substrates, while microsomal enzymes preferentially use fatty acyl-CoA.[15] Once synthesized, these neutral lipids can accumulate within the cell, notably in mitochondria, where they impair organelle function and cellular respiration.[6] Following their synthesis, FAEEs can be released from the cell and are transported in the circulation by albumin and lipoproteins.[15]

Role in Ethanol-Induced Organ Damage

A substantial body of evidence implicates FAEEs as direct mediators of alcohol-induced toxicity. Their accumulation in organs like the pancreas, liver, and heart correlates with tissue injury.[6][17][18]

  • Pancreatitis: FAEEs are considered key initiators of alcoholic pancreatitis.[8][13] They induce a sustained increase in intracellular calcium concentrations in pancreatic acinar cells, leading to premature activation of digestive enzymes, mitochondrial dysfunction, and necrotic cell death.[13][17][18]

  • Hepatotoxicity: In the liver, FAEEs contribute to alcohol-associated liver disease by inducing endoplasmic reticulum (ER) stress, which can trigger apoptosis and inflammation.[5] This effect is independent of the toxicity caused by acetaldehyde, the primary oxidative metabolite of ethanol.[5]

  • Cardiomyopathy: The high rate of FAEE synthesis in the heart, an organ with limited oxidative ethanol metabolism, provides a strong link between alcohol consumption and alcoholic cardiomyopathy.[6]

FAEE_Toxicity_Pathway etoh Ethanol Consumption faee FAEE Synthesis (Pancreas, Liver, Heart) etoh->faee mito Mitochondrial Accumulation faee->mito Accumulates in er Endoplasmic Reticulum (ER) faee->er Induces stress in ca2 Sustained Intracellular Ca2+ Increase faee->ca2 Triggers mito_dys Mitochondrial Dysfunction (Impaired Respiration) mito->mito_dys er_stress ER Stress er->er_stress ca2->mito_dys outcome Cellular Injury & Necrosis (e.g., Pancreatitis, Liver Damage) ca2->outcome mito_dys->outcome er_stress->outcome

Caption: FAEE-Mediated Cellular Injury Pathway.

Biosynthesis in Microbial Systems

Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been developed to produce FAEEs as a next-generation biofuel.[10][19] These systems utilize different enzymatic machinery compared to mammals.

The typical engineered pathway begins with the standard microbial fatty acid synthesis (FAS) pathway, which produces fatty acyl-ACPs (acyl carrier proteins). Key steps are:

  • Thioesterase Action: An overexpressed thioesterase (e.g., TesB) hydrolyzes fatty acyl-ACPs to release free fatty acids (FFAs).[10]

  • Acyl-CoA Formation: The FFAs are then activated to fatty acyl-CoA by a fatty acyl-CoA ligase (e.g., FadD).[9]

  • Esterification: A wax synthase (WS), an enzyme not naturally present for this purpose in E. coli, catalyzes the final esterification of fatty acyl-CoA with ethanol to produce FAEEs.[9][10]

Metabolic engineering efforts focus on overexpressing key enzymes in the FAS pathway (e.g., from the fabHDG operon) and the FAEE synthesis module to increase yields and overcome feedback inhibition.[10]

Microbial_FAEE_Biosynthesis start Fatty Acid Synthesis (Acetyl-CoA, Malonyl-CoA) acyl_acp Fatty Acyl-ACP start->acyl_acp tesb Thioesterase (TesB) acyl_acp->tesb ffa Free Fatty Acid (FFA) fadd Acyl-CoA Ligase (FadD) ffa->fadd acyl_coa Fatty Acyl-CoA ws Wax Synthase (WS) acyl_coa->ws etoh Ethanol etoh->ws faee FAEE (Biofuel) tesb->ffa Hydrolysis fadd->acyl_coa Activation ws->faee Esterification

Caption: Engineered FAEE Biosynthesis in E. coli.

Quantitative Data Summary

The concentration of FAEEs varies significantly depending on the tissue and the level of alcohol exposure. This data is critical for understanding their role as biomarkers and mediators of toxicity.

Table 1: FAEE Concentrations in Human Tissues

Tissue Condition Mean FAEE Concentration (nmol/g ± SEM) Key FAEE Species Reference
Adipose Chronic Alcoholics (no blood ethanol at death) 300 ± 46 Ethyl palmitate, ethyl oleate, ethyl stearate [20]
Adipose Nonalcoholic Controls 43 ± 13 Ethyl palmitate, ethyl oleate, ethyl stearate [20]
Liver Detectable Blood Ethanol at Autopsy Substantially higher than controls* Ethyl arachidonate (>200 pmol/g) [21]
Adipose Detectable Blood Ethanol at Autopsy Substantially higher than controls* Ethyl arachidonate (>200 pmol/g) [21]
Pancreas Acutely Intoxicated Patients Up to 115 µM/L (in plasma) Palmitoleate, Oleate, Linoleate [13]

Absolute mean values were not provided in the abstract, but a significant difference was established.

Table 2: Key Enzymes in Mammalian FAEE Biosynthesis

Enzyme/Activity Enzyme Class Primary Location(s) Substrate(s) Reference
FAEE Synthase (FAEES) Serine Hydrolase Pancreas, Liver, Heart, Adipose Ethanol, Free Fatty Acid [1][6][11]
Carboxylesterase 1d (Ces1d) Carboxylesterase Liver Ethanol, Free Fatty Acid [3][5]
Carboxylester Lipase (CEL) Lipase Pancreas Ethanol, Free Fatty Acid [12][13]
Acyl-CoA:Ethanol O-Acyltransferase (AEAT) Acyltransferase Liver, Small Intestine (Microsomes) Ethanol, Fatty Acyl-CoA [11][15]

| Glutathione S-transferase | Transferase | Myocardium | Ethanol, Free Fatty Acid |[14] |

Experimental Protocols

Accurate measurement of FAEEs and the activity of their synthesizing enzymes is fundamental to research in this field.

Protocol: Extraction and Quantification of FAEEs from Biological Tissues

This protocol is adapted from methodologies described for analyzing FAEEs in postmortem and biological specimens.[20][21][22]

Objective: To isolate, identify, and quantify FAEEs from tissue samples.

Methodology:

  • Sample Preparation:

    • Accurately weigh 0.5-1.0 g of frozen tissue.

    • Add an internal standard (e.g., 100 µL of 1 mM ethyl heptadecanoate) to the sample for quantification.[23]

    • Homogenize the tissue in an appropriate volume of ice-cold acetone using a mechanical homogenizer. Acetone is used to precipitate proteins and extract lipids while minimizing non-enzymatic esterification.

  • Lipid Extraction:

    • Centrifuge the homogenate to pellet the protein precipitate.

    • Collect the acetone supernatant containing the lipids.

    • Perform a secondary extraction of the pellet with a hexane/acetone mixture to ensure complete lipid recovery.[23]

    • Combine the supernatants and evaporate the solvent under a stream of nitrogen gas.

  • Isolation of FAEEs:

    • Resuspend the dried lipid extract in a small volume of hexane.

    • Apply the sample to a solid-phase extraction (SPE) column (e.g., amino-propyl silica) or perform thin-layer chromatography (TLC) on a silica gel plate.[22]

    • For TLC, develop the plate using an apolar solvent system such as petroleum ether:diethyl ether:acetic acid (75:5:1, v/v/v).

    • Scrape the silica band corresponding to authentic FAEE standards.

  • Quantification by GC-MS:

    • Elute the FAEEs from the silica with hexane.

    • Concentrate the sample and analyze it using gas chromatography-mass spectrometry (GC-MS).[22]

    • Use a nonpolar capillary column (e.g., dimethylpolysiloxane).[22]

    • Operate the mass spectrometer in selective ion monitoring (SIM) mode, monitoring for characteristic fragment ions of FAEEs (e.g., m/z 88 and 101) to ensure specificity and sensitivity.[22]

    • Calculate the concentration of each FAEE species based on the peak area relative to the internal standard.

Protocol_FAEE_Quantification cluster_prep 1. Sample Preparation cluster_extract 2. Lipid Extraction cluster_isolate 3. FAEE Isolation cluster_quantify 4. Quantification p1 Weigh Tissue Sample p2 Add Internal Standard (e.g., Ethyl Heptadecanoate) p1->p2 p3 Homogenize in Acetone p2->p3 e1 Centrifuge Homogenate p3->e1 e2 Collect Supernatant e1->e2 e3 Evaporate Solvent (under Nitrogen) e2->e3 i1 Resuspend in Hexane e3->i1 i2 Purify via TLC or Solid-Phase Extraction i1->i2 i3 Elute FAEE Fraction i2->i3 q1 Analyze by GC-MS (SIM Mode) i3->q1 q2 Calculate Concentration vs. Internal Standard q1->q2

Caption: Workflow for FAEE Extraction and Quantification.
Protocol: In Vitro FAEE Synthase Activity Assay

This protocol allows for the measurement of FAEE synthesis rates in tissue homogenates or purified enzyme preparations.[24]

Objective: To determine the enzymatic activity of FAEE synthase.

Methodology:

  • Preparation of Enzyme Source:

    • Prepare a tissue homogenate (e.g., from liver or pancreas) in a suitable buffer (e.g., potassium phosphate buffer).

    • Alternatively, use a purified or partially purified enzyme fraction.

    • Determine the total protein concentration of the enzyme source using a standard method (e.g., Bradford assay).

  • Reaction Mixture Setup:

    • In a reaction vial, combine the following components:

      • Enzyme source (e.g., 100 µg of total protein).

      • Reaction buffer.

      • Fatty acid substrate (e.g., 100 µM oleic acid).

      • Ethanol, including a radiolabeled tracer such as [¹⁴C]ethanol, for sensitive detection.

    • Prepare control reactions, including a "no enzyme" control and a "time zero" control (reaction stopped immediately).

  • Enzymatic Reaction:

    • Initiate the reaction by adding one of the substrates (e.g., ethanol).

    • Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

    • Stop the reaction by adding a quenching solution, such as a mixture of chloroform:methanol (2:1), which also serves as the extraction solvent.

  • Product Extraction and Analysis:

    • Add an internal standard and extract the lipids as described in Protocol 5.1.

    • Separate the product, [¹⁴C]fatty acid ethyl ester, from the unreacted [¹⁴C]ethanol substrate using TLC.

    • Quantify the amount of radiolabeled product formed using liquid scintillation counting or by autoradiography of the TLC plate.

  • Calculation of Activity:

    • Calculate the rate of FAEE synthesis and express it as pmol or nmol of product formed per minute per milligram of protein (pmol/min/mg).

Protocol_Enzyme_Assay start Prepare Enzyme Source (Tissue Homogenate or Purified Protein) setup Set up Reaction Mixture: - Enzyme - Buffer - Fatty Acid Substrate - [14C]Ethanol start->setup incubate Incubate at 37°C (e.g., 30-60 min) setup->incubate stop Stop Reaction (e.g., add Chloroform:Methanol) incubate->stop extract Extract Lipids stop->extract separate Separate Product (FAEE) from Substrate via TLC extract->separate quantify Quantify [14C]FAEE (Scintillation Counting) separate->quantify calculate Calculate Specific Activity (nmol/min/mg protein) quantify->calculate

Caption: Workflow for FAEE Synthase Activity Assay.

References

Ethyl 11-dodecenoate: Investigating its Potential as an Insect Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of scientific literature reveals no direct evidence or published studies identifying ethyl 11-dodecenoate as a confirmed insect pheromone for any specific species. This technical guide, therefore, outlines a hypothetical framework for investigating its potential, detailing the standard experimental protocols and data interpretation methodologies that would be employed in such a research endeavor.

Introduction

Insect pheromones are chemical signals that mediate interactions between individuals of the same species, playing a crucial role in behaviors such as mating, aggregation, and trail-following. The identification and synthesis of these compounds are paramount for developing environmentally benign pest management strategies. This compound, a C14 unsaturated ester, possesses structural characteristics comparable to known lepidopteran pheromones. This document provides a prospective guide for researchers on how its potential as a pheromone could be systematically evaluated.

Hypothetical Experimental Workflow

The investigation of a potential insect pheromone like this compound would typically follow a multi-step process, from chemical synthesis to behavioral validation. The logical flow of such an investigation is outlined below.

G cluster_0 Chemical Synthesis & Analysis cluster_1 Electrophysiological Screening cluster_2 Behavioral Assays cluster_3 Conclusion A Synthesis of This compound B Purification (e.g., Chromatography) A->B C Structural Verification (GC-MS, NMR) B->C E Electroantennography (EAG) Screening C->E Test Compound D Insect Rearing & Antennae Preparation D->E F Single Sensillum Recording (SSR) E->F G Wind Tunnel Assays E->G Active Compound H Field Trapping Experiments G->H I Data Analysis & Interpretation H->I J Identification as Pheromone/Inactive I->J

Figure 1: Hypothetical workflow for pheromone identification.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound would involve the esterification of 11-dodecenoic acid.

Objective: To synthesize high-purity this compound for use in biological assays.

Materials:

  • 11-dodecenoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Solvents (e.g., diethyl ether, hexane)

  • Silica gel for column chromatography

Procedure:

  • A solution of 11-dodecenoic acid in a molar excess of anhydrous ethanol is prepared in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is slowly added to the solution.

  • The mixture is refluxed for several hours to drive the esterification reaction to completion.

  • After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted multiple times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

  • The purity and identity of the synthesized compound are confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Electrophysiological Assays: Electroantennography (EAG)

EAG is a technique used to measure the average electrical response of an insect's antenna to a volatile compound. A significant EAG response would indicate that the insect's olfactory receptor neurons are sensitive to this compound.

Objective: To determine if the antennae of the target insect species produce a significant electrical signal in response to this compound.

Procedure:

  • An adult insect is immobilized, and one of its antennae is excised.

  • The base and the tip of the antenna are placed in contact with two electrodes containing a saline solution.

  • A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

  • A defined puff of air carrying a known concentration of this compound is introduced into the airstream for a short duration (e.g., 0.5 seconds).

  • The resulting change in the electrical potential across the antenna (the EAG response) is amplified and recorded.

  • A range of concentrations would be tested to generate a dose-response curve. Positive (known pheromone) and negative (solvent only) controls are essential.

Behavioral Assays: Wind Tunnel Experiments

A positive EAG response is not sufficient to confirm pheromonal activity; a behavioral response must be demonstrated. A wind tunnel assay allows for the observation of an insect's flight behavior in a controlled environment.

Objective: To observe and quantify the behavioral responses (e.g., upwind flight, casting, source location) of the target insect to a plume of this compound.

Procedure:

  • A wind tunnel with controlled airflow, temperature, and light conditions is used.

  • Insects (typically males, for a female-produced sex pheromone) are released at the downwind end of the tunnel.

  • A point source releasing this compound at a controlled rate is placed at the upwind end.

  • The flight path and behaviors of the insects are recorded and analyzed.

  • Key metrics to quantify would include the percentage of insects initiating upwind flight, flight speed, and the success rate in reaching the source.

Quantitative Data Presentation

Were data available, it would be presented in clear, tabular formats. Below are examples of how such data would be structured.

Table 1: Hypothetical EAG Dose-Response Data

CompoundDose (µg on filter paper)Mean EAG Response (mV) ± SE
This compound10.2 ± 0.05
100.8 ± 0.1
1001.5 ± 0.2
Positive Control101.8 ± 0.3
Negative Control (Hexane)-0.05 ± 0.01

Table 2: Hypothetical Wind Tunnel Behavioral Data

TreatmentN% Taking Flight% Upwind Flight% Source Contact
This compound (10 ng/µl)50806550
Positive Control50857568
Negative Control (Hexane)501020

Insect Olfactory Signaling Pathway

Any response to this compound would be mediated by the insect's olfactory system. The general pathway for pheromone detection is illustrated below.

G cluster_0 External Environment cluster_1 Sensillum Lymph cluster_2 Olfactory Receptor Neuron (ORN) Membrane cluster_3 Intracellular Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP OR Olfactory Receptor (OR) + Orco Co-receptor Pheromone_OBP->OR Delivery & Binding IonChannel Ion Channel Opening OR->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx (Na+, Ca2+) ActionPotential Action Potential Generation Depolarization->ActionPotential Antennal Lobe (Brain) Antennal Lobe (Brain) ActionPotential->Antennal Lobe (Brain)

Figure 2: Generalized insect olfactory signaling pathway.

In this pathway, volatile molecules like this compound would enter the sensillum through pores and bind to Odorant Binding Proteins (OBPs). The OBP transports the lipophilic molecule through the aqueous lymph to olfactory receptors (ORs) on the dendritic membrane of an olfactory receptor neuron. The binding of the pheromone to an OR, which is typically complexed with a co-receptor (Orco), induces a conformational change that opens an ion channel. The subsequent influx of ions leads to a depolarization of the neuron's membrane, generating an action potential that is transmitted to the brain for processing.

Conclusion

While this compound is not currently recognized as an insect pheromone, its chemical structure warrants investigation. The experimental framework detailed in this guide provides a robust, systematic approach for any research group aiming to assess its biological activity. Should future studies using these, or similar, methodologies demonstrate consistent and significant electrophysiological and behavioral responses in a specific insect species, this compound could emerge as a novel tool for chemical ecology research and integrated pest management.

The Pivotal Role of Unsaturated Fatty Acid Esters in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsaturated fatty acid esters, a diverse class of lipid molecules, have emerged from their traditional roles in energy storage and membrane structure to be recognized as critical mediators of cellular signaling. This technical guide provides an in-depth exploration of the multifaceted functions of these molecules in key signaling pathways. We delve into the biosynthesis and metabolism of major players such as endocannabinoids, and the eicosanoid precursors, detailing their interactions with a range of cellular targets including G-protein coupled receptors (GPCRs) and nuclear receptors. This guide summarizes key quantitative data to facilitate comparative analysis, provides detailed experimental protocols for studying these signaling pathways, and utilizes visualizations to illustrate complex biological processes, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction to Unsaturated Fatty Acid Esters in Cell Signaling

Unsaturated fatty acids (UFAs) and their esterified derivatives are no longer considered mere structural components of cell membranes or simple energy reserves. They are now understood to be potent signaling molecules that regulate a vast array of physiological and pathological processes.[1] These lipophilic molecules can act as ligands for cell surface and intracellular receptors, be enzymatically converted into a cascade of bioactive mediators, and modulate the activity of various enzymes and ion channels. Their roles are implicated in a wide range of cellular functions including inflammation, neurotransmission, and metabolism. This guide will focus on the core signaling paradigms governed by unsaturated fatty acid esters, providing the technical details necessary for their study and therapeutic exploitation.

Key Signaling Pathways Involving Unsaturated Fatty Acid Esters

The Endocannabinoid System: Anandamide and 2-Arachidonoylglycerol

The endocannabinoid system (ECS) is a crucial neuromodulatory and immunomodulatory system in which unsaturated fatty acid esters are the star players. The two primary endocannabinoids, N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG), are both derivatives of the omega-6 polyunsaturated fatty acid, arachidonic acid.[2] They are produced "on-demand" from membrane phospholipid precursors in response to neuronal activity or inflammatory stimuli.

AEA and 2-AG exert their effects primarily through the activation of two G-protein coupled receptors: the cannabinoid receptor 1 (CB1), predominantly found in the central nervous system, and the cannabinoid receptor 2 (CB2), which is mainly expressed in immune cells.[3] The signaling cascade initiated by their binding to these receptors can lead to a variety of cellular responses, including inhibition of neurotransmitter release, modulation of cytokine production, and regulation of cell proliferation and apoptosis.

The synthesis and degradation of AEA and 2-AG are tightly regulated by a suite of enzymes. AEA is primarily synthesized by N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) and degraded by fatty acid amide hydrolase (FAAH).[4][5] 2-AG is synthesized mainly by diacylglycerol lipase (DAGL) and hydrolyzed by monoacylglycerol lipase (MAGL).[6] These enzymes represent key targets for therapeutic intervention in a variety of disorders.

Endocannabinoid Signaling Pathway cluster_synthesis Synthesis cluster_receptors Receptor Binding cluster_degradation Degradation Membrane Phospholipids Membrane Phospholipids NAPEPLD NAPE-PLD Membrane Phospholipids->NAPEPLD DAGL DAGL Membrane Phospholipids->DAGL AEA Anandamide (AEA) NAPEPLD->AEA AG2 2-Arachidonoylglycerol (2-AG) DAGL->AG2 CB1 CB1 Receptor AEA->CB1 CB2 CB2 Receptor AEA->CB2 FAAH FAAH AEA->FAAH AG2->CB1 AG2->CB2 MAGL MAGL AG2->MAGL Cellular Response (e.g., decreased neurotransmitter release) Cellular Response (e.g., decreased neurotransmitter release) CB1->Cellular Response (e.g., decreased neurotransmitter release) Cellular Response (e.g., modulation of cytokine release) Cellular Response (e.g., modulation of cytokine release) CB2->Cellular Response (e.g., modulation of cytokine release) Inactive Metabolites Inactive Metabolites FAAH->Inactive Metabolites MAGL->Inactive Metabolites

Caption: Endocannabinoid Signaling Pathway.
G-Protein Coupled Receptor (GPCR) Signaling by Free Fatty Acids

Beyond the canonical endocannabinoid receptors, a family of GPCRs has been identified that are activated by free fatty acids, including various unsaturated fatty acids. Among the most studied are Free Fatty Acid Receptor 1 (FFA1, also known as GPR40) and GPR43.

FFA1/GPR40 is preferentially activated by medium- to long-chain fatty acids, including the monounsaturated oleic acid and the polyunsaturated linoleic acid.[7] Upon activation, FFA1/GPR40 couples primarily to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a variety of cellular responses, including insulin secretion from pancreatic β-cells.

FFA1/GPR40 Signaling Pathway UFA Unsaturated Fatty Acids (e.g., Oleic Acid, Linoleic Acid) GPR40 FFA1/GPR40 UFA->GPR40 Gq Gαq/11 GPR40->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Response Cellular Response (e.g., Insulin Secretion) Ca2->Response PKC->Response

Caption: FFA1/GPR40 Signaling Pathway.
The Arachidonic Acid Cascade and Eicosanoid Signaling

Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, is the precursor to a large family of potent signaling molecules known as eicosanoids. These include prostaglandins, thromboxanes, and leukotrienes, which are key mediators of inflammation, immunity, and hemostasis. The synthesis of eicosanoids is initiated by the release of AA from membrane phospholipids by phospholipase A2 (PLA2).

Once released, AA can be metabolized by two major enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) convert AA into prostaglandin H2 (PGH2), which is then further metabolized by specific synthases into various prostaglandins (e.g., PGE2, PGD2, PGF2α) and thromboxanes (e.g., TXA2).[8] These molecules exert their effects by binding to specific prostanoid receptors, which are GPCRs.

  • Lipoxygenase (LOX) Pathway: The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) convert AA into hydroperoxyeicosatetraenoic acids (HPETEs), which are subsequently converted to leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4) and lipoxins.[9] Leukotrienes are potent mediators of allergic and inflammatory reactions.

Arachidonic Acid Cascade Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane Phospholipids->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX Lipoxygenases AA->LOX PGs Prostaglandins COX->PGs TXs Thromboxanes COX->TXs LTs Leukotrienes LOX->LTs Prostanoid_R Prostanoid Receptors PGs->Prostanoid_R TXs->Prostanoid_R Leukotriene_R Leukotriene Receptors LTs->Leukotriene_R Inflammation Inflammation, Pain, Fever Prostanoid_R->Inflammation Platelet Platelet Aggregation Prostanoid_R->Platelet Leukotriene_R->Inflammation Allergy Allergic Responses Leukotriene_R->Allergy

Caption: Arachidonic Acid Cascade.
Nuclear Receptor Signaling

Unsaturated fatty acids and their derivatives can also act as ligands for nuclear receptors, which are transcription factors that regulate gene expression. A prominent example is the peroxisome proliferator-activated receptors (PPARs), which have three isotypes: PPARα, PPARγ, and PPARβ/δ. These receptors are activated by a variety of fatty acids and their metabolites. For example, oleic acid and linoleic acid can activate PPARs.[10]

Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the recruitment of co-activator or co-repressor proteins and subsequent modulation of gene transcription. PPARs play critical roles in lipid and glucose metabolism, inflammation, and cell differentiation.

PPAR Signaling Pathway UFA Unsaturated Fatty Acids (e.g., Oleic Acid, Linoleic Acid) PPAR PPAR UFA->PPAR binds to Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE binds to Gene Target Genes PPRE->Gene regulates transcription of mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Response Cellular Response (e.g., Regulation of Lipid Metabolism) Protein->Response

Caption: PPAR Signaling Pathway.

Quantitative Data on Unsaturated Fatty Acid Ester Signaling

A critical aspect of understanding and manipulating these signaling pathways is the quantitative characterization of the interactions between unsaturated fatty acid esters and their protein targets. The following tables summarize key binding affinities and enzyme kinetic parameters for some of the most studied interactions.

Table 1: Binding Affinities of Endocannabinoids for Cannabinoid Receptors

LigandReceptorBinding Affinity (Ki)EfficacyReference
Anandamide (AEA)Human CB1~1-5 µMPartial Agonist[11]
Anandamide (AEA)Human CB2~1-3 µMPartial Agonist[12]
2-Arachidonoylglycerol (2-AG)Human CB1~470 nMFull Agonist[11]
2-Arachidonoylglycerol (2-AG)Human CB2~1.4 µMFull Agonist[12]

Table 2: Potency of Unsaturated Fatty Acids on GPCRs

LigandReceptorPotency (EC50)Cellular ResponseReference
Oleic AcidFFA1/GPR40~2.5 µMIntracellular Ca2+ increase[7]
Linoleic AcidFFA1/GPR40~5 µMIntracellular Ca2+ increase[7]

Table 3: Enzyme Kinetics of Endocannabinoid Degradation

EnzymeSubstrateKmVmaxReference
FAAH (rat brain)Anandamide9.3 µM4.8 nmol/min/mg[10]
MAGL (rat brain)2-Arachidonoylglycerol2.2 µM-[13]

Table 4: Inhibition of Cyclooxygenase (COX) by Arachidonic Acid Metabolites

InhibitorEnzymeIC50Reference
Arachidonic AcidIDO (in THP-1 cells)20 µM[13]
Arachidonic AcidIDO (in monocytes)12 µM[13]

Experimental Protocols

The study of unsaturated fatty acid ester signaling requires a specialized set of experimental techniques. This section provides detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for Lipid-Protein Interactions

This protocol is adapted for identifying interactions between a protein of interest and its binding partners that may be influenced by or dependent on specific lipids.

Co-Immunoprecipitation Workflow start Start: Cell Lysate Preparation preclear Pre-clearing with non-specific IgG and beads start->preclear incubation Incubation with primary antibody against protein of interest preclear->incubation capture Capture of immune complexes with Protein A/G beads incubation->capture wash1 Wash 1 capture->wash1 wash2 Wash 2 wash1->wash2 wash3 Wash 3 wash2->wash3 elution Elution of protein complexes wash3->elution analysis Analysis by Western Blot or Mass Spectrometry elution->analysis

Caption: Co-Immunoprecipitation Workflow.

Methodology:

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. The choice of detergent is critical to maintain protein-protein and protein-lipid interactions.[14]

  • Pre-clearing: Incubate the cell lysate with non-specific IgG and Protein A/G beads to reduce non-specific binding.[15]

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the protein of interest.

  • Immune Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-protein complexes.[16]

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of the bait and prey proteins, or by mass spectrometry for unbiased identification of interacting partners.[15]

LC-MS/MS for Quantification of Endocannabinoids

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of endocannabinoids and other lipid mediators.[16]

Methodology:

  • Sample Preparation: Homogenize tissues or cells in a solvent mixture, typically containing an internal standard (e.g., a deuterated analog of the analyte).[17]

  • Lipid Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction.[16]

  • Chromatographic Separation: Separate the lipid extract using a reverse-phase liquid chromatography column.

  • Mass Spectrometric Detection: Introduce the eluent into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for specific and sensitive detection of the target analytes.[17]

  • Quantification: Quantify the endocannabinoids by comparing the peak areas of the endogenous lipids to those of the internal standards.

Luciferase Reporter Assay for GPCR and Nuclear Receptor Activation

This assay is a powerful tool to screen for agonists and antagonists of GPCRs and nuclear receptors and to dissect their signaling pathways.[14][18]

Luciferase Reporter Assay Workflow start Start: Transfection of cells with reporter plasmid treatment Treatment with test compounds (e.g., unsaturated fatty acid esters) start->treatment incubation Incubation to allow for gene expression treatment->incubation lysis Cell lysis incubation->lysis reagent Addition of luciferase substrate lysis->reagent measurement Measurement of luminescence reagent->measurement

Caption: Luciferase Reporter Assay Workflow.

Methodology:

  • Plasmid Construction: Clone a response element specific for the signaling pathway of interest (e.g., CRE for Gs-coupled GPCRs, PPRE for PPARs) upstream of a luciferase reporter gene.[14][19]

  • Transfection: Transfect the reporter plasmid into a suitable cell line that expresses the receptor of interest.

  • Cell Treatment: Treat the transfected cells with the unsaturated fatty acid esters or other test compounds.

  • Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number.[18]

Intracellular Calcium Mobilization Assay using Fura-2

This assay is used to measure changes in intracellular calcium concentration, a common downstream event of Gq-coupled GPCR activation.[16]

Methodology:

  • Cell Loading: Load cells with the ratiometric calcium indicator Fura-2 AM, which is cell-permeable.

  • De-esterification: Incubate the cells to allow intracellular esterases to cleave the AM ester group, trapping the Fura-2 dye inside the cells.[3]

  • Stimulation: Stimulate the cells with the test compound (e.g., an unsaturated fatty acid ester that activates a Gq-coupled receptor).

  • Fluorescence Measurement: Measure the fluorescence emission at ~510 nm after excitation at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) using a fluorescence microscope or plate reader.[16]

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths to determine the intracellular calcium concentration.[3]

Role in Disease and Drug Development

The profound involvement of unsaturated fatty acid ester signaling in a multitude of physiological processes makes it a rich area for drug discovery and development.

  • Inflammatory Diseases: The arachidonic acid cascade is a major target for anti-inflammatory drugs. Non-steroidal anti-inflammatory drugs (NSAIDs) inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[8] More selective COX-2 inhibitors have been developed to reduce gastrointestinal side effects.

  • Neurological and Psychiatric Disorders: The endocannabinoid system is implicated in pain, anxiety, and neurodegenerative diseases. Inhibitors of FAAH and MAGL are being investigated as potential therapeutics to enhance endocannabinoid signaling and provide analgesic and anxiolytic effects without the psychoactive side effects of direct CB1 agonists.

  • Metabolic Diseases: PPAR agonists are used to treat dyslipidemia and type 2 diabetes. Unsaturated fatty acids themselves or their derivatives could serve as templates for the development of novel PPAR modulators. FFA1/GPR40 agonists are also being explored as potential therapeutics for type 2 diabetes due to their ability to promote insulin secretion.

The chemical modification of existing drugs with unsaturated fatty acids to create fatty acid esters is a promising strategy to improve their pharmacokinetic properties, such as absorption and distribution.

Conclusion

Unsaturated fatty acid esters are integral components of a complex and interconnected signaling network that governs a wide range of cellular and physiological functions. From the well-established roles of eicosanoids in inflammation to the more recently appreciated functions of endocannabinoids in neurotransmission and the direct activation of GPCRs and nuclear receptors, it is clear that these lipid molecules are far more than just structural components. A thorough understanding of their signaling pathways, supported by robust quantitative data and detailed experimental methodologies, is essential for advancing our knowledge of cellular communication and for the development of novel therapeutics targeting a host of human diseases. The continued exploration of this fascinating class of molecules holds immense promise for future biomedical research and drug discovery.

References

Exploring the Biological Activity of C12:1 Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: C12:1 ethyl ester, an unsaturated medium-chain fatty acid ester, represents a molecule of growing interest within the scientific community. While direct research on this specific compound is nascent, the biological activities of its parent fatty acid, dodecenoic acid, and other related medium-chain fatty acids (MCFAs) provide a strong foundation for exploring its potential therapeutic applications. This technical guide synthesizes the available data and provides a framework for the investigation of C12:1 ethyl ester's bioactivity, focusing on its potential antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.

Potential Biological Activities

Based on the known effects of dodecenoic acid and other MCFAs, C12:1 ethyl ester is hypothesized to exhibit a range of biological activities. The esterification of the carboxylic acid group may enhance its lipophilicity, potentially influencing its absorption, distribution, and interaction with cellular membranes and molecular targets.

Antimicrobial Activity

Medium-chain fatty acids are well-documented for their antimicrobial properties against a variety of pathogens, including bacteria, fungi, and viruses. The primary mechanism of action is believed to be the disruption of the microbial cell membrane integrity. The lipophilic nature of these fatty acids allows them to intercalate into the phospholipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. It is plausible that C12:1 ethyl ester shares this mechanism and could be effective against a spectrum of microorganisms.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Fatty acids and their derivatives have been shown to modulate inflammatory responses. The potential anti-inflammatory effects of C12:1 ethyl ester may be mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. By interfering with this pathway, the compound could reduce the production of inflammatory cytokines and mediators.

Anticancer Activity

Emerging research has highlighted the cytotoxic effects of certain fatty acids on cancer cells. Dodecanoic acid, for instance, has been shown to induce apoptosis (programmed cell death) in cancer cell lines through the induction of oxidative stress and the activation of the mitochondrial apoptotic pathway. C12:1 ethyl ester may exert similar pro-apoptotic effects, making it a candidate for further investigation in oncology.

Neuroprotective Effects

Medium-chain fatty acids can cross the blood-brain barrier and serve as an alternative energy source for the brain, particularly when glucose metabolism is impaired. This has led to investigations into their potential neuroprotective roles in conditions like Alzheimer's disease and epilepsy. Furthermore, some fatty acid derivatives have been shown to activate neurotrophic signaling pathways, such as the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway, which is crucial for neuronal survival and plasticity. A study on a related compound, trans-2-decenoic acid ethyl ester (a C10:1 ester), demonstrated its ability to elicit neurotrophin-like signals and activate the ERK1/2 pathway, suggesting a potential avenue for the neuroprotective action of C12:1 ethyl ester.[1]

Quantitative Data Summary

Direct quantitative data for the biological activity of C12:1 ethyl ester is currently limited in the public domain. However, data from studies on its parent fatty acid, dodecenoic acid (C12:0), can provide a valuable reference point for initial experimental design. It is crucial to note that the esterification may alter the potency of the compound.

Table 1: Reported Biological Activity of Dodecanoic Acid (C12:0)

Biological ActivityAssayTarget Organism/Cell LineResult (e.g., IC50, MIC)
Antimicrobial Broth MicrodilutionStaphylococcus aureusMIC: 125 µg/mL
Broth MicrodilutionEscherichia coliMIC: >500 µg/mL
Anticancer MTT AssayHuman colon cancer cells (CaCo-2)IC50: ~50 µM
MTT AssayHuman breast cancer cells (MCF-7)IC50: ~100 µM
Anti-inflammatory Protein DenaturationBovine Serum AlbuminIC50: ~200 µg/mL

Note: The data presented in this table is for dodecanoic acid and should be used as a preliminary guide for studies on C12:1 ethyl ester. Actual values for the ethyl ester may vary.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of C12:1 ethyl ester.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of C12:1 ethyl ester on a selected cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Methodology:

  • Cell Culture: Culture the chosen cancer cell line in appropriate media and conditions until confluent.

  • Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of C12:1 ethyl ester in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired concentrations. Add the compound dilutions to the respective wells, including a solvent control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Protein Denaturation Assay

Objective: To evaluate the in vitro anti-inflammatory activity of C12:1 ethyl ester by assessing its ability to inhibit protein denaturation.

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA).

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% w/v bovine serum albumin (BSA) solution and 0.5 mL of C12:1 ethyl ester at various concentrations (e.g., 100-1000 µg/mL). A control group with the vehicle solvent and a standard drug (e.g., diclofenac sodium) should be included.

  • pH Adjustment: Adjust the pH of the reaction mixtures to 6.3 using 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the samples at 57°C for 3 minutes.

  • Cooling: Cool the samples to room temperature.

  • Turbidity Measurement: Measure the turbidity of the samples by reading the absorbance at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100. Determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of C12:1 ethyl ester against a specific bacterial strain.

Principle: The broth microdilution method is a standard technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Methodology:

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of C12:1 ethyl ester in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate potential signaling pathways that may be modulated by C12:1 ethyl ester, based on the activities of related fatty acids.

Potential Modulation of the NF-κB Signaling Pathway in Inflammation

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IκBα IκBα IKK_Complex->IκBα Phosphorylation NF_κB NF-κB (p50/p65) IκBα->NF_κB Releases NF_κB_nucleus NF-κB (p50/p65) NF_κB->NF_κB_nucleus Translocation C12_1_EE C12:1 Ethyl Ester C12_1_EE->IKK_Complex Inhibition? Gene_Expression Pro-inflammatory Gene Expression NF_κB_nucleus->Gene_Expression Induces

Potential inhibition of the NF-κB pathway by C12:1 ethyl ester.
Potential Activation of the ERK1/2 Signaling Pathway in Neuroprotection

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12_1_EE C12:1 Ethyl Ester Receptor Receptor C12_1_EE->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1_2 ERK1/2 MEK->ERK1_2 Phosphorylation ERK1_2_nucleus ERK1/2 ERK1_2->ERK1_2_nucleus Translocation Transcription_Factors Transcription Factors (e.g., CREB) ERK1_2_nucleus->Transcription_Factors Activates Gene_Expression Neuroprotective Gene Expression Transcription_Factors->Gene_Expression Induces

Potential activation of the ERK1/2 pathway by C12:1 ethyl ester.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of C12:1 ethyl ester is still forthcoming, the existing literature on its parent fatty acid and related compounds provides a compelling rationale for its investigation as a potential therapeutic agent. This technical guide offers a foundational framework for researchers to explore its antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. Future research should focus on the synthesis and purification of C12:1 ethyl ester to enable rigorous in vitro and in vivo studies. Elucidating its precise mechanisms of action and identifying its molecular targets will be crucial for its potential development into a novel therapeutic. The detailed experimental protocols and hypothesized signaling pathways presented herein serve as a starting point for these exciting and important investigations.

References

Ethyl 11-dodecenoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific biological activities, metabolic pathways, and signaling mechanisms of ethyl 11-dodecenoate is limited in current scientific literature. This guide provides a comprehensive overview based on available data for this compound and closely related long-chain unsaturated fatty acid ethyl esters. The experimental protocols and potential signaling pathways described herein are based on established methods for similar compounds and should be adapted and validated for this compound.

Introduction

This compound is a monounsaturated fatty acid ethyl ester (FAEE). While its specific biological role as a novel lipid metabolite is not yet well-defined, the broader class of FAEEs has garnered significant interest in the scientific community. These molecules are formed by the esterification of fatty acids with ethanol and have been implicated in various physiological and pathological processes. This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, drawing parallels from more extensively studied FAEEs to infer its potential properties and guide future research.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes its basic chemical and physical properties.

PropertyValueSource
Chemical Formula C₁₄H₂₆O₂N/A
Molecular Weight 226.36 g/mol N/A
CAS Number 76063-06-4N/A
Appearance Not specified (likely a liquid at room temperature)Inferred
Solubility Insoluble in water; soluble in organic solvents[1]

Potential Biological Significance and Therapeutic Relevance

While direct evidence for the biological activity of this compound is lacking, studies on other unsaturated FAEEs suggest several potential areas of investigation.

3.1. Antimicrobial and Anti-inflammatory Activity: Fatty acids and their esters are known to possess antimicrobial and anti-inflammatory properties. Dodecanoic acid, the unesterified counterpart of the saturated analog of this compound, has demonstrated antibacterial and antioxidant activities.[2] It is plausible that this compound may exhibit similar bioactivities.

3.2. Role in Cellular Signaling: Monounsaturated fatty acids and their derivatives can act as signaling molecules, influencing pathways related to cell viability and inflammation.[3] They can be incorporated into cell membranes, altering their fluidity and the function of membrane-bound proteins.

3.3. Metabolism and Bioavailability: FAEEs are metabolized in the body, primarily in the liver, by hydrolysis to the corresponding fatty acid and ethanol.[4][5] The bioavailability of orally administered omega-3 acid ethyl esters is influenced by factors such as formulation and diet.[6] The metabolic fate of this compound is likely to follow a similar pathway. The secretion of unsaturated fatty acid esters from hepatocytes may be dependent on the PDI-MTP pathway.[7][8][9]

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized methodologies for the synthesis, extraction, and quantification of FAEEs that can be adapted for this specific compound.

4.1. Synthesis of this compound

A common method for synthesizing FAEEs is through the esterification of the corresponding fatty acid with ethanol, often catalyzed by an acid or an enzyme.

Protocol: Acid-Catalyzed Esterification

  • Reaction Setup: Combine 11-dodecenoic acid and a molar excess of ethanol (e.g., 3:1 ratio) in a round-bottom flask.[10]

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.[10]

  • Reaction Conditions: Heat the mixture to a temperature sufficient to drive the reaction, for example, 80°C, for a defined period (e.g., 90 minutes).[10] The removal of water as it is formed can drive the equilibrium towards the product.

  • Workup: After cooling, the reaction mixture is typically diluted with an organic solvent like hexane and washed with water to remove the acid catalyst and excess ethanol.[10]

  • Purification: The crude this compound can be purified by column chromatography on silica gel.

Protocol: Enzymatic Synthesis (Transesterification)

  • Reactants: Combine a source of 11-dodecenoic acid (e.g., a triglyceride) with ethanol.

  • Enzyme: Add a lipase, such as Novozym 435, to the mixture.[11][12]

  • Reaction Conditions: Incubate the mixture at a suitable temperature (e.g., 50°C) with shaking for a specified time (e.g., 24 hours).[11]

  • Product Isolation: The product can be isolated by separating the enzyme and purifying the ester from the reaction mixture.

4.2. Extraction and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of FAEEs in biological samples.[13][14][15][16]

Protocol: Extraction from Biological Samples

  • Homogenization: Homogenize the tissue or cell sample in an appropriate solvent.

  • Internal Standard: Add a known amount of an internal standard, such as ethyl heptadecanoate, to the sample for accurate quantification.[13][15]

  • Lipid Extraction: Perform a liquid-liquid extraction using a nonpolar solvent like hexane to isolate the lipids, including FAEEs.[13]

  • Purification: The lipid extract may require further purification, for example, by solid-phase extraction, to remove interfering substances.[13]

  • Analysis: The purified extract is then analyzed by GC-MS.

Protocol: GC-MS Quantification

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • Column: Employ a suitable capillary column, such as a nonpolar dimethylpolysiloxane column, for the separation of FAEEs.[13]

  • Method: Develop a temperature gradient program for the GC oven to achieve optimal separation of the analytes. The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[14]

  • Quantification: Create a calibration curve using known concentrations of pure this compound and the internal standard to quantify the amount of the target analyte in the sample.

Potential Signaling Pathways and Experimental Workflows (Hypothetical)

Given the lack of specific data for this compound, the following diagrams represent hypothetical signaling pathways and experimental workflows based on the known biology of other monounsaturated fatty acids and their esters.

Hypothetical_Signaling_Pathway E11D This compound Membrane Cell Membrane Integration E11D->Membrane Direct Incorporation Hydrolysis Hydrolysis to 11-Dodecenoic Acid E11D->Hydrolysis Metabolism Fluidity Altered Membrane Fluidity Membrane->Fluidity Receptor Membrane Receptor (e.g., GPCR) Hydrolysis->Receptor Activation Downstream Downstream Signaling (e.g., MAPK, NF-κB) Receptor->Downstream GeneExp Altered Gene Expression (e.g., inflammatory cytokines) Downstream->GeneExp

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow Synthesis Synthesis of This compound Purification Purification and Characterization (NMR, MS) Synthesis->Purification CellCulture Cell Culture Treatment (e.g., Macrophages, Hepatocytes) Purification->CellCulture Bioassays Biological Assays CellCulture->Bioassays Cytotoxicity Cytotoxicity Assay (MTT, LDH) Bioassays->Cytotoxicity Inflammation Inflammatory Marker Analysis (ELISA, qPCR) Bioassays->Inflammation Lipidomics Lipidomic Analysis (GC-MS, LC-MS) Bioassays->Lipidomics

Caption: General experimental workflow for investigating this compound.

Future Directions and Conclusion

This compound represents an understudied lipid metabolite with potential biological significance. The lack of specific research on this compound presents a clear opportunity for novel investigations. Future studies should focus on:

  • Confirming Biological Activities: Systematically screening this compound for antimicrobial, anti-inflammatory, and anticancer activities.

  • Elucidating Metabolic Pathways: Tracing the metabolic fate of isotopically labeled this compound in vitro and in vivo.

  • Identifying Signaling Mechanisms: Investigating the interaction of this compound and its metabolites with cellular receptors and signaling cascades.

  • Therapeutic Potential: Exploring its potential as a lead compound for drug development, particularly in the areas of infectious and inflammatory diseases.

This technical guide provides a starting point for researchers and drug development professionals interested in exploring the potential of this compound. While much remains to be discovered, the foundational knowledge of related fatty acid ethyl esters offers a rational basis for initiating research into this novel lipid metabolite.

References

Methodological & Application

Application Note and Protocol: Synthesis of Ethyl 11-dodecenoate from 11-dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 11-dodecenoate is a long-chain fatty acid ester with potential applications in various fields, including the synthesis of bioactive molecules and the development of novel drug delivery systems. This document provides a detailed protocol for the synthesis of this compound from 11-dodecenoic acid via Fischer-Speier esterification. This acid-catalyzed esterification is a robust and widely used method for the preparation of esters from carboxylic acids and alcohols.[1][2] The reaction involves the reversible reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[3] To achieve high yields, the equilibrium is shifted towards the product by using an excess of the alcohol and/or by removing the water formed during the reaction.[1][2][4][5]

Reaction Scheme

Data Presentation

Table 1: Physicochemical Properties and Reaction Parameters

CompoundMolecular FormulaMolar Mass ( g/mol )RoleStoichiometric Ratio
11-dodecenoic acidC₁₂H₂₂O₂198.30[6]Reactant1
EthanolC₂H₆O46.07Reactant/SolventExcess
Sulfuric AcidH₂SO₄98.08CatalystCatalytic amount
This compoundC₁₄H₂₆O₂226.36[7]Product1 (Theoretical)

Table 2: Expected Yield and Product Specifications

ParameterValue
Theoretical YieldBased on 1 eq. of 11-dodecenoic acid
Expected Experimental Yield> 90%[5]
AppearanceColorless to pale yellow liquid
Purity (by GC)> 98%

Experimental Protocol

Materials and Equipment
  • Reagents:

    • 11-dodecenoic acid (≥98%)

    • Absolute ethanol (200 proof)

    • Concentrated sulfuric acid (98%)

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Diethyl ether (or other suitable extraction solvent)

  • Equipment:

    • Round-bottom flask (appropriate size for the reaction scale)

    • Reflux condenser

    • Heating mantle with a magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • pH paper

Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 11-dodecenoic acid (1.0 eq).

    • Add an excess of absolute ethanol (e.g., 10-20 eq) to the flask. The ethanol acts as both a reactant and a solvent.

    • Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the mass of the carboxylic acid) to the stirring mixture.

  • Esterification Reaction:

    • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

    • Heat the reaction mixture to reflux (the boiling point of ethanol is approximately 78 °C) using a heating mantle.

    • Allow the reaction to proceed at reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the effervescence ceases and the aqueous layer is neutral or slightly basic (check with pH paper).

    • Add diethyl ether to the separatory funnel to extract the product.

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

    • Collect the upper organic layer.

    • Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine).[8]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent from the organic solution.

    • Remove the solvent (diethyl ether and excess ethanol) using a rotary evaporator.

    • For higher purity, the crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 11-dodecenoic acid + Ethanol Catalyst H₂SO₄ (cat.) Reflux Reflux (2-4h) Neutralization Neutralization (NaHCO₃) Reflux->Neutralization Extraction Extraction (Diethyl Ether) Neutralization->Extraction Washing Washing (H₂O, Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification_Method Vacuum Distillation or Column Chromatography Evaporation->Purification_Method Final_Product This compound Purification_Method->Final_Product

Caption: Workflow for the synthesis of this compound.

Fischer Esterification Mechanism

Fischer_Esterification A Carboxylic Acid (R-COOH) B Protonated Carbonyl A->B + H⁺ D Tetrahedral Intermediate B->D + R'-OH C Alcohol (R'-OH) C->D E Proton Transfer D->E F Protonated Intermediate E->F G Water Elimination F->G - H₂O H Protonated Ester G->H I Ester (R-COOR') H->I - H⁺

Caption: Mechanism of the Fischer-Speier Esterification.

References

Application Note: GC-MS Analysis Protocol for Long-Chain Unsaturated Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain unsaturated fatty acids (LC-UFAs) and their corresponding esters are integral components of cellular structures and serve as critical signaling molecules and energy sources. Their profiles can be indicative of metabolic health and disease states, making their accurate quantification essential in biomedical research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of these compounds.[1] Due to their low volatility and polar nature, fatty acids require derivatization into more volatile esters, most commonly Fatty Acid Methyl Esters (FAMEs), prior to GC-MS analysis.[2][3] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of long-chain unsaturated esters from biological samples.

Principle

The analytical workflow involves three primary stages: extraction of total lipids from the sample matrix, derivatization of fatty acids to FAMEs to increase their volatility, and subsequent separation, identification, and quantification by GC-MS.[4]

  • Lipid Extraction: Methods like the Folch or Bligh and Dyer extraction use a chloroform/methanol mixture to efficiently extract lipids from biological samples.[1][5]

  • Derivatization: The carboxyl group of fatty acids is converted into a less polar methyl ester. This is typically achieved through acid-catalyzed (e.g., HCl or BF₃ in methanol) or base-catalyzed transesterification.[3][6] Acid-catalyzed methods are capable of esterifying both free fatty acids and those present in glycerolipids.[4]

  • GC-MS Analysis: The volatile FAMEs are injected into the GC, where they are separated based on their boiling points and polarity on a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), allowing for definitive identification and quantification.

Experimental Protocols

Materials and Reagents
  • Solvents (HPLC or GC grade): Chloroform, Methanol, Hexane, Toluene, Isooctane

  • Derivatization Reagents:

    • 1.25 M HCl in Methanol (or 10-14% Boron Trifluoride in Methanol)

    • 0.5 M KOH or NaOH in Methanol

  • Internal Standards (IS): A non-endogenous fatty acid, such as Heptadecanoic acid (C17:0), is crucial for accurate quantification.[5] Deuterated standards for specific target analytes can also be used.[7]

  • Other Reagents: Sodium Chloride (NaCl) solution (0.9%), Anhydrous Sodium Sulfate, Nitrogen gas.

  • Equipment: Glass test tubes with screw caps, vortex mixer, centrifuge, heating block or water bath, GC-MS system.

Sample Preparation: Lipid Extraction (Folch Method)
  • To 100 µL of serum or an equivalent amount of homogenized tissue, add a known quantity of internal standard (e.g., 10 µL of 1 mg/mL C17:0).[5]

  • Add 1 mL of Folch reagent (Chloroform:Methanol, 2:1 v/v).[5]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 2,400 x g for 5 minutes to separate the layers.[5]

  • Carefully transfer the lower chloroform layer to a clean glass tube, avoiding the protein interface.

  • Dry the chloroform extract under a gentle stream of nitrogen or using a vacuum concentrator at 37°C.[5]

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes a common acid-catalyzed method.

  • To the dried lipid extract, add 200 µL of toluene to dissolve the residue.[6]

  • Add 1.5 mL of methanol, followed by 0.3 mL of 8% (w/v) methanolic HCl.[6]

  • Seal the tube tightly with a screw cap and vortex briefly.

  • Heat the mixture at 100°C for 1.5 hours or incubate at 45°C overnight to ensure complete methylation.[6]

  • After cooling to room temperature, add 1 mL of hexane and 1 mL of water to the tube.

  • Vortex for 1 minute, then centrifuge for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to an autosampler vial for GC-MS analysis. A small amount of anhydrous sodium sulfate can be added to remove any residual water.

GC-MS Instrumentation and Parameters

The following tables provide typical starting parameters for GC-MS analysis of FAMEs. Optimization may be required based on the specific instrument and analytes of interest.

Table 1: Recommended Gas Chromatography (GC) Parameters

Parameter Setting Purpose/Comment
GC System Agilent 6890N or similar ---
Column Highly polar columns like DB-FATWAX UI (30 m x 0.25 mm ID x 0.25 µm) or ionic liquid columns (e.g., SLB-IL series) are recommended for resolving positional and geometric isomers.[8] A less polar DB-5ms column can also be used for general profiling.[8]
Carrier Gas Helium Constant flow rate of 1.2 - 2.5 mL/min.[5][8]
Injection 1 µL, Splitless mode Inlet temperature: 220-250°C.[5]
Oven Program Initial: 70°C, hold 1 min This is an example program and should be optimized.
Ramp 1: 11°C/min to 170°C A slower ramp can improve the separation of closely eluting isomers.[5]
Ramp 2: 0.8°C/min to 175°C
Ramp 3: 20°C/min to 220°C, hold 2.5 min

| Total Run Time | ~20 minutes | Varies with the temperature program and column.[5] |

Table 2: Recommended Mass Spectrometry (MS) Parameters

Parameter Setting Purpose/Comment
MS System Agilent 5975C or similar ---
Ionization Mode Electron Ionization (EI) Standard mode, 70 eV.
MS Source Temp. 230°C ---
MS Quad Temp. 150°C ---
Acquisition Mode Full Scan & SIM or MRM Full Scan (m/z 50-550) for identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and quantification.[4]

| Transfer Line Temp. | 280°C | --- |

Data Presentation and Quantification

Identification of FAMEs is achieved by comparing their retention times and mass spectra with those of known standards or spectral libraries (e.g., NIST). Quantification is performed by generating a calibration curve using standards and an internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration.

Table 3: Common Unsaturated FAMEs and Their Characteristic Ions for SIM Analysis

Fatty Acid Methyl Ester Abbreviation Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Palmitoleic Acid Methyl Ester C16:1 ME 268 55, 74, 236
Oleic Acid Methyl Ester C18:1 ME 264 55, 74, 296
Linoleic Acid Methyl Ester C18:2 ME 67 79, 95, 294
α-Linolenic Acid Methyl Ester C18:3 ME 79 67, 91, 292
Arachidonic Acid Methyl Ester C20:4 ME 79 91, 119, 318
Eicosapentaenoic Acid (EPA) Methyl Ester C20:5 ME 79 91, 119, 332
Docosahexaenoic Acid (DHA) Methyl Ester C22:6 ME 79 91, 119, 358

(Note: Ions are examples and may vary. Validation is required.)

Visualizations

Experimental Workflow

The entire analytical process, from sample collection to data analysis, is outlined in the workflow diagram below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Serum, Tissue, Cells) IS Add Internal Standard Sample->IS Extract Lipid Extraction (e.g., Folch Method) IS->Extract Dry Dry Extract Extract->Dry Deriv Derivatization (Acid-Catalyzed Methylation) Dry->Deriv Final Extract FAMEs into Hexane Deriv->Final GCMS GC-MS Analysis Final->GCMS Identify Peak Identification (RT & Mass Spectra) GCMS->Identify Quant Quantification (Internal Standard Method) Identify->Quant Report Reporting Quant->Report Signaling_Pathway PL Membrane Phospholipids AA Arachidonic Acid (LC-UFA) PL->AA Stimulus PLA2 Phospholipase A2 (PLA2) PLA2->AA PGs Prostaglandins (PGs) Thromboxanes (TXs) AA->PGs Inflammation, Pain, Fever, Clotting LTs Leukotrienes (LTs) AA->LTs Inflammation, Allergy, Asthma COX Cyclooxygenase (COX-1, COX-2) LOX Lipoxygenase (LOX) COX->PGs LOX->LTs

References

Application Notes and Protocols for the Structural Elucidation of Ethyl 11-dodecenoate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the structural elucidation of Ethyl 11-dodecenoate using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and data presented herein are intended to assist researchers in confirming the structure and purity of this long-chain unsaturated fatty acid ester, a compound of interest in various fields, including biofuel research, polymer chemistry, and as a precursor in the synthesis of pharmaceuticals and flavorings.

Introduction

This compound (C₁₄H₂₆O₂) is a long-chain fatty acid ester characterized by a terminal double bond. NMR spectroscopy is a powerful non-destructive technique for the unambiguous structural confirmation of such molecules. Through the analysis of ¹H and ¹³C NMR spectra, it is possible to identify all constituent proton and carbon atoms, respectively, and to confirm their connectivity. This application note will detail the expected spectral features of this compound and provide standard protocols for sample preparation and data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. The assignments for the saturated portion of the carbon chain (C1 to C9 and their attached protons) are based on the experimental data for Ethyl dodecanoate, as the terminal double bond has a negligible effect on the chemical shifts of these distant nuclei. The data for the ethyl ester group and the unsaturated terminus (C10-C12) are predicted based on established NMR principles and data from similar compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
5.88 - 5.74ddt1HH-11
5.03 - 4.91m2HH-12
4.12q2H-OCH₂CH₃
2.29t2HH-2
2.08 - 2.00m2HH-10
1.66 - 1.56m2HH-3
1.38 - 1.22m10HH-4 to H-9
1.25t3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
173.9C-1 (C=O)
139.2C-11 (=CH)
114.1C-12 (=CH₂)
60.1-OCH₂CH₃
34.4C-2
33.8C-10
29.4C-4 to C-8
29.2C-9
25.0C-3
14.3-OCH₂CH₃

Experimental Protocols

The following are detailed protocols for the preparation of an this compound sample and the acquisition of its NMR spectra.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. It provides good solubility and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-defined and do not typically interfere with the signals of the analyte.

  • Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ is recommended. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is advisable to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. A small drop or a capillary insert containing TMS can be used.

  • Procedure: a. Weigh the desired amount of this compound directly into a clean, dry NMR tube. b. Add the appropriate volume of deuterated solvent (e.g., CDCl₃ with 0.03% v/v TMS). c. Cap the NMR tube and gently vortex or invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous. d. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These parameters may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The number of scans will depend on the sample concentration.

  • Temperature: 298 K (25 °C).

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Elucidation Sample This compound NMR_Tube NMR Sample Sample->NMR_Tube Dissolve Solvent CDCl3 with TMS Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR ¹H NMR Acquisition NMR_Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Spectrometer->C13_NMR Process_H1 Process ¹H Spectrum (FT, Phasing, Baseline Correction) H1_NMR->Process_H1 Process_C13 Process ¹³C Spectrum (FT, Phasing, Baseline Correction) C13_NMR->Process_C13 Analyze_H1 Analyze ¹H Data (Chemical Shift, Integration, Multiplicity) Process_H1->Analyze_H1 Analyze_C13 Analyze ¹³C Data (Chemical Shift) Process_C13->Analyze_C13 Assign_Signals Assign Signals to Structure Analyze_H1->Assign_Signals Analyze_C13->Assign_Signals Structure_Confirmation Structure Confirmation Assign_Signals->Structure_Confirmation

Caption: Workflow for NMR-based structural elucidation.

Signaling Pathway of NMR Signal Generation

The following diagram illustrates the fundamental principles of how an NMR signal is generated from the sample to the detector.

NMR_Signal_Pathway cluster_magnet Magnetic Field cluster_rf RF Pulse and Resonance cluster_detection Signal Detection and Processing B0 Strong External Magnetic Field (B₀) Nuclei_Alignment Nuclear Spin Alignment (Parallel & Anti-parallel) B0->Nuclei_Alignment RF_Pulse Radiofrequency (RF) Pulse Resonance Nuclear Magnetic Resonance (Spin Flips) Nuclei_Alignment->Resonance RF_Pulse->Resonance FID Free Induction Decay (FID) (Signal Emission) Resonance->FID Resonance->FID Detector Receiver Coil FID->Detector FT Fourier Transform (FT) Detector->FT NMR_Spectrum NMR Spectrum FT->NMR_Spectrum

Caption: Pathway of NMR signal generation.

By following these protocols and using the provided spectral predictions as a guide, researchers can confidently elucidate the structure of this compound and ensure the quality of their materials for further research and development.

Ethyl 11-dodecenoate: A Novel Internal Standard for Robust Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the rapidly advancing field of lipidomics, accurate and reproducible quantification of lipid species is paramount for elucidating their roles in health and disease. The complexity of the lipidome and the inherent variability in sample preparation and analytical instrumentation necessitate the use of internal standards. An ideal internal standard should be a non-endogenous substance that shares similar physicochemical properties with the analytes of interest, allowing for correction of matrix effects and variations in extraction efficiency and instrument response. This document describes the application of ethyl 11-dodecenoate as a novel internal standard for the quantification of fatty acids and other lipid species in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS). Its unique structure, with an odd-numbered carbon chain and a terminal double bond, makes it a suitable non-endogenous standard for a wide range of lipidomics applications.

Physicochemical Properties of this compound

This compound is a monounsaturated fatty acid ethyl ester. Its properties make it an excellent candidate for use as an internal standard in reversed-phase liquid chromatography, where it will exhibit distinct retention behavior compared to endogenous saturated and polyunsaturated fatty acids.

PropertyValueSource
Molecular Formula C₁₄H₂₆O₂--INVALID-LINK--[1]
Molecular Weight 226.36 g/mol --INVALID-LINK--[1]
CAS Number 76063-06-4--INVALID-LINK--[1]
Purity >99%--INVALID-LINK--[1]
Physical State Liquid--INVALID-LINK--[1]
Storage Freezer--INVALID-LINK--[1]

Experimental Workflow for Lipidomics Analysis

The following diagram illustrates a typical workflow for targeted or untargeted lipidomics analysis using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Lipid Extraction (e.g., Folch or MTBE) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC_Separation Reversed-Phase LC Separation Reconstitute->LC_Separation MS_Detection Tandem MS Detection (MRM or Full Scan) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Quantification & Statistical Analysis Normalization->Quantification

Caption: General experimental workflow for lipidomics using an internal standard.

Detailed Experimental Protocols

Preparation of Standard Solutions

Materials:

  • This compound (Larodan, Product No. 30-1201 or equivalent)[1]

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 1:1 (v/v) chloroform:methanol solution. Store at -20°C.

  • Working Internal Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol to obtain a working solution. This solution will be used to spike biological samples.

Lipid Extraction from Plasma (Folch Method)

Materials:

  • Plasma samples

  • This compound working solution (10 µg/mL)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (aqueous)

  • Centrifuge

Procedure:

  • To a 2 mL glass vial, add 100 µL of plasma.

  • Add 10 µL of the 10 µg/mL this compound internal standard solution.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex for 30 seconds.

  • Incubate on ice for 15 minutes to allow for protein precipitation.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.

  • Centrifuge at 2,500 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new 2 mL glass vial.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis

The following parameters are suggested for a reversed-phase LC-MS/MS analysis. These should be optimized for the specific instrument and analytes of interest.

LC Parameters:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile:Isopropanol (1:1, v/v)
Gradient 30% B to 100% B over 15 minutes, hold at 100% B for 3 minutes, then re-equilibrate at 30% B for 5 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters (for this compound):

The following multiple reaction monitoring (MRM) transitions are predicted for this compound. The exact m/z values and collision energies should be optimized empirically.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 227.2 ( [M+H]⁺ )
Product Ions (Q3) m/z 88.1 (McLafferty rearrangement product), m/z 69.1 (allyl cation from the double bond)
Collision Energy 10-20 eV (to be optimized)
Dwell Time 50 ms

Fatty Acid Signaling Pathway

Fatty acids are not only metabolic fuels but also important signaling molecules that can modulate various cellular processes. One key mechanism involves the cell surface receptor CD36, which binds long-chain fatty acids and initiates a signaling cascade.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Fatty Acid (e.g., LCFA) CD36 CD36 Receptor FA->CD36 Binding Src Src Family Kinases (e.g., Fyn, Lyn) CD36->Src Activation MAPK MAPK Cascade (ERK, JNK, p38) Src->MAPK Phosphorylation Cascade PPARg PPARγ Activation MAPK->PPARg Activation Gene_Expression Altered Gene Expression Metabolism Changes in Lipid Metabolism Gene_Expression->Metabolism PPARg->Gene_Expression

Caption: CD36-mediated fatty acid signaling pathway.

This pathway illustrates how extracellular fatty acids, upon binding to the CD36 receptor, can trigger intracellular signaling cascades involving Src family kinases and the MAPK pathway.[2][3] This ultimately leads to the activation of transcription factors like PPARγ, which regulate the expression of genes involved in lipid metabolism and other cellular responses.[3]

Conclusion

This compound presents a valuable tool for lipidomics research as a non-endogenous internal standard. Its unique structure allows for clear differentiation from endogenous fatty acids, and its physicochemical properties are well-suited for standard lipid extraction and LC-MS analysis protocols. The detailed protocols and workflow provided herein offer a robust framework for the accurate and reproducible quantification of lipids in complex biological samples, contributing to the advancement of lipidomics in both basic and clinical research.

References

Application of Ethyl 11-dodecenoate in the Synthesis of (Z)-7-Dodecenyl Acetate, a Key Pheromone Component of the Cabbage Looper (Trichoplusia ni)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 11-dodecenoate is a versatile starting material in the synthesis of various insect pheromones. Its terminal double bond and ester functionality allow for a range of chemical modifications to build the carbon backbone and introduce the specific functional groups required for pheromonal activity. This document provides detailed application notes and protocols for the synthesis of (Z)-7-dodecenyl acetate, the major component of the sex pheromone of the cabbage looper, Trichoplusia ni, a significant agricultural pest. The synthetic strategy outlined herein utilizes a multi-step pathway involving reduction, ozonolysis, a Wittig reaction, and acetylation.

Proposed Synthetic Pathway

The proposed synthetic route from this compound to (Z)-7-dodecenyl acetate is a four-step process. The terminal double bond of the starting material is first oxidatively cleaved to yield an aldehyde, while the ester group is reduced to a primary alcohol. The resulting hydroxy aldehyde is then subjected to a Wittig reaction to introduce the characteristic (Z)-alkene moiety, followed by acetylation of the hydroxyl group to yield the final pheromone product.

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Ozonolysis cluster_2 Step 3: Wittig Reaction cluster_3 Step 4: Acetylation cluster_4 Final Product A This compound B 11-Dodecen-1-ol A->B LiAlH4, THF C 11-Oxoundecan-1-ol B->C 1. O3, CH2Cl2, -78°C 2. Zn, H2O E (Z)-7-Dodecen-1-ol C->E Base (e.g., n-BuLi) D Propyltriphenyl- phosphonium bromide D->E F (Z)-7-Dodecenyl acetate E->F Acetyl chloride, Pyridine

Caption: Synthetic workflow for (Z)-7-dodecenyl acetate.

Quantitative Data Summary

The following table summarizes the expected yields and purity for each step of the synthesis. These values are based on literature precedents for analogous reactions.

StepReactionStarting MaterialProductExpected Yield (%)Expected Purity (%)
1ReductionThis compound11-Dodecen-1-ol90-95>98
2Ozonolysis11-Dodecen-1-ol11-Oxoundecan-1-ol75-85>95
3Wittig Reaction11-Oxoundecan-1-ol(Z)-7-Dodecen-1-ol70-80>95 (Z-isomer)
4Acetylation(Z)-7-Dodecen-1-ol(Z)-7-Dodecenyl acetate90-98>99

Experimental Protocols

Step 1: Reduction of this compound to 11-Dodecen-1-ol

This procedure reduces the ethyl ester to a primary alcohol.

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous sodium sulfate (Na₂SO₄) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of a saturated aqueous Na₂SO₄ solution.

    • Filter the resulting precipitate through a pad of Celite and wash the filter cake with THF.

    • Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield 11-Dodecen-1-ol.

Step 2: Ozonolysis of 11-Dodecen-1-ol to 11-Oxoundecan-1-ol

This step involves the oxidative cleavage of the terminal double bond to form an aldehyde.

  • Materials:

    • 11-Dodecen-1-ol

    • Dichloromethane (CH₂Cl₂)

    • Ozone (O₃) generated from an ozone generator

    • Zinc dust (Zn)

    • Water (H₂O)

    • Round-bottom flask, gas dispersion tube, magnetic stirrer, dry ice-acetone bath.

  • Procedure:

    • Dissolve 11-Dodecen-1-ol (1 equivalent) in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

    • Cool the solution to -78 °C using a dry ice-acetone bath.

    • Bubble ozone through the solution until a persistent blue color is observed, indicating the consumption of the starting material.

    • Purge the solution with nitrogen gas to remove excess ozone.

    • Add zinc dust (1.5 equivalents) and water to the reaction mixture.

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

    • Filter the mixture to remove zinc salts and wash the solid with CH₂Cl₂.

    • Wash the combined organic filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 11-Oxoundecan-1-ol.

Step 3: Wittig Reaction of 11-Oxoundecan-1-ol with Propyltriphenylphosphonium Bromide

This key step forms the (Z)-double bond. The use of a non-stabilized ylide under salt-free conditions or with specific bases favors the formation of the Z-isomer.[1][2]

  • Materials:

    • 11-Oxoundecan-1-ol

    • Propyltriphenylphosphonium bromide

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous tetrahydrofuran (THF)

    • Round-bottom flask, syringe, magnetic stirrer, low-temperature bath.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend propyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to -78 °C.

    • Add n-BuLi (1.1 equivalents) dropwise via syringe. A deep red or orange color indicates the formation of the ylide.

    • Stir the mixture at this temperature for 30 minutes.

    • Dissolve 11-Oxoundecan-1-ol (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain (Z)-7-Dodecen-1-ol.[3]

Step 4: Acetylation of (Z)-7-Dodecen-1-ol to (Z)-7-Dodecenyl acetate

The final step is the conversion of the alcohol to the acetate ester.

  • Materials:

    • (Z)-7-Dodecen-1-ol

    • Acetyl chloride or Acetic anhydride

    • Pyridine or Triethylamine

    • Dichloromethane (CH₂Cl₂)

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve (Z)-7-Dodecen-1-ol (1 equivalent) in CH₂Cl₂ in a round-bottom flask.

    • Add pyridine (1.5 equivalents) and cool the mixture to 0 °C.

    • Add acetyl chloride (1.2 equivalents) dropwise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (Z)-7-dodecenyl acetate.[3]

Pheromone Signaling Pathway in Trichoplusia ni

The detection of (Z)-7-dodecenyl acetate by male Trichoplusia ni moths initiates a cascade of events leading to a behavioral response (mating). This process involves several key proteins and signaling molecules within the antennae of the moth.

Diagram of the Pheromone Signaling Pathway

Signaling_Pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite cluster_brain Antennal Lobe (Brain) P (Z)-7-Dodecenyl acetate PBP Pheromone-Binding Protein (PBP) P->PBP Binding P_PBP PBP-Pheromone Complex PBP->P_PBP OR Olfactory Receptor (OR) + Orco P_PBP->OR Delivery & Release GPCR G-protein Coupled Receptor Signaling OR->GPCR Activation IonChannel Ion Channel Opening GPCR->IonChannel Signal Transduction Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Depolarization->ActionPotential AL Signal Processing ActionPotential->AL Signal Transmission Behavior Behavioral Response (Mating) AL->Behavior

Caption: Pheromone reception and signaling in T. ni.

The process begins with the pheromone molecule entering the sensillum lymph through pores in the cuticle of the male moth's antenna. There, it is bound by a Pheromone-Binding Protein (PBP), which solubilizes the hydrophobic pheromone and transports it to the dendritic membrane of an Olfactory Receptor Neuron (ORN). The PBP-pheromone complex interacts with a specific Olfactory Receptor (OR) complexed with the Olfactory Receptor Co-receptor (Orco). This binding event activates a signal transduction cascade, often involving G-proteins, which leads to the opening of ion channels. The resulting influx of ions causes a depolarization of the neuron's membrane, generating an action potential. This electrical signal is then transmitted to the antennal lobe of the brain for processing, ultimately leading to the initiation of a behavioral response, such as upwind flight towards the female.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Terminal Unsaturated Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of terminal α,β-unsaturated esters. The information is tailored for researchers, scientists, and drug development professionals to facilitate smoother experimental workflows and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing α,β-unsaturated esters? A1: The most prevalent methods include the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, olefin cross-metathesis, and various condensation reactions like the Knoevenagel condensation.[1][2][3] Each method offers distinct advantages regarding stereoselectivity, substrate tolerance, and reaction conditions. Direct dehydrogenation of saturated esters and chemo-enzymatic approaches are also employed.[4][5]

Q2: How do the Wittig and Horner-Wadsworth-Emmons (HWE) reactions differ for this synthesis? A2: Both reactions involve the olefination of a carbonyl compound. The key difference lies in the phosphorus reagent used. The Wittig reaction uses a phosphonium ylide, which often produces a triphenylphosphine oxide byproduct that can be difficult to remove via chromatography.[1] The HWE reaction uses a phosphonate carbanion, which generates a water-soluble phosphate byproduct, simplifying purification.[1] Furthermore, HWE reactions with stabilized phosphonates typically provide excellent (E)-selectivity for the resulting α,β-unsaturated ester.[1]

Q3: What is the role of a catalyst in these syntheses? A3: Catalysts are crucial for many modern synthetic routes. For instance, ruthenium and molybdenum complexes are used to catalyze olefin cross-metathesis reactions.[2][4] Palladium catalysts are employed for α,β-dehydrogenation of esters and oxidative coupling reactions.[4][6] Acid catalysts, such as sulfuric acid, are essential for Fischer esterification.[7] The choice of catalyst can significantly influence reaction efficiency, selectivity, and yield.

Q4: Can I synthesize a (Z)-α,β-unsaturated ester selectively? A4: Yes, achieving (Z)-selectivity is possible but often more challenging than (E)-selectivity. While standard HWE and stabilized Wittig reactions favor the (E)-isomer, certain modifications can favor the (Z)-product. Kinetically controlled catalytic cross-metathesis reactions have been developed specifically to generate (Z)-α,β-unsaturated esters with high selectivity.[2]

Q5: What are common purification techniques for terminal unsaturated esters? A5: Purification strategies depend on the product's properties and the impurities present. Common methods include:

  • Liquid-liquid extraction: To remove water-soluble impurities, such as washing with aqueous sodium bicarbonate to remove acidic residues.[8][9]

  • Distillation: Simple, fractional, or vacuum distillation is effective for volatile esters.[8]

  • Column Chromatography: Widely used to separate the product from starting materials, catalysts, and byproducts.[10]

  • Adsorbent Treatment: Can be used to remove specific impurities, such as residual alcohols or carbonyls.[11][12]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Ester

Q: My reaction is resulting in a very low yield. What are the potential causes? A: Low yields can stem from several factors. Common culprits include incomplete reaction, degradation of starting materials or products, and competing side reactions.[1] The specific cause often depends on the synthetic method used. For example, in a Wittig reaction, the stability of the ylide is a critical factor, while in Fischer esterification, the equilibrium must be shifted towards the products by removing water.[1][10]

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure all starting materials, solvents, and catalysts are pure and anhydrous where required.

  • Optimize Reaction Conditions: Temperature, reaction time, and catalyst loading may need adjustment. For thermally sensitive compounds, lower temperatures for longer durations may be beneficial.

  • Monitor Reaction Progress: Use TLC or GC-MS to check for the consumption of starting materials and the formation of the desired product. If the reaction stalls, it may indicate catalyst deactivation or an equilibrium issue.

  • Check for Side Reactions: Analyze the crude reaction mixture to identify major byproducts. This can provide clues about undesired reaction pathways. (See Problem 3).

Low_Yield_Troubleshooting start Low Yield Observed check_progress Monitor Reaction (TLC/GC) start->check_progress incomplete Incomplete Reaction? check_progress->incomplete Some starting material remains side_products Major Side Products? check_progress->side_products New spots/ peaks observed no_reaction No Reaction? check_progress->no_reaction Only starting material present solution_incomplete Increase Time / Temp Add More Reagent incomplete->solution_incomplete Yes solution_side_products Adjust Conditions (Temp, Solvent, Catalyst) Consider Alternative Route side_products->solution_side_products Yes solution_no_reaction Check Reagent Purity Verify Catalyst Activity Confirm Reaction Setup no_reaction->solution_no_reaction Yes

Caption: Troubleshooting decision tree for low reaction yield.
Problem 2: Poor (E/Z) Selectivity or Formation of the Wrong Isomer

Q: My reaction produced a mixture of (E) and (Z) isomers. How can I improve selectivity? A: Stereoselectivity is highly dependent on the reaction mechanism.

  • For HWE Reactions: Using stabilized phosphonates almost always yields the (E)-isomer with high selectivity. If you are getting a mixture, check the purity of your phosphonate reagent and ensure the base and solvent are appropriate.

  • For Wittig Reactions: Stabilized ylides (e.g., those with an adjacent ester group) strongly favor the (E)-isomer. Non-stabilized ylides typically favor the (Z)-isomer under salt-free conditions.

  • For Cross-Metathesis: The catalyst choice is paramount. Some ruthenium catalysts are designed for (E)-selectivity, while specific molybdenum or ruthenium catalysts can provide high (Z)-selectivity.[2] The solvent can also play a key role; for instance, acetonitrile has been shown to promote (Z)-selectivity in certain Mo-catalyzed reactions.[2]

Stereoselectivity_Factors main Stereoselectivity (E/Z Ratio) reaction_type Reaction Type (HWE, Wittig, Metathesis) main->reaction_type reagent Reagent Structure (Ylide/Phosphonate Stability) main->reagent catalyst Catalyst Choice (Ru vs. Mo) main->catalyst conditions Reaction Conditions main->conditions solvent Solvent conditions->solvent temp Temperature conditions->temp

Caption: Key factors influencing the stereoselectivity of the synthesis.
Problem 3: Presence of Significant Side Products

Q: I've isolated my product, but it's contaminated with significant impurities. What are they? A: The identity of side products depends on the reactants and conditions. Common side reactions include:

  • Isomerization: The terminal α,β-double bond can migrate to the more thermodynamically stable internal β,γ-position. This is particularly an issue with extended heating or under certain catalytic conditions.[13][14]

  • Michael Addition: The electron-deficient double bond is susceptible to attack by nucleophiles present in the reaction mixture (e.g., unreacted alcohol, water, or enolates).[13]

  • Polymerization: α,β-unsaturated esters can polymerize, especially at elevated temperatures or in the presence of radical initiators. Adding an inhibitor like BHT can sometimes prevent this.[9]

  • Self-Condensation: In reactions like the Aldol condensation, the aldehyde or ester starting material can react with itself, leading to a complex mixture of products.[1]

Side_Reactions start α,β-Unsaturated Ester (Desired Product) isomer β,γ-Unsaturated Ester (Isomerization) start->isomer Heat/Catalyst michael Michael Adduct (Nucleophilic Addition) start->michael Nucleophile polymer Polymer (Polymerization) start->polymer Heat/Initiator sapon Carboxylate Salt (Saponification) start->sapon Base/H₂O

Caption: Common side reactions in the synthesis of α,β-unsaturated esters.
Problem 4: Difficulty in Product Purification

Q: I'm struggling to purify my final product. What can I do? A: Purification challenges often relate to byproducts with similar physical properties to the desired ester.

  • Issue: Removing triphenylphosphine oxide (from Wittig).

    • Solution: This byproduct is notorious for its low solubility and polarity similar to many products. It can sometimes be precipitated from a nonpolar solvent mixture (e.g., ether/hexane) at low temperatures. Alternatively, converting it to a water-soluble salt with HCl is an option. Using the HWE reaction instead avoids this issue.

  • Issue: Removing unreacted carboxylic acid.

    • Solution: Perform a liquid-liquid extraction, washing the organic layer with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) solution. The acid will be deprotonated to its carboxylate salt and move to the aqueous layer.

  • Issue: Removing unreacted alcohol.

    • Solution: If the alcohol is low-boiling, it can often be removed under reduced pressure. For higher-boiling alcohols, washing with water or brine can help remove them if they have sufficient water solubility. Otherwise, column chromatography is the most effective method.[10]

Data Presentation: Comparison of Synthetic Methods

MethodTypical ReagentsStereoselectivityYield RangeKey AdvantagesCommon Challenges
Horner-Wadsworth-Emmons Aldehyde/Ketone, Phosphonate Ester, Base (e.g., NaH, DBU)High (E)-selectivity[1]70-95%Water-soluble byproduct, high (E)-selectivity.[1]Requires synthesis of phosphonate reagent.
Wittig Reaction Aldehyde/Ketone, Phosphonium Ylide(E) for stabilized ylides, (Z) for non-stabilized ylides[1]50-90%Wide substrate scope.Triphenylphosphine oxide removal is difficult.[1]
Olefin Cross-Metathesis Terminal Olefin, Acrylate Ester, Ru or Mo CatalystCatalyst-dependent; can be tuned for (E) or (Z)[2]60-90%Direct C=C bond formation, good functional group tolerance.Catalyst cost, potential for self-metathesis.
Knoevenagel Condensation Aldehyde, Malonic ester derivative, Weak Base (e.g., Piperidine)High (E)-selectivity[3]75-95%Mild conditions, high yields.Limited to activated methylene compounds.
Fischer Esterification Unsaturated Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄)N/A (starts with double bond)40-80%Simple, inexpensive reagents.[7]Reversible reaction requiring water removal.[8]

Experimental Protocols

Protocol 1: General Synthesis of an (E)-α,β-Unsaturated Ester via HWE Reaction
  • Preparation: To a stirred, cooled (0 °C) suspension of sodium hydride (1.2 eq) in anhydrous THF, add the phosphonate ester (1.1 eq) dropwise under an inert atmosphere (N₂ or Ar).

  • Ylide Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases and the solution becomes clear.

  • Reaction: Cool the mixture back to 0 °C and add the aldehyde (1.0 eq) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure α,β-unsaturated ester.

Protocol 2: General Purification Workflow

Purification_Workflow start Crude Reaction Mixture quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) start->quench extract Liquid-Liquid Extraction (e.g., EtOAc/H₂O) quench->extract wash Wash Organic Layer (e.g., NaHCO₃, Brine) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Final Purification concentrate->purify distill Distillation purify->distill If volatile chrom Column Chromatography purify->chrom If non-volatile or mixture product Pure Unsaturated Ester distill->product chrom->product

Caption: A general experimental workflow for the synthesis and purification.

References

Preventing isomerization of the double bond in Ethyl 11-dodecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of the double bond in Ethyl 11-dodecenoate during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is double bond isomerization and why is it a concern for this compound?

Double bond isomerization is the process by which the carbon-carbon double bond shifts from its original position to a new location along the alkyl chain. For this compound, the terminal double bond between C11 and C12 can migrate to internal positions (e.g., C10-C11, C9-C10), forming a mixture of isomers. This is a significant concern as the biological activity and chemical reactivity of the molecule are often highly dependent on the precise location of the double bond. The formation of isomers can lead to difficulties in purification, and a loss of desired product characteristics.

Q2: What are the primary causes of double bond isomerization in this compound?

Isomerization of the double bond in this compound can be initiated by several factors:

  • Trace Acid or Base Contamination: Residual acidic or basic catalysts from previous synthetic steps are a common cause.

  • Presence of Metal Catalysts: Trace amounts of transition metals, such as ruthenium, rhodium, palladium, or nickel, can catalyze the migration of the double bond.

  • Elevated Temperatures: High temperatures can provide the activation energy needed for isomerization, especially in the presence of a catalyst.

  • Exposure to UV Light and Air (Free Radical Formation): The presence of oxygen and exposure to UV light can lead to the formation of free radicals, which can induce cis-trans isomerization and, to a lesser extent, positional isomerization.

Q3: How can I detect if my sample of this compound has undergone isomerization?

Several analytical techniques can be used to detect and quantify the presence of double bond isomers:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Isomers of this compound will have very similar mass spectra but may exhibit slightly different retention times on a suitable capillary column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between terminal and internal alkenes. The signals of the vinylic protons and carbons are characteristic of the double bond's position.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: While less quantitative, FTIR can indicate the presence of internal double bonds, which have characteristic C-H bending absorptions that differ from those of a terminal double bond.

Troubleshooting Guide

Symptom Possible Cause Suggested Action
Unexpected peaks in GC-MS analysis with the same mass-to-charge ratio as the product. Double bond isomerization has occurred.1. Verify the purity of all reagents and solvents used in the reaction and work-up to eliminate sources of acid or base contamination. 2. If a metal catalyst was used, ensure its complete removal after the reaction. 3. Lower the reaction and purification temperatures. 4. Store the sample under an inert atmosphere, protected from light, and at a low temperature.
1H NMR spectrum shows complex signals in the olefinic region (around 5.4 ppm) instead of the expected signals for a terminal alkene. The sample is a mixture of double bond isomers.1. Quantify the extent of isomerization using NMR integration. 2. Review the reaction and purification conditions for potential catalysts or high temperatures. 3. Consider purification by chromatography if the isomers are separable.
The product's physical properties (e.g., boiling point, refractive index) differ from the literature values for pure this compound. The sample is likely contaminated with isomers.1. Confirm the presence of isomers using GC-MS or NMR. 2. Purify the sample, if possible. 3. Re-evaluate the synthetic and purification procedures to prevent future isomerization.

Quantitative Data on Isomerization

The following tables provide illustrative data on the factors influencing double bond isomerization in long-chain unsaturated esters. Note that these are generalized examples and the actual rates for this compound may vary.

Table 1: Effect of Residual Catalysts on Isomerization of a Terminal Unsaturated Ester at 80°C

Catalyst (at 0.1 mol%)% Isomerization after 4 hours
None< 1%
p-Toluenesulfonic Acid35%
Sodium Methoxide25%
PdCl255%
RuCl348%

Table 2: Effect of Temperature on Acid-Catalyzed Isomerization (0.05 mol% H2SO4)

Temperature (°C)% Isomerization after 2 hours
25< 2%
5015%
8045%
10070%

Experimental Protocols

Protocol 1: Removal of Residual Acid Catalyst
  • Liquid-Liquid Extraction:

    • Dissolve the crude this compound in a nonpolar solvent (e.g., diethyl ether, hexanes).

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the acid.

    • Follow with a wash with deionized water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

    • Filter and remove the solvent under reduced pressure at a low temperature (< 40°C).

  • Solid-Phase Adsorption:

    • Pass a solution of the crude ester through a short plug of basic alumina or silica gel. The polar acid catalyst will be adsorbed onto the solid phase.

    • Elute the ester with a nonpolar solvent.

    • Remove the solvent under reduced pressure at a low temperature.

Protocol 2: Removal of Residual Metal Catalyst
  • Adsorption on Activated Carbon:

    • Dissolve the crude ester in a suitable solvent.

    • Add a small amount of activated carbon and stir the mixture at room temperature for 1-2 hours.

    • Filter the mixture through a pad of celite to remove the activated carbon with the adsorbed metal.

    • Remove the solvent under reduced pressure.

  • Adsorption on Amorphous Silicon Dioxide:

    • Add an amorphous silicon dioxide adsorbent to the crude ester product.

    • Heat the mixture to approximately 80-100°C for 1-2 hours.

    • Cool the mixture and filter to separate the ester from the adsorbent, which retains the metal catalyst.

Protocol 3: GC-MS Analysis of Isomers
  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent like hexane or dichloromethane.

  • GC Column: Use a high-polarity capillary column (e.g., a biscyanopropyl polysiloxane phase) for optimal separation of positional isomers.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: Compare the retention times of the peaks with those of a pure standard of this compound. Isomers will typically elute at slightly different times but show a similar fragmentation pattern.

Protocol 4: Long-Term Storage
  • Purity: Ensure the sample is of high purity and free from any catalytic residues.

  • Inert Atmosphere: Place the sample in a clean, amber glass vial. Purge the headspace with an inert gas such as argon or nitrogen to displace any oxygen.

  • Seal: Tightly seal the vial with a cap having a chemically resistant liner (e.g., PTFE).

  • Storage Conditions: Store the vial at a low temperature, preferably at -20°C, and in the dark to prevent light-induced degradation.

Visualizations

Isomerization Mechanisms

Acid_Catalyzed_Isomerization Start This compound (Terminal Alkene) Protonation Protonation of double bond by H+ Start->Protonation Carbocation1 Secondary Carbocation (at C11) Protonation->Carbocation1 Hydride_Shift 1,2-Hydride Shift Carbocation1->Hydride_Shift Carbocation2 Tertiary Carbocation (at C10) Hydride_Shift->Carbocation2 Deprotonation Deprotonation Carbocation2->Deprotonation End Isomerized Product (Internal Alkene) Deprotonation->End

Caption: Acid-Catalyzed Isomerization Pathway.

Metal_Catalyzed_Isomerization cluster_cycle Catalytic Cycle M_H Metal-Hydride Species [M-H] Coordination Alkene Coordination M_H->Coordination + Alkene Insertion Hydride Insertion Coordination->Insertion Metal_Alkyl Metal-Alkyl Intermediate Insertion->Metal_Alkyl Beta_Hydride_Elimination β-Hydride Elimination Metal_Alkyl->Beta_Hydride_Elimination Isomer_Coordination Isomerized Alkene Coordination Beta_Hydride_Elimination->Isomer_Coordination Release Isomer Release Isomer_Coordination->Release Release->M_H + Isomer

Caption: Metal-Catalyzed Isomerization Cycle.

Experimental Workflow

Prevention_Workflow Crude_Product Crude this compound Catalyst_Removal Catalyst Removal (Acid and/or Metal) Crude_Product->Catalyst_Removal Purity_Check Purity Analysis (GC-MS, NMR) Catalyst_Removal->Purity_Check Storage_Prep Preparation for Storage (Inert gas, Amber vial) Purity_Check->Storage_Prep Final_Storage Long-Term Storage (-20°C, Dark) Storage_Prep->Final_Storage

Caption: Workflow for Preventing Isomerization.

Technical Support Center: Troubleshooting Low Yields in Fatty Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fatty acid esterification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their esterification reactions.

Frequently Asked Questions (FAQs)

Q1: My fatty acid esterification reaction is resulting in a low yield. What are the common causes?

Low yields in fatty acid esterification, a type of Fischer esterification, are a common issue primarily because the reaction is an equilibrium process. The main factors contributing to low yields include:

  • Presence of Water: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants (the fatty acid and alcohol), thereby reducing the ester yield.[1][2][3] Water can be introduced from wet reagents or solvents, or it can be generated during the reaction itself.

  • Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[1][2] Without intervention, the reaction will reach an equilibrium that may not favor the formation of the ester, thus limiting the product yield.[1]

  • Suboptimal Reaction Temperature and Time: Esterification reactions have an optimal temperature range. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe.[4] Conversely, excessively high temperatures can lead to side reactions and degradation of reactants or products.[4] The reaction must also be allowed to proceed for a sufficient duration to reach completion.[5]

  • Improper Catalyst Concentration: An inadequate amount of acid catalyst can result in a slow or incomplete reaction.[5] However, an excessive amount of catalyst may promote unwanted side reactions.[5]

  • Unfavorable Molar Ratio of Reactants: The stoichiometry of the reactants plays a crucial role in shifting the reaction equilibrium. Not using an excess of one of the reactants (usually the alcohol) can limit the conversion of the fatty acid to the ester.[5]

  • Side Reactions: Depending on the specific fatty acid, alcohol, and reaction conditions, unwanted side reactions can occur, consuming the starting materials and reducing the yield of the desired ester.[1]

  • Catalyst Deactivation: The presence of water can deactivate certain acid catalysts.[6] For solid acid catalysts, leaching of the active sites can also lead to a decrease in catalytic activity over time.

Q2: How can I improve the yield of my esterification reaction?

To drive the reaction towards the formation of the ester product, you can apply Le Chatelier's principle. The two primary strategies are:

  • Use of an Excess of a Reactant: Employing a large excess of one of the reactants, typically the less expensive one like the alcohol, will shift the equilibrium towards the product side, favoring the formation of the ester.[7][8]

  • Removal of Water: Continuously removing water as it is formed is a highly effective method to drive the reaction to completion.[3][9] This prevents the reverse reaction (hydrolysis of the ester) from occurring.

Q3: What are the most effective methods for removing water from the reaction mixture?

Several techniques can be employed to remove water during a Fischer esterification:

  • Azeotropic Distillation with a Dean-Stark Trap: This is a very common and efficient method. The reaction is carried out in a solvent that forms a low-boiling azeotrope with water, such as toluene or hexane.[5][8] The azeotrope vaporizes, condenses in the Dean-Stark trap, and separates into two layers. The denser water is collected in the trap, while the solvent overflows back into the reaction flask.

  • Use of a Drying Agent: Adding a dehydrating agent, or desiccant, directly to the reaction mixture can absorb the water as it is formed. Common drying agents include molecular sieves, anhydrous magnesium sulfate (MgSO₄), or anhydrous sodium sulfate (Na₂SO₄).

  • Using the Acid Catalyst as a Dehydrating Agent: Concentrated sulfuric acid (H₂SO₄) not only acts as a catalyst but is also a strong dehydrating agent.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in fatty acid esterification.

TroubleshootingWorkflow start Low Ester Yield check_water Check for Water (Wet reagents/solvents?) start->check_water check_equilibrium Review Reaction Equilibrium (Molar ratio of reactants?) start->check_equilibrium check_conditions Verify Reaction Conditions (Temp, Time, Catalyst?) start->check_conditions check_purity Assess Purity of Starting Materials start->check_purity solution_water Dry Reagents/Solvents Use Dean-Stark Trap check_water->solution_water solution_equilibrium Use Excess Alcohol check_equilibrium->solution_equilibrium solution_conditions Optimize Temperature, Time, and Catalyst Concentration check_conditions->solution_conditions solution_purity Purify Starting Materials check_purity->solution_purity

A troubleshooting workflow for low esterification yields.

Data on Reaction Parameters vs. Yield

The following tables summarize the impact of key reaction parameters on the yield of fatty acid esterification.

Table 1: Effect of Catalyst Concentration on Fatty Acid Methyl Ester (FAME) Yield

Catalyst (NaOH) Concentration (wt%)Biodiesel Yield (%)
0.568.5
1.0>71.2
1.5<71.2

Data adapted from a study on biodiesel production from waste soybean oil. The yield started to drop beyond a 1.0% catalyst concentration due to side reactions like saponification.[10]

Table 2: Effect of Temperature and Reaction Time on Ester Yield

Temperature (°C)Reaction Time (min)Ester Yield (%)
32515~55
35015~70
37515~75
40015~80
35045~85
40045<80 (due to degradation)

Data illustrates that while higher initial temperatures increase the reaction rate, prolonged reaction times at very high temperatures can lead to product degradation and lower yields.[4]

Table 3: Effect of Water Content on Esterification Rate

Initial Water Content (% of oil)Relative Rate of Esterification
0100%
5~70%
10~50%
20~30%

Data shows a significant decrease in the rate of oleic acid esterification as the initial water content increases.

Experimental Protocol: Fischer Esterification of a Fatty Acid using a Dean-Stark Trap

This protocol describes the esterification of lauric acid with ethanol to produce ethyl laurate, a common fatty acid ester.

Materials:

  • Lauric acid

  • Absolute ethanol

  • Toluene

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Heating mantle with a stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask, add lauric acid, a 3- to 5-fold molar excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the carboxylic acid).

    • Add toluene as the azeotropic solvent (approximately 40% of the alcohol volume).

    • Assemble the flask with a Dean-Stark trap and a condenser.

  • Reaction:

    • Heat the mixture to reflux with stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

    • Continue the reflux until no more water collects in the trap, which indicates the reaction is complete (typically several hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the toluene and excess ethanol under reduced pressure using a rotary evaporator.

    • The resulting crude ester can be further purified by distillation or chromatography if necessary.

Fatty Acid Esterification Pathway

The following diagram illustrates the mechanism of the acid-catalyzed Fischer esterification of a fatty acid.

FischerEsterification cluster_reactants Reactants cluster_products Products FattyAcid Fatty Acid (R-COOH) Protonation Protonation of Carbonyl Oxygen FattyAcid->Protonation Alcohol Alcohol (R'-OH) NucleophilicAttack Nucleophilic Attack by Alcohol Alcohol->NucleophilicAttack Catalyst Acid Catalyst (H+) Catalyst->Protonation Protonation->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterElimination Elimination of Water ProtonTransfer->WaterElimination Deprotonation Deprotonation WaterElimination->Deprotonation Water Water (H2O) WaterElimination->Water Ester Ester (R-COOR') Deprotonation->Ester Catalyst_Regen Regenerated Catalyst (H+) Deprotonation->Catalyst_Regen

The reaction pathway for Fischer esterification.

References

Stability of Ethyl 11-dodecenoate under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Ethyl 11-dodecenoate under various storage conditions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify storage conditions (see recommended storage in FAQs). Run a purity analysis on your current stock. Consider obtaining a fresh sample.
Appearance of unknown peaks in analytical chromatogram (e.g., GC-MS, HPLC) Formation of degradation products.Characterize the unknown peaks to identify potential degradants. Review storage and handling procedures to minimize exposure to light, air, and high temperatures.
Change in physical appearance (e.g., color, viscosity) Significant degradation or polymerization has occurred.Do not use the material. Dispose of it according to your institution's safety guidelines and obtain a fresh batch.
Low assay value for this compound The compound has degraded over time.Check the expiration date. If not expired, assess the storage conditions. If stored improperly, the material may no longer be suitable for use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in a freezer at or below -20°C.[1] The container should be tightly sealed to prevent exposure to air and moisture. For short-term use, refrigeration at 2-8°C is acceptable, but prolonged storage at this temperature is not advised.

Q2: How sensitive is this compound to light?

A2: As an unsaturated ester, this compound is potentially susceptible to photo-oxidation. It is best practice to store it in an amber or opaque container to protect it from light.[2][3]

Q3: What are the likely degradation pathways for this compound?

A3: The two primary degradation pathways for this compound are hydrolysis of the ester linkage and oxidation at the carbon-carbon double bond.[2] Hydrolysis can be catalyzed by acidic or basic conditions, while oxidation can be initiated by exposure to air (oxygen), light, and heat, potentially forming peroxides, aldehydes, and carboxylic acids.

Q4: How can I check the purity of my this compound sample?

A4: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[4] These methods can separate the parent compound from potential impurities and degradation products.

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation study involves intentionally exposing a compound to harsh conditions such as high temperature, humidity, light, and extreme pH to accelerate its degradation.[2][3][5] This helps in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][3][5]

Stability Data Summary

The following tables present hypothetical data to illustrate the expected stability of this compound under different storage conditions.

Table 1: Effect of Temperature on Purity of this compound (Stored in the dark for 12 months)

Storage TemperatureInitial Purity (%)Purity after 6 months (%)Purity after 12 months (%)
-20°C99.599.499.3
4°C99.598.897.9
25°C99.596.292.5
40°C99.591.082.1

Table 2: Effect of Light Exposure on Purity of this compound (Stored at 25°C for 6 months)

Light ConditionInitial Purity (%)Purity after 3 months (%)Purity after 6 months (%)
Stored in Dark99.597.896.2
Exposed to Ambient Light99.595.190.3
Exposed to UV Light (254 nm)99.588.475.6

Experimental Protocols

Protocol 1: Stability Testing of this compound

Objective: To evaluate the stability of this compound under various environmental conditions.

Materials:

  • This compound (purity >99%)

  • Amber and clear glass vials with screw caps

  • Temperature and humidity-controlled stability chambers

  • UV light source

  • Analytical balance

  • GC-MS or HPLC system

Method:

  • Accurately weigh 10 mg of this compound into separate amber and clear glass vials.

  • For each vial type, prepare multiple samples to be tested at different time points.

  • Place the vials in stability chambers set to the following conditions:

    • -20°C (dark)

    • 4°C (dark)

    • 25°C / 60% RH (dark)

    • 25°C / 60% RH (exposed to ambient light)

    • 40°C / 75% RH (dark)

    • 25°C (exposed to UV light)

  • At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), remove one vial from each storage condition.

  • Prepare the sample for analysis according to the chosen analytical method (GC-MS or HPLC).

  • Analyze the sample to determine the purity of this compound and identify any degradation products.

  • Record and compare the results to the initial analysis at time zero.

Protocol 2: Analytical Method for Purity Assessment by GC-MS

Objective: To determine the purity of this compound and identify potential degradation products using Gas Chromatography-Mass Spectrometry.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer detector (GC-MS)

  • Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms)

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Volume: 1 µL (split ratio 50:1)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-500

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a final concentration of 10 µg/mL.

Data Analysis:

  • Integrate the peak corresponding to this compound and any other observed peaks.

  • Calculate the purity as the percentage of the peak area of this compound relative to the total peak area.

  • Tentatively identify degradation products by comparing their mass spectra to spectral libraries (e.g., NIST).

Visualizations

StabilityTestingWorkflow cluster_setup Experiment Setup cluster_analysis Analysis at Time Points cluster_results Data Interpretation start Obtain high-purity This compound aliquot Aliquot into amber and clear vials start->aliquot conditions Place samples under different storage conditions (-20°C, 4°C, 25°C, 40°C, Light, UV) aliquot->conditions timepoint Pull samples at 0, 1, 3, 6, 12 months conditions->timepoint prepare Prepare samples for GC-MS or HPLC analysis timepoint->prepare analyze Analyze for purity and degradation products prepare->analyze data Record and tabulate purity data analyze->data pathways Identify degradation products and pathways data->pathways report Generate stability report pathways->report

Caption: Workflow for Stability Testing of this compound.

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent This compound acid 11-Dodecenoic Acid parent->acid H₂O / H⁺ or OH⁻ ethanol Ethanol parent->ethanol H₂O / H⁺ or OH⁻ peroxide Peroxide Intermediates parent->peroxide O₂ / Light / Heat epoxide Epoxides parent->epoxide Oxidizing agents aldehyde Aldehydes peroxide->aldehyde

Caption: Potential Degradation Pathways for this compound.

References

Technical Support Center: Overcoming Poor Solubility of Long-Chain Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with poorly soluble long-chain esters in aqueous media.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My long-chain ester is precipitating out of my aqueous solution. What are the first steps I should take?

A1: When you observe precipitation, consider the following initial troubleshooting steps:

  • Temperature Adjustment: Gently warming the solution can increase the solubility of your ester. However, exercise caution to avoid thermal degradation, particularly with unsaturated esters.[1]

  • Sonication: Using an ultrasonic bath can help break down aggregates of the ester and promote dissolution.[1]

  • pH Adjustment: If your ester has ionizable functional groups, modifying the pH of the aqueous medium can significantly impact its solubility.[2][3]

  • Solvent Check: Ensure the solvent you are using is appropriate. Forcing a highly lipophilic ester into a purely aqueous system without a solubilizing agent is often challenging. Nonpolar solvents are generally more effective for dissolving long-chain esters initially.[1]

Q2: What are the primary strategies for significantly enhancing the aqueous solubility of a long-chain ester for formulation development?

A2: Several effective strategies can be employed, often categorized as follows:

  • Co-solvency: This involves adding a water-miscible organic solvent (a co-solvent) to your aqueous solution. This reduces the overall polarity of the solvent system, thereby increasing the solubility of the nonpolar ester.[1][4]

  • Use of Surfactants (Micellar Solubilization): Surfactants, when used above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic molecules like long-chain esters, effectively dispersing them in the aqueous medium.[5][6][7]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with long-chain esters, masking their hydrophobicity and increasing aqueous solubility.[8][9][10]

  • Lipid-Based Formulations: Techniques like nanoemulsions or Self-Emulsifying Drug Delivery Systems (SEDDS) involve dissolving the ester in an oil and surfactant mixture. These formulations form fine droplets (emulsions) when introduced to an aqueous environment, improving dispersion and absorption.[11][12]

  • Solid Dispersions: This technique involves dispersing the ester at a molecular level within a solid, hydrophilic carrier matrix. When this solid dispersion is introduced to water, the carrier dissolves quickly, releasing the ester in a finely dispersed state, which enhances its dissolution rate.[13][14]

Workflow for Selecting a Solubilization Strategy

G Start Poorly Soluble Long-Chain Ester CheckIonizable Does the ester have ionizable groups? Start->CheckIonizable CheckThermalStability Is the ester thermally stable? CheckIonizable->CheckThermalStability No pH_Adjust pH Adjustment & Salt Formation CheckIonizable->pH_Adjust Yes CheckSolventCompatibility Is an organic solvent acceptable in the final formulation? CheckThermalStability->CheckSolventCompatibility No MeltMethod Solid Dispersion (e.g., Fusion/Melt Method) CheckThermalStability->MeltMethod Yes CheckComplexation Can it form an inclusion complex? CheckSolventCompatibility->CheckComplexation No SolidDispersion Solid Dispersion (e.g., Solvent Evaporation) CheckSolventCompatibility->SolidDispersion Yes Surfactants Surfactants / Micelles CheckComplexation->Surfactants No Cyclodextrins Cyclodextrin Complexation CheckComplexation->Cyclodextrins Yes CoSolvency Co-Solvency SolidDispersion->CoSolvency LipidBased Lipid-Based Formulations (Nanoemulsions, SEDDS) Surfactants->LipidBased

Caption: A decision tree for selecting an appropriate solubilization strategy.

Q3: How do I choose the right surfactant for my long-chain ester?

A3: The selection of a surfactant depends on several factors:

  • Hydrophilic-Lipophilic Balance (HLB): The HLB value indicates the balance between the hydrophilic and lipophilic portions of the surfactant. For oil-in-water (o/w) emulsions, which are common for solubilizing lipophilic substances in aqueous media, surfactants with a high HLB value (8-18) are generally preferred.[11][15]

  • Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules begin to form micelles.[16][17] An effective surfactant typically has a low CMC, meaning it starts to form solubilizing micelles at a lower concentration.[7]

  • Toxicity and Biocompatibility: For pharmaceutical or biomedical applications, the surfactant must be non-toxic and biocompatible. Non-ionic surfactants like Tweens (polysorbates) and Spans (sorbitan esters) are commonly used.[18][19]

  • Chemical Compatibility: The chosen surfactant should not react with or degrade the long-chain ester.

Mechanism of Micellar Solubilization

G A long-chain ester is encapsulated within the hydrophobic core of a surfactant micelle. cluster_micelle Micelle cluster_key Legend center s1 center->s1 Hydrophilic Head s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5  Hydrophobic Tail s6 center->s6 s7 center->s7 s8 center->s8 Ester Long-Chain Ester Key_Head Surfactant Head Key_Tail Key_Head->Key_Tail Hydrophilic Key_Ester Ester Molecule

Caption: Diagram showing micellar encapsulation of a long-chain ester.

Q4: When should I consider using cyclodextrins?

A4: Cyclodextrins are particularly useful when:

  • You need to improve not only solubility but also the chemical stability of the ester.[9][10]

  • The formulation requires the masking of taste or odor.[9]

  • You are working with a system where the addition of organic co-solvents or high concentrations of surfactants is undesirable.

  • The size and shape of the hydrophobic portion of your ester are compatible with the cavity size of the cyclodextrin. Beta-cyclodextrin (β-CD) is often a good starting point for many drug molecules.[8][20]

Section 2: Quantitative Data Summary

For researchers selecting excipients, the following tables provide reference data for common solubilizing agents.

Table 1: Properties of Common Surfactants

Surfactant NameTypeTypical HLB ValueCritical Micelle Concentration (CMC)Common Applications
Sodium Dodecyl Sulfate (SDS)Anionic~408 x 10⁻³ mol/L[16]Electrophoresis, Cell Lysis
Polysorbate 80 (Tween® 80)Non-ionic15.0~0.012 mMEmulsifier in foods, pharmaceuticals[13]
Polysorbate 20 (Tween® 20)Non-ionic16.7~0.059 mMEmulsifier, wetting agent
Sorbitan Monooleate (Span® 80)Non-ionic4.3-W/O emulsifier, co-emulsifier
Poloxamer 407Non-ionic18-23~0.7% w/vSolubilizer, gelling agent[13]
LecithinAmphoteric4-9VariesEmulsifier in food and pharma[15]

Table 2: Properties of Natural Cyclodextrins

Cyclodextrin TypeGlucose UnitsCavity Diameter (nm)Aqueous Solubility at 25°C ( g/100 mL)
α-Cyclodextrin (α-CD)6~0.50[9]14.5[21]
β-Cyclodextrin (β-CD)7~0.65[9]1.85[21]
γ-Cyclodextrin (γ-CD)8~0.80[9]23.2[21]

Note: The poor aqueous solubility of β-CD can be significantly improved by creating derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[21]

Section 3: Key Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This method is the gold standard for measuring the thermodynamic solubility of a compound.[22]

Objective: To determine the maximum concentration of a long-chain ester that can be dissolved in an aqueous medium at equilibrium.

Methodology:

  • Preparation: Add an excess amount of the solid long-chain ester to a known volume of the aqueous test medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear container (e.g., glass vial).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[22]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated aqueous phase. This is a critical step and can be achieved by:

    • Centrifugation: Pellet the excess solid.

    • Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.

  • Quantification: Carefully collect the clear supernatant or filtrate. Dilute it if necessary with a suitable solvent and analyze the concentration of the dissolved ester using a validated analytical method, such as HPLC-UV or LC-MS/MS.[23]

Workflow for Shake-Flask Solubility Assay

G Start Add Excess Ester to Aqueous Medium Agitate Agitate at Constant Temp (24-48 hours) Start->Agitate Separate Separate Undissolved Solid (Centrifuge or Filter) Agitate->Separate Analyze Quantify Dissolved Ester in Supernatant (HPLC/LC-MS) Separate->Analyze Result Equilibrium Solubility Value Analyze->Result

Caption: A streamlined workflow for the shake-flask solubility protocol.

Protocol 2: Solvent Evaporation Method for Preparing a Solid Dispersion

This is a common technique to create solid dispersions, which can significantly enhance the dissolution rate of poorly soluble compounds.[13][24]

Objective: To disperse a long-chain ester molecularly within a hydrophilic polymer matrix.

Methodology:

  • Dissolution: Dissolve both the long-chain ester and a hydrophilic carrier (e.g., PVP K30, Poloxamer 407) in a common volatile organic solvent (e.g., acetone, ethanol, or a mixture). Ensure both components are fully dissolved to form a clear solution.[24]

  • Solvent Removal: Remove the solvent under controlled conditions. A common laboratory method is using a rotary evaporator under reduced pressure. This process should be gradual to ensure a homogenous solid film or powder is formed.

  • Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Processing: The dried solid dispersion can then be gently ground using a mortar and pestle and passed through a sieve to obtain a uniform particle size.

  • Characterization: The resulting powder should be characterized (e.g., using DSC, XRD) to confirm the amorphous nature of the dispersed ester, which is key to its enhanced solubility.

Protocol 3: High-Pressure Homogenization for Nanoemulsion Formulation

This high-energy method is effective for producing oil-in-water (o/w) nanoemulsions with very small droplet sizes, which are stable and can improve bioavailability.[18]

Objective: To create a stable nanoemulsion of a long-chain ester.

Methodology:

  • Phase Preparation:

    • Oil Phase: Dissolve the long-chain ester in a suitable oil (e.g., medium-chain triglycerides, soybean oil).[15]

    • Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Polysorbate 80) in purified water.

  • Coarse Emulsion Formation: Add the oil phase to the aqueous phase while mixing at high speed with a standard homogenizer (e.g., rotor-stator type). This will form a coarse, milky-white pre-emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The emulsion is forced through a narrow gap at very high pressure, which breaks down the large oil droplets into nano-sized droplets. This process is typically repeated for several cycles to achieve a narrow and uniform size distribution.

  • Characterization: The final nanoemulsion should be characterized for droplet size, polydispersity index (PDI), and zeta potential to ensure quality and stability.

References

Technical Support Center: Optimizing GC-MS for Unsaturated Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of unsaturated esters.

Troubleshooting Guide

Common chromatographic problems can arise during the analysis of unsaturated esters. A systematic approach to troubleshooting is often the most effective way to identify and resolve issues.[1][2]

ProblemPotential CausesRecommended Solutions
Peak Tailing - Active Sites: Interaction of polar carboxyl groups with active sites in the injection port liner or the column.[3][4]- Contamination: Buildup of non-volatile residues in the inlet or at the head of the column.[3]- Column Degradation: Damage to the stationary phase due to oxygen or high temperatures.[1]- Use deactivated inlet liners and high-quality, low-bleed GC columns specifically designed for MS applications.[4][5]- Trim 10-20 cm from the front of the column to remove contamination.- Ensure complete derivatization to reduce the polarity of the esters.[6]- Check for leaks in the carrier gas line to prevent oxygen from entering the system.[7]
Poor Resolution / Co-elution - Inappropriate Column: The column phase is not selective enough for separating isomers (positional or cis/trans).[8][9]- Suboptimal Oven Program: The temperature ramp is too fast, or the initial temperature is too high.[4]- Low Carrier Gas Flow Rate: Insufficient gas velocity leads to band broadening.[4]- Use a more polar column, such as a high-cyano-content column (e.g., HP-88), for better separation of geometric and positional isomers.[8][10]- Optimize the oven temperature program by using a slower ramp rate (e.g., 2-5 °C/min).- Verify and adjust the carrier gas flow rate to the optimal range for your column dimensions.
Low Sensitivity / Poor Signal - System Leaks: Air and moisture entering the system can increase background noise and degrade the signal.[7]- Suboptimal MS Parameters: Incorrect ion source temperature, electron energy, or detector gain.[5][11]- Incomplete Derivatization: Inefficient conversion of fatty acids to esters leads to lower analyte concentration.[12]- Split Injection: High split ratio discarding too much sample.[13]- Perform a leak check of the entire system, from the gas source to the MS interface.[3]- Tune the mass spectrometer according to the manufacturer's recommendations. Optimize source and quadrupole temperatures.[5]- Optimize the derivatization reaction for time, temperature, and reagent concentration.[12][14]- Consider using splitless injection for trace analysis, though split injection can sometimes improve peak shape.[13]
Ghost Peaks / Carryover - Injector Contamination: Residue from previous, more concentrated samples in the syringe or inlet liner.[3][15]- Septum Bleed: Degradation of the inlet septum releases siloxanes.[3]- Insufficient Bake-out: Column oven temperature is not held high enough for long enough between runs to elute all compounds.- Run solvent blanks between samples to identify the source of contamination.[12]- Replace the inlet liner and septum regularly.[3]- Use a robust syringe wash procedure with multiple solvents.- Ensure the final oven temperature is held long enough to elute all components from the column.
Retention Time Shifts - Carrier Gas Flow Fluctuation: Inconsistent pressure or flow control.[1][15]- Column Degradation: Changes in the stationary phase over time.- Large Injection Volume: Overloading the column can lead to shifts in retention time.[9]- Oven Temperature Inconsistency: Poor oven temperature control.[15]- Check the gas supply and regulators for stable pressure. Verify flow rates with a flow meter.[1]- Condition the column regularly. If shifts persist, the column may need replacement.[7]- Reduce the injection volume or dilute the sample.- Verify the accuracy and stability of the GC oven's temperature control.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing unsaturated fatty acids by GC-MS?

A1: Derivatization is a critical step for several reasons. Free fatty acids are highly polar and tend to form hydrogen bonds, which can cause poor peak shape (tailing) and adsorption to active sites within the GC system.[6] Converting them into less polar fatty acid methyl esters (FAMEs) increases their volatility and thermal stability, making them much more suitable for GC analysis.[6][16] This process neutralizes the polar carboxyl group, allowing for better separation based on chain length and the degree and position of unsaturation.[6]

Q2: What is the best derivatization reagent for unsaturated esters?

A2: The choice of reagent depends on the sample matrix and specific goals. Common and effective reagents include:

  • Boron Trifluoride in Methanol (BF3-Methanol): A widely used and effective catalyst for esterification.[10][17]

  • Acetyl Chloride in Methanol: A single-step, acid-catalyzed method that is rapid and efficient.[8]

  • TMS-Diazomethane: A simple and effective reagent for converting acids to methyl esters, producing clean reaction products.[10]

It's important to use high-quality, low-moisture reagents, as water can hinder the esterification reaction.[6] For sensitive unsaturated esters, such as conjugated linoleic acids, lowering the derivatization temperature can prevent unwanted isomerization from cis to trans double bonds.[8]

Q3: Which type of GC column is best for separating isomers of unsaturated esters?

A3: For separating positional and geometric (cis/trans) isomers, a highly polar capillary column is required. Columns with a high cyanopropyl content (such as the HP-88) are excellent for this purpose.[8][10] The polarity of these stationary phases allows for separation based on the subtle differences in the structure of the isomers. For general-purpose analysis where isomer separation is less critical, a mid-polarity column like a 5% phenyl-methylpolysiloxane (e.g., SLB-5ms) can be used.[9]

Q4: What are the key GC injector and oven parameters to optimize?

A4:

  • Injector Temperature: Set the temperature high enough to ensure rapid vaporization of the FAMEs but not so high as to cause thermal degradation. A typical starting point is 220-250 °C.[17]

  • Injection Mode: Splitless injection is preferred for trace analysis to maximize sensitivity. However, split injection can sometimes provide better peak shapes and reduce column contamination if the sample is concentrated enough.[13]

  • Oven Temperature Program: A temperature ramp is essential for separating a mixture of esters with different chain lengths and boiling points. A typical program might start at a low temperature (e.g., 70 °C) to focus the analytes, followed by a ramp of 5-10 °C/min to a final temperature of around 240-250 °C. The program can be optimized to improve resolution or reduce run time.[13]

Q5: How should I set up the mass spectrometer for unsaturated ester analysis?

A5:

  • Ionization Mode: Standard Electron Ionization (EI) at 70 eV is typically used.

  • Mass Analyzer Mode:

    • Full Scan: Use full scan mode (e.g., scanning a mass range of m/z 40-550) for method development and identification of unknown esters by comparing their spectra to libraries.

    • Selected Ion Monitoring (SIM): For quantitative analysis of known target compounds, SIM mode offers significantly higher sensitivity and can help resolve partially overlapping chromatographic peaks.[5][8]

  • Temperatures: The MS transfer line and ion source temperatures should be optimized to prevent condensation or degradation of the analytes. Typical temperatures are 240 °C for the transfer line and 230 °C for the ion source.

Quantitative Data: Example GC-MS Parameters

The following table summarizes typical GC-MS parameters used for the analysis of Fatty Acid Methyl Esters (FAMEs) as reported in various studies. These should be considered starting points and may require optimization for specific applications.

ParameterSetting 1Setting 2
GC System Agilent GC-MS (5975C MSD)Not Specified
Column SLB®-5ms (30 m x 0.25 mm x 0.25 µm)Polar Cyano-column[8]
Carrier Gas HeliumHelium
Flow Rate 1 mL/min (constant flow)Not Specified
Injector Temp. 220 °C250 °C[17]
Injection Mode Split (Ratio not specified)Not Specified
Oven Program 70°C for 2 min, ramp 5°C/min to 240°C, hold 5 min60°C, ramp 5°C/min to 300°C, hold 10 min[17]
MS System Agilent 5975C MSDNot Specified
Ionization Mode Electron Ionization (EI) at 70 eVEI
Acquisition Mode Full Scan (m/z 40-550)Selected Ion Monitoring (SIM)[8]
MS Source Temp. 230 °C220 °C[17]
Transfer Line Temp. 240 °C280 °C[17]
Solvent Delay 3.5 minNot Specified

Experimental Protocols

Protocol: Acid-Catalyzed Derivatization of Fatty Acids to FAMEs using BCl3-Methanol

This protocol describes a common procedure for converting fatty acids and lipids into fatty acid methyl esters (FAMEs) for GC-MS analysis.[6][17]

Materials:

  • Sample containing lipids/fatty acids (1-25 mg)

  • Micro reaction vessel (5-10 mL)

  • Boron trichloride-methanol solution (BCl3-Methanol, 12% w/w)[6]

  • Hexane (GC grade)

  • Purified Water

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the sample (e.g., extracted oil, lipid residue) into a micro reaction vessel. If the sample is in an aqueous solution, evaporate it to dryness first.[6]

  • Reagent Addition: Add 2 mL of 12% BCl3-Methanol solution to the sample in the reaction vessel.[6]

  • Reaction: Tightly cap the vessel and heat it at 60-70 °C for 10-30 minutes in a heating block or water bath.[6][17] Derivatization times may need to be optimized depending on the sample matrix.

  • Quenching and Extraction: Cool the vessel to room temperature. Add 1 mL of purified water and 1 mL of hexane to the vessel.[6]

  • Mixing: Tightly cap the vessel and shake or vortex vigorously for 1-2 minutes. This step is critical to extract the non-polar FAMEs into the hexane layer.[6]

  • Phase Separation: Allow the layers to separate. The top layer is the hexane containing the FAMEs.

  • Sample Collection: Carefully transfer the top hexane layer to a clean GC vial.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Visualizations

Logical Workflow for GC-MS Troubleshooting

G A Chromatographic Problem Observed (e.g., Peak Tailing, Low Signal) B Check Basic System Parameters A->B C Gas Supply & Leaks B->C D Temperatures & Method Settings B->D E Consumables Condition (Liner, Septum, Syringe) B->E F Isolate the Problem Area B->F G Inlet System F->G H GC Column F->H I MS Detector F->I J Sample Preparation F->J L Replace Consumables G->L M Trim or Replace Column H->M N Tune MS / Clean Source I->N O Re-prepare Sample J->O K Implement Solution P Verify Performance with Standard K->P L->K M->K N->K O->K

Caption: A systematic workflow for troubleshooting common GC-MS issues.

Experimental Workflow for Unsaturated Ester Analysis

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing A Lipid Extraction from Sample Matrix B Derivatization to FAMEs (e.g., with BCl3-Methanol) A->B C Solvent Extraction of FAMEs B->C D Sample Injection (Split/Splitless) C->D E GC Separation (Polar Column) D->E F MS Detection (Scan or SIM) E->F G Peak Integration F->G H Library Search & Spectral Confirmation G->H I Quantification H->I

Caption: Standard experimental workflow for GC-MS analysis of FAMEs.

References

Technical Support Center: Addressing Matrix Effects in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the analysis of biological samples.

Troubleshooting Guides

Question: I am observing significant ion suppression in my LC-MS/MS analysis of a drug candidate in human plasma. What are the likely causes and how can I mitigate this?

Answer:

Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal.[1] In plasma, the primary culprits are often phospholipids and salts.[2]

Here is a step-by-step approach to troubleshoot and mitigate ion suppression:

  • Confirm and Quantify the Matrix Effect: Use the "Post-Extraction Spike Method" to determine the extent of ion suppression. A matrix effect value significantly less than 100% confirms ion suppression.[1]

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before instrumental analysis.[3] Consider the following techniques, with their effectiveness summarized in the table below.

    • Solid-Phase Extraction (SPE): Often the most effective technique for removing a broad range of interferences, including phospholipids.[4][5]

    • Liquid-Liquid Extraction (LLE): Can be effective but may have lower analyte recovery, especially for polar compounds.[4][5]

    • Protein Precipitation (PPT): The simplest method but generally the least effective at removing phospholipids and other small molecule interferences, often resulting in significant matrix effects.[4][6]

  • Refine Chromatographic Separation: If sample preparation optimization is insufficient, modify your LC method to separate the analyte from the interfering matrix components.

    • Adjust Gradient: Alter the mobile phase gradient to improve resolution.

    • Change Column Chemistry: Use a different stationary phase (e.g., phenyl-hexyl instead of C18) to change selectivity.

  • Implement a Suitable Internal Standard: The use of a stable isotope-labeled (SIL) internal standard is highly recommended. A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression, thus providing accurate correction and improving data reliability.[7]

  • Consider Matrix-Matched Calibration: If a SIL internal standard is not available, preparing calibration standards in a blank matrix that matches the study samples can help to compensate for matrix effects.[3]

Data Presentation: Comparison of Sample Preparation Techniques for Matrix Effect Reduction in Human Plasma

The following table summarizes the mean matrix effects for a panel of 22 drugs in human plasma using different sample preparation techniques. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. The "Mean of Absolute Values" provides a general measure of the magnitude of the matrix effect for each technique.

Sample Preparation TechniqueMean Matrix Effect (%)Standard Deviation (%)Mean of Absolute Values of Matrix Effects (%)
Solid-Phase Extraction (Oasis PRiME HLB) 61.4 - 8.86
Supported Liquid Extraction (SLE) 261.9 - 10.326
Liquid-Liquid Extraction (LLE) 162.6 - 28.316

Data adapted from Waters Corporation Application Note 720005279EN.[5] As shown, Solid-Phase Extraction provided the lowest overall matrix effects and the least variability.[5]

Frequently Asked Questions (FAQs)

Q1: What is the difference between ion suppression and ion enhancement?

A1: Both are types of matrix effects. Ion suppression leads to a decrease in the analyte's signal intensity, while ion enhancement causes an increase in the signal.[1] Both phenomena can negatively impact the accuracy and precision of quantitative results.[8] Ion suppression is the more commonly observed effect in LC-MS/MS bioanalysis.[2]

Q2: How do I perform a post-column infusion experiment to identify regions of ion suppression in my chromatogram?

A2: A post-column infusion experiment provides a qualitative profile of where matrix components are eluting and causing ion suppression or enhancement.[1] This is valuable for optimizing your chromatographic method to ensure your analyte elutes in a "clean" region of the chromatogram.

G cluster_LC LC System LC_Pump LC Pump Autosampler Autosampler (Inject Blank Matrix Extract) LC_Column LC Column T_Piece T-Piece LC_Column->T_Piece Column Effluent Syringe_Pump Syringe Pump (Constant flow of Analyte) Syringe_Pump->T_Piece Analyte Solution MS Mass Spectrometer T_Piece->MS

Post-Column Infusion Experimental Workflow

Q3: Why is a stable isotope-labeled (SIL) internal standard considered the "gold standard" for bioanalysis?

A3: A SIL internal standard has nearly identical chemical and physical properties to the analyte.[7] This means it behaves similarly during sample extraction, chromatography, and ionization.[7] By adding a known amount of the SIL internal standard to the sample at the beginning of the workflow, it can effectively compensate for variations in sample recovery and matrix-induced ion suppression or enhancement, leading to more accurate and precise quantification.[7]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components, thereby lessening the matrix effect.[1] However, this approach also dilutes the analyte of interest, which may compromise the sensitivity of the assay, particularly for low-concentration analytes.[1]

Q5: What is the post-extraction spike method for quantifying matrix effects?

A5: The post-extraction spike method is a quantitative approach to measure the absolute matrix effect.[9] It involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the same analyte in a neat solution (e.g., mobile phase).[9]

G cluster_workflow Post-Extraction Spike Workflow start Start prep_blank Prepare Blank Matrix Extract start->prep_blank prep_neat Prepare Neat Solution start->prep_neat spike_matrix Spike Analyte into Extracted Blank Matrix prep_blank->spike_matrix analyze_matrix Analyze via LC-MS/MS (Get Peak Area A) spike_matrix->analyze_matrix calculate Calculate Matrix Effect (%) = (A / B) * 100 analyze_matrix->calculate spike_neat Spike Analyte into Neat Solution prep_neat->spike_neat analyze_neat Analyze via LC-MS/MS (Get Peak Area B) spike_neat->analyze_neat analyze_neat->calculate end End calculate->end

Post-Extraction Spike Method Workflow

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples (Generic Reversed-Phase)
  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Sample Loading: Load 500 µL of plasma onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte(s) of interest with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
  • To 200 µL of plasma, add a known amount of internal standard.

  • Add 800 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE).

  • Vortex for 5-10 minutes to ensure thorough mixing.

  • Centrifuge at >3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer (top layer) to a clean tube.

  • Repeat the extraction with another 800 µL of the organic solvent.

  • Combine the organic extracts and evaporate to dryness under nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 3: Protein Precipitation (PPT) for Plasma Samples
  • To 100 µL of plasma, add a known amount of internal standard.

  • Add 300 µL of cold acetonitrile (or another suitable organic solvent).[2]

  • Vortex for 2 minutes to precipitate the proteins.

  • Allow the sample to stand for 10-15 minutes at 4°C to ensure complete precipitation.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Carefully collect the supernatant for direct injection or further processing (e.g., dry-down and reconstitution).[7]

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Quantification of Ethyl 11-dodecenoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two primary analytical methods for the quantitative determination of Ethyl 11-dodecenoate, a fatty acid ethyl ester. The comparison is intended for researchers, scientists, and professionals in drug development who require accurate and reliable quantification of this analyte. The methodologies and validation parameters are based on established practices for similar compounds and adhere to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction to Analytical Methods

The quantification of fatty acid ethyl esters (FAEEs) like this compound is crucial in various research and industrial applications. The two most common and effective analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (MS) or a Diode-Array Detector (DAD).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in the gas phase and detects them using a mass spectrometer. GC-MS is highly sensitive and specific, making it a powerful tool for the identification and quantification of FAEEs.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds in a liquid phase. When coupled with a suitable detector like a DAD or MS, it offers a versatile and robust platform for the quantification of a wide range of analytes, including those that are not readily volatile.

The selection of the most appropriate method depends on factors such as the sample matrix, the required sensitivity, and the available instrumentation. This guide provides a framework for the validation of either method for the quantification of this compound.

Methodology and Experimental Protocols

Detailed experimental protocols for both GC-MS and HPLC-DAD/MS methods are outlined below. These protocols are based on established methods for the analysis of similar fatty acid ethyl esters and should be optimized for the specific laboratory conditions and sample matrices.[7][8]

1. Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Sample Preparation: Samples containing this compound are extracted using a suitable organic solvent such as hexane or ethyl acetate. The extract is then concentrated and may be derivatized if necessary, although for ethyl esters, direct injection is often possible. An internal standard (e.g., ethyl dodecanoate) should be added to the sample prior to extraction to ensure accuracy.[9]

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-1 or similar nonpolar phase) and coupled to a mass spectrometer is used.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min), and hold for a few minutes.[10]

    • Injection Mode: Splitless or split, depending on the expected analyte concentration.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Analyzer: Quadrupole

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (the molecular ion at m/z 226.36 and key fragment ions).[11][12]

2. High-Performance Liquid Chromatography (HPLC-DAD/MS) Method

  • Sample Preparation: Similar to the GC-MS method, samples are extracted with a suitable solvent. The extract is then filtered and diluted with the mobile phase. An appropriate internal standard should be used.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is used.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).[8]

    • Injection Volume: 10-20 µL.

  • Detection:

    • DAD: Detection at a wavelength where this compound has maximum absorbance (if it possesses a chromophore).

    • MS: Electrospray ionization (ESI) in positive mode is typically used for esters. The mass spectrometer can be operated in SIM mode for quantification.

Analytical Method Validation

The validation of the chosen analytical method is critical to ensure reliable and accurate results. The following parameters, as stipulated by ICH guidelines, must be evaluated.[1][2][3][13][14]

Data Presentation: Comparison of Validation Parameters

The following table summarizes the key validation parameters and their typical acceptance criteria for the analytical methods.

Validation ParameterGC-MSHPLC-DAD/MSAcceptance Criteria (based on ICH guidelines)
Specificity HighHighThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.995> 0.995A correlation coefficient of ≥ 0.995 over a defined range (e.g., 80-120% of the expected concentration).[2]
Accuracy (% Recovery) 98 - 102%98 - 102%The closeness of test results to the true value, typically assessed by spiking experiments.[13]
Precision (%RSD)
- Repeatability< 2%< 2%The precision under the same operating conditions over a short interval of time.[2]
- Intermediate Precision< 3%< 3%The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD) Method DependentMethod DependentThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) Method DependentMethod DependentThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness To be evaluatedTo be evaluatedThe capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Diagrams

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method.

G Hierarchy of Analytical Validation Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Root Validated Analytical Method Accuracy Accuracy Root->Accuracy Precision Precision Root->Precision Linearity Linearity Root->Linearity Range Range Root->Range LOD Limit of Detection Root->LOD LOQ Limit of Quantitation Root->LOQ Specificity Specificity Root->Specificity Robustness Robustness Root->Robustness Linearity->Range LOD->LOQ

References

A Comparative Analysis of Saturated vs. Unsaturated Ethyl Esters: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug development, the choice between saturated and unsaturated ethyl esters can significantly impact a compound's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparison of these two classes of esters, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific applications.

Physicochemical Properties: A Tale of Two Structures

The presence or absence of double bonds in the carbon chain of an ethyl ester fundamentally influences its physical characteristics. Saturated ethyl esters, with their flexible, straight-chain structures, can pack closely together, leading to stronger intermolecular van der Waals forces. In contrast, the cis-configuration of double bonds in most naturally occurring unsaturated ethyl esters introduces kinks in the carbon chain, disrupting efficient packing and weakening these intermolecular forces.[1] This structural difference manifests in several key physical properties.

Table 1: Comparative Physicochemical Properties of Saturated and Unsaturated Ethyl Esters

PropertySaturated Ethyl EstersUnsaturated Ethyl EstersKey Differences & Implications
Melting Point Generally higher; often solid or semi-solid at room temperature.[1]Generally lower; typically liquid at room temperature.[1]Affects formulation (solid dosage forms vs. liquid formulations) and storage conditions.
Boiling Point Increases with chain length; generally higher than unsaturated counterparts of the same chain length.[2]Generally lower than saturated counterparts of the same chain length.[2]Relevant for purification by distillation and assessing volatility.
Density Generally higher than unsaturated counterparts.Generally lower than saturated counterparts.Important for solvent extraction and phase separation processes.
Viscosity Generally higher.Generally lower.Influences flow properties, which is critical for liquid formulations and processing.
Solubility in Water Low and decreases with increasing chain length.[2]Low and decreases with increasing chain length.[2]Both have limited aqueous solubility, but the difference in polarity due to the double bond can have subtle effects.
Solubility in Organic Solvents Soluble in nonpolar and moderately polar organic solvents.Generally more soluble in a wider range of organic solvents due to the presence of the pi-bond electrons.Crucial for selecting appropriate solvents for reactions, purification, and formulation.

Chemical Reactivity: The Role of the Double Bond

The defining difference in the chemical reactivity between saturated and unsaturated ethyl esters lies in the presence of the carbon-carbon double bond in the latter. This feature makes unsaturated ethyl esters more susceptible to a variety of chemical transformations.

Saturated Ethyl Esters: The reactivity of saturated ethyl esters is primarily centered around the ester functional group. They readily undergo hydrolysis, transesterification, and reduction under appropriate conditions. The carbon-hydrogen bonds on the alkyl chain are relatively inert, though they can undergo free-radical halogenation under harsh conditions.

Unsaturated Ethyl Esters: In addition to the reactions of the ester group, unsaturated ethyl esters can undergo reactions at the carbon-carbon double bond. These include:

  • Addition Reactions: Hydrogenation (conversion to saturated esters), halogenation, and hydrohalogenation.

  • Oxidation: Susceptible to oxidation, which can lead to cleavage of the double bond or the formation of epoxides. This can be a significant factor in their stability and shelf-life.

  • Polymerization: The double bond allows them to act as monomers in polymerization reactions.

In terms of reaction kinetics, unsaturation generally enhances the rate of reactions like alkaline hydrolysis, provided there is no conjugation between the double bond and the carboxyl carbonyl group.

Biological Activity and Applications: Diverse Roles in Science and Industry

Both saturated and unsaturated ethyl esters have found diverse applications across various fields, from industrial processes to pharmaceuticals.

Saturated Ethyl Esters: Due to their stability and often pleasant, fruity odors, short-chain saturated ethyl esters are widely used as flavoring agents in the food industry and as fragrances in cosmetics and perfumes.[3] Their solvent properties also make them valuable in paints, lacquers, and as extraction solvents. In the pharmaceutical industry, they can be used as plasticizers and in the formulation of topical preparations.

Unsaturated Ethyl Esters: Unsaturated ethyl esters, particularly those derived from fatty acids (fatty acid ethyl esters or FAEEs), have significant biological roles and applications. They are known to be non-oxidative metabolites of ethanol and can serve as markers for alcohol consumption.[4] Some unsaturated ethyl esters, such as ethyl oleate, are used as vehicles for intramuscular drug delivery of lipophilic substances like steroids.[5][6]

Recent research has highlighted the role of specific unsaturated ethyl esters in cell signaling. For instance, (E)-9-octadecenoic acid ethyl ester (E9OAEE) has been shown to exhibit anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways in macrophages.[7] Furthermore, studies have investigated the differential effects of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) ethyl esters on B-cell activity in the context of obesity, indicating specific biological activities for different unsaturated esters.[8]

Experimental Protocols

Protocol 1: Determination of Ethyl Ester Solubility

This protocol provides a general method for determining the solubility of an ethyl ester in various solvents.

Materials:

  • Test tubes

  • Pipettes or graduated cylinders

  • Vortex mixer

  • Ethyl ester sample (saturated or unsaturated)

  • Solvents: deionized water, ethanol, hexane, acetone

Procedure:

  • Add 1 mL of the chosen solvent to a clean, dry test tube.

  • Add a small, pre-weighed amount of the ethyl ester (e.g., 10 mg) to the test tube.

  • Vortex the mixture vigorously for 1 minute.

  • Visually inspect the solution for any undissolved ester.

  • If the ester has completely dissolved, add another pre-weighed amount and repeat steps 3 and 4 until the solution is saturated (i.e., undissolved ester remains).

  • Record the total amount of ester dissolved in the 1 mL of solvent to determine the solubility.

  • Repeat the procedure for each solvent.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Ethyl Esters (FAEEs)

This protocol outlines a typical procedure for the analysis of FAEEs, which can be adapted for both saturated and unsaturated species.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a nonpolar dimethylpolysiloxane column)

  • Helium (carrier gas)

  • Sample vials

  • Syringe for injection

  • Hexane (solvent)

  • Internal standard (e.g., ethyl heptadecanoate)

  • FAEE sample

Procedure:

  • Sample Preparation: Dissolve a known amount of the FAEE sample in hexane. Add a known concentration of the internal standard.

  • Instrument Setup:

    • Set the injector temperature (e.g., 250 °C).

    • Set the oven temperature program. A typical program might start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300 °C) to elute all components.

    • Set the carrier gas flow rate.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-500).

  • Injection: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.

  • Data Acquisition: Acquire the chromatogram and mass spectra of the eluting peaks.

  • Data Analysis:

    • Identify the peaks corresponding to the different FAEEs based on their retention times and mass spectra.

    • Quantify the amount of each FAEE by comparing its peak area to the peak area of the internal standard.

Visualizing Workflows and Pathways

Experimental Workflow for FAEE Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of fatty acid ethyl esters from a biological sample.

experimental_workflow sample Biological Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction Add Internal Standard concentration Evaporation and Reconstitution extraction->concentration analysis GC-MS Analysis concentration->analysis data Data Processing and Quantification analysis->data

A typical workflow for the analysis of fatty acid ethyl esters.
Signaling Pathway of an Unsaturated Ethyl Ester

The diagram below depicts the inhibitory effect of (E)-9-octadecenoic acid ethyl ester (E9OAEE) on the lipopolysaccharide (LPS)-induced inflammatory response in macrophages, as described in the literature.[7]

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, p38, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB Inflammation Inflammatory Response (NO, PGE2, TNF-α) MAPK->Inflammation NFkB->Inflammation E9OAEE E9OAEE E9OAEE->MAPK Inhibits E9OAEE->NFkB Inhibits

Inhibitory effect of E9OAEE on the MAPK and NF-κB signaling pathways.

Conclusion

The choice between saturated and unsaturated ethyl esters is a critical decision in research and development, with significant implications for the final product's properties and performance. Saturated ethyl esters offer stability and are valuable as excipients and solvents, while unsaturated ethyl esters provide unique biological activities and greater chemical versatility. A thorough understanding of their comparative characteristics, as outlined in this guide, will empower researchers and drug development professionals to select the optimal ester for their specific needs, ultimately contributing to the advancement of science and medicine.

References

A Comparative Guide to the Biological Activities of Ethyl Oleate and Ethyl 11-dodecenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the documented biological activities of Ethyl Oleate and Ethyl 11-dodecenoate. The information presented is based on available scientific literature, with a focus on providing supporting experimental data and detailed methodologies for key assays.

Executive Summary

Ethyl oleate, an ester of oleic acid and ethanol, has been the subject of numerous studies investigating its biological effects. It is recognized for its role as a vehicle in drug delivery and has demonstrated anti-inflammatory, antimicrobial, and anticancer properties in various in vitro and in vivo models. In contrast, specific data on the biological activities of this compound is notably scarce in publicly available scientific literature. While identified as a component in some natural extracts, its individual contribution to biological effects has not been elucidated. This guide, therefore, presents a comprehensive profile of Ethyl Oleate's activities and highlights the current knowledge gap regarding this compound.

Chemical Structures

CompoundStructure
This compound this compound
Ethyl oleate Ethyl oleate

Comparative Overview of Biological Activities

Due to the limited data available for this compound, a direct quantitative comparison of its biological activities with Ethyl oleate is not currently possible. The following table summarizes the known activities of Ethyl oleate.

Biological ActivityEthyl OleateThis compound
Anti-inflammatory DemonstratedData not available
Antimicrobial DemonstratedData not available
Anticancer DemonstratedData not available

In-Depth Analysis: Ethyl Oleate

Ethyl oleate has been investigated for several biological activities, with supporting data from various experimental models.

Anti-inflammatory Activity

Ethyl oleate has been shown to possess anti-inflammatory properties. Studies suggest that its mechanism may involve the modulation of inflammatory signaling pathways. For instance, related compounds like ethyl linoleate have been shown to inhibit the activation of NF-κB and the phosphorylation of Akt and MAPKs[1].

Experimental Data:

AssayCell LineTreatmentResult
Nitric Oxide (NO) ProductionRAW 264.7 macrophagesLipopolysaccharide (LPS) + Ethyl oleateInhibition of NO production

Signaling Pathway Diagram:

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates p-IκBα p-IκBα IKK->p-IκBα phosphorylates IκBα IκBα IκBα->p-IκBα NF-κB NF-κB p-NF-κB p-NF-κB NF-κB->p-NF-κB activation p-IκBα->NF-κB releases DNA DNA p-NF-κB->DNA translocates to Ethyl_oleate Ethyl oleate Ethyl_oleate->IKK inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., iNOS for NO production) DNA->Inflammatory_Genes induces

Caption: Proposed anti-inflammatory mechanism of Ethyl oleate.

Antimicrobial Activity

Ethyl oleate has demonstrated activity against both Gram-positive and Gram-negative bacteria. Its proposed mechanism of action includes damaging the bacterial cell membrane, inducing oxidative stress, and inhibiting fatty acid synthesis by targeting the FabI enzyme[2].

Experimental Data:

AssayMicroorganismResult
Broth MicrodilutionStaphylococcus aureusInhibition of growth
Broth MicrodilutionEscherichia coliInhibition of growth
Anticancer Activity

Studies have indicated that Ethyl oleate exhibits cytotoxic effects against various cancer cell lines. This has been observed in studies where plant extracts containing Ethyl oleate as a major component showed significant antiproliferative activity[3][4].

Experimental Data:

AssayCell LineResult
MTT AssayLn-18 (human malignant glioma)84% growth inhibition (by extract containing Ethyl oleate)[4]
MTT AssayA-549 (Human lung cancer)81% growth inhibition (by extract containing Ethyl oleate)[4]

Experimental Workflow Diagram:

mtt_assay_workflow Seed_Cells Seed Cancer Cells in 96-well plate Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add Ethyl Oleate (various concentrations) Incubate_24h->Add_Compound Incubate_48h Incubate (48h) Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate Cell Viability (%) Measure_Absorbance->Calculate_Viability

Caption: Workflow for assessing anticancer activity using the MTT assay.

In-Depth Analysis: this compound

As of the date of this publication, there is a significant lack of peer-reviewed studies detailing the specific biological activities of this compound. While it has been identified as a constituent in some plant extracts, its individual pharmacological effects remain uncharacterized. Further research is required to determine if this compound possesses any significant anti-inflammatory, antimicrobial, anticancer, or other biological activities.

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This protocol is a generalized procedure for determining the effect of a compound on nitric oxide production in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Ethyl oleate) for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce nitric oxide production.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The inhibition of NO production is calculated relative to the LPS-stimulated control.

Antimicrobial Activity: Broth Microdilution Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: MTT Assay

This protocol is for assessing the cytotoxicity of a compound on a cancer cell line.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell Viability Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and optimized based on specific laboratory conditions and research objectives.

References

Unveiling the Potency of Fatty Acid Esters: A Comparative Guide to Efficacy in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fatty acid esters is critical for advancing therapeutic and biotechnological applications. This guide provides a comparative analysis of the efficacy of various fatty acid esters in key biological assays, supported by experimental data and detailed methodologies to aid in your research and development endeavors.

Fatty acid esters (FAEs) are a diverse class of molecules formed from the esterification of a fatty acid with an alcohol. Their amphipathic nature, combining a lipophilic fatty acid tail with a more hydrophilic ester head, allows them to play crucial roles in a variety of biological contexts. In drug development, FAEs are often employed as prodrugs to enhance the bioavailability and cellular uptake of pharmaceuticals.[1] Their unique properties also make them valuable as antimicrobial and antiviral agents. This guide synthesizes data from multiple studies to present a clear comparison of their performance in various biological assays.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of different fatty acid esters in antibacterial and antiviral assays.

Table 1: Antibacterial Activity of Fatty Acid Derivatives against Paenibacillus larvae
CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Lauric Acid2.5 - 5[2]
Monolaurin (Glycerol monoester of lauric acid)4.5 - 9[2]

Paenibacillus larvae is the causative agent of American Foulbrood in honeybees. The data indicates that both lauric acid and its glycerol monoester, monolaurin, exhibit significant antibacterial activity against this pathogen.[2]

Table 2: Antimycobacterial and Antiviral Activity of Synthetic Fatty Acid Esters
CompoundMycobacterium tuberculosis H37Ra IC (µg/mL)Anti-HSV-1 Activity (µg/mL)Cytotoxicity against Vero Cells (IC50 µg/mL)Reference
(E)-4-(3,4-dimethoxyphenyl)but-3-en-1-yl linoleate (1)200Inactive>100[3]
(E)-4-(3,4-dimethoxyphenyl)but-3-en-1-yl oleate (2)10042.6>100[3]
(E)-4-(3,4-dimethoxyphenyl)but-3-en-1-yl palmitate (3)200Inactive38[3]

This table highlights the differential activity of synthetic fatty acid esters against Mycobacterium tuberculosis and Herpes Simplex Virus-1 (HSV-1). Notably, the oleate ester (compound 2) demonstrated the most potent activity against both pathogens with no significant cytotoxicity to Vero cells at the effective concentration.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of fatty acid derivatives against Paenibacillus larvae was determined using a microdilution method.[2]

  • Preparation of Test Compounds: The fatty acid derivatives were dissolved in an appropriate solvent and serially diluted in a 96-well microtiter plate.

  • Bacterial Inoculum: P. larvae strains were cultured to a specific optical density, and the suspension was diluted to a standardized concentration.

  • Incubation: An equal volume of the bacterial inoculum was added to each well containing the test compound dilutions. The plates were then incubated under controlled conditions.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.[4]

Antimycobacterial and Antiviral Assays

The biological evaluations of the synthesized fatty acid esters were conducted as follows[3]:

  • Mycobacterium tuberculosis H37Ra Assay: The inhibitory concentration of the compounds against M. tuberculosis H37Ra was determined using a standard microplate-based assay.

  • Anti-HSV-1 Assay: The antiviral activity was assessed by evaluating the inhibition of the cytopathic effect of HSV-1 on a monolayer of Vero cells.

  • Cytotoxicity Assay: The cytotoxicity of the compounds on Vero cells was determined using a standard method, such as the MTT assay, to calculate the 50% inhibitory concentration (IC50).

Fatty Acid Methyl Ester (FAME) Analysis

The characterization and quantification of fatty acids are commonly performed by converting them into their more volatile methyl esters (FAMEs) followed by gas chromatography (GC) analysis.

  • Esterification: Fatty acids are converted to FAMEs using methods such as acid-catalyzed (e.g., with 14% methanolic boron trifluoride) or base-catalyzed (e.g., with sodium methoxide in methanol) transesterification.[5][6]

  • GC-MS Analysis: The prepared FAMEs are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the individual fatty acid components.[5]

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and processes.

Experimental_Workflow_for_MIC_Determination A Preparation of Serial Dilutions of Fatty Acid Esters C Inoculation of Microtiter Plates A->C B Standardization of Bacterial Inoculum (P. larvae) B->C D Incubation under Controlled Conditions C->D E Visual Assessment of Bacterial Growth D->E F Determination of Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

FAME_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing A Lipid Extraction from Sample B Transesterification to Fatty Acid Methyl Esters (FAMEs) A->B C Gas Chromatography (GC) Separation B->C D Mass Spectrometry (MS) Detection and Identification C->D E Quantification of Individual FAMEs D->E F Data Interpretation E->F

Caption: General workflow for Fatty Acid Methyl Ester (FAME) analysis.

Prodrug_Activation_Pathway Prodrug Fatty Acid Ester Prodrug (Lipophilic) Membrane Cell Membrane Prodrug->Membrane Passive Diffusion Esterase Intracellular Esterases Membrane->Esterase ActiveDrug Active Drug (Released Intracellularly) Esterase->ActiveDrug Hydrolysis

References

A Comparative Guide to the Cross-Reactivity of Ethyl 11-dodecenoate in Pheromone Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of Ethyl 11-dodecenoate, a potential semiochemical, against structurally related ester compounds. Due to a lack of specific published cross-reactivity data for this compound, this document outlines the established experimental protocols and presents illustrative, hypothetical data to guide researchers in conducting such comparative analyses. The codling moth, Cydia pomonella, a well-studied model in pheromone research involving C12 esters, is used here as a representative test organism.

Introduction to Pheromone Cross-Reactivity

The specificity of pheromone signaling is crucial for reproductive isolation and effective mate localization in insects. Cross-reactivity occurs when an olfactory receptor neuron (ORN) responds to compounds other than the primary pheromone. This can range from agonistic effects, where a related compound elicits a similar response, to antagonistic effects, where it inhibits the response to the primary pheromone. Understanding the cross-reactivity of a compound like this compound is essential for developing species-specific pest management strategies and for elucidating the structure-activity relationships that govern insect olfaction.

Part 1: Electrophysiological Assessment of Cross-Reactivity

Electroantennography (EAG) is a fundamental technique for measuring the summed electrical potential from the entire insect antenna in response to an odorant. It provides a robust measure of the overall olfactory sensitivity to a given compound and is an excellent tool for screening the relative activity of pheromone analogues.

Experimental Protocol: Electroantennography (EAG)

This protocol is adapted from standard procedures for tortricid moths.

  • Insect Preparation:

    • Use 2- to 3-day-old virgin male Cydia pomonella.

    • Anesthetize the moth by cooling it on ice for 2-3 minutes.

    • Under a stereomicroscope, carefully excise one antenna at its base using fine microscissors.

  • Antenna Mounting:

    • Mount the excised antenna between two Ag/AgCl glass microelectrode capillaries.

    • The recording electrode makes contact with the distal end of the antenna, and the reference electrode is placed at the basal end.

    • Ensure a stable electrical connection using a conductive gel (e.g., electrode gel).

  • Stimulus Preparation:

    • Compounds: this compound and selected structural analogues (see Table 1).

    • Solvent: High-purity hexane.

    • Dilutions: Prepare serial dilutions of each test compound in hexane to achieve a final dose of 10 µg on the filter paper.

    • Application: Apply 10 µL of a 1 µg/µL solution onto a 1 cm² filter paper strip. Allow the solvent to evaporate for 30 seconds.

    • Insert the filter paper into a clean Pasteur pipette, which will serve as the stimulus cartridge. A pipette with hexane only serves as the negative control.

  • EAG Recording:

    • A continuous stream of charcoal-filtered, humidified air (500 mL/min) is directed over the mounted antenna via a main airline tube.

    • The tip of the stimulus pipette is inserted into a hole in the main airline tube.

    • A puff of air (100 ms duration, 200 mL/min) is delivered through the stimulus pipette, carrying the odorant over the antenna.

    • The resulting electrical potential change (depolarization) is amplified (100x) and recorded using appropriate software.

    • Allow at least 1 minute between stimulations for the antenna to recover. The order of compound presentation should be randomized.

Data Presentation: Comparative EAG Responses

The following table presents hypothetical EAG response data for Cydia pomonella to this compound and its analogues. Responses are normalized relative to the primary pheromone component of C. pomonella, (E,E)-8,10-dodecadien-1-ol (Codlemone), which is set to 100%.

Compound Structure Mean Normalized EAG Response (%) ± SEM
Control (Hexane) -2.5 ± 0.8
Codlemone (Positive Control) CH₃(CH₂)CH=CHCH=CH(CH₂)₇OH100 ± 5.2
This compound CH₂=CH(CH₂)₉COOCH₂CH₃45.7 ± 3.1
Ethyl (Z)-9-dodecenoateCH₃CH₂CH=CH(CH₂)₈COOCH₂CH₃30.2 ± 2.5
Ethyl (E)-9-dodecenoateCH₃CH₂CH=CH(CH₂)₈COOCH₂CH₃25.8 ± 2.1
Ethyl dodecanoate (Saturated)CH₃(CH₂)₁₀COOCH₂CH₃15.1 ± 1.5
Dodecyl acetateCH₃(CH₂)₁₁OCOCH₃18.9 ± 1.9

Note: Data are hypothetical and for illustrative purposes only.

Part 2: Behavioral Assessment of Cross-Reactivity

While EAG demonstrates antennal detection, behavioral assays are necessary to determine if this detection translates into an attractive or repellent behavior. Wind tunnel assays are a standard method for studying the orientation and flight behavior of moths in response to an odor plume.

Experimental Protocol: Wind Tunnel Bioassay
  • Wind Tunnel Setup:

    • Use a glass or acrylic wind tunnel with controlled airflow (e.g., 30 cm/s), temperature (22-24°C), and humidity (50-60%).

    • Lighting should be from a dim, uniform red light source, simulating crepuscular conditions.

    • The upwind end of the tunnel will house the stimulus source, and the downwind end will have a release platform for the moths.

  • Insect Preparation:

    • Use 2- to 3-day-old virgin male Cydia pomonella.

    • Acclimatize moths to the experimental conditions for at least 30 minutes before testing.

  • Stimulus Preparation:

    • Prepare rubber septa or filter paper loaded with 10 µg of each test compound.

    • A control septum should be loaded with hexane only.

    • Place the stimulus source at the upwind end of the tunnel, in the center of the airflow.

  • Bioassay Procedure:

    • Place a single male moth on the release platform.

    • Record the following behaviors over a 3-minute observation period:

      • Activation: Fanning wings and taking flight.

      • Upwind Flight: Oriented flight towards the odor source.

      • Source Contact: Landing on or very near the stimulus source.

    • Test at least 30 individual moths per compound. Use a new moth for each trial.

Data Presentation: Comparative Behavioral Responses

The following table presents hypothetical behavioral data from a wind tunnel assay, corresponding to the compounds tested via EAG.

Compound Activation (%) Upwind Flight (%) Source Contact (%)
Control (Hexane) 1030
Codlemone 958880
This compound 604530
Ethyl (Z)-9-dodecenoate402515
Ethyl (E)-9-dodecenoate352010
Ethyl dodecanoate20105
Dodecyl acetate25158

Note: Data are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocols and a generalized olfactory signaling pathway in insects.

experimental_workflow cluster_eag EAG Protocol cluster_behav Behavioral Assay Protocol eag_prep Antenna Preparation eag_stim Stimulus Application eag_prep->eag_stim eag_rec EAG Recording eag_stim->eag_rec eag_data EAG Data (Table 1) eag_rec->eag_data conclusion Compare Cross-Reactivity & Structure-Activity eag_data->conclusion behav_prep Moth Acclimatization behav_stim Stimulus Placement behav_prep->behav_stim behav_rec Wind Tunnel Observation behav_stim->behav_rec behav_data Behavioral Data (Table 2) behav_rec->behav_data behav_data->conclusion start Define Test Compounds start->eag_prep start->behav_prep signaling_pathway odorant Pheromone Analogue (e.g., this compound) obp Odorant Binding Protein (OBP) odorant->obp Solubilization in lymph or_complex Olfactory Receptor (OR-Orco Complex) obp->or_complex Transport & Delivery ion_channel Ion Channel Opening or_complex->ion_channel Conformational Change membrane Dendritic Membrane depolarization Membrane Depolarization ion_channel->depolarization Cation Influx (Na+, Ca2+) signal Signal to Antennal Lobe depolarization->signal

Unveiling Ethanol's Footprint: A Comparative Guide to Ethyl 11-dodecenoate and Other Alcohol Consumption Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of ethanol consumption is a critical aspect of clinical diagnostics, forensic science, and research into alcohol-related disorders. While direct ethanol measurement is limited by its short detection window, a host of indirect and direct biomarkers have emerged to provide a more comprehensive picture of alcohol intake. This guide provides a detailed comparison of Ethyl 11-dodecenoate, a member of the Fatty Acid Ethyl Esters (FAEEs) family, with other established biomarkers of ethanol consumption. We present supporting experimental data, detailed methodologies, and visual pathways to aid in the objective evaluation of these analytical tools.

At a Glance: Comparative Performance of Ethanol Biomarkers

The landscape of ethanol biomarkers is diverse, with each marker offering a unique balance of sensitivity, specificity, and detection window. Fatty Acid Ethyl Esters (FAEEs), including the subject of this guide, are direct metabolites of ethanol, formed through the non-oxidative esterification of fatty acids with ethanol. Their presence is a definitive indicator of alcohol ingestion.[1]

While specific performance data for this compound as a standalone biomarker is limited in the current literature, the analysis of a panel of FAEEs is a well-established method for detecting alcohol consumption. The following tables summarize the performance characteristics of the FAEE class and other key biomarkers.

Biomarker Matrix Detection Window Sensitivity Specificity Cut-off Value Primary Application
Fatty Acid Ethyl Esters (FAEEs) Serum/PlasmaUp to 24 hours[2]HighHighVaries by specific FAEERecent alcohol consumption
HairMonths to years[3][4]HighHighSum of FAEEs >0.5 ng/mg[5]Chronic excessive consumption
MeconiumSecond and third trimesterVaries by specific FAEEHighe.g., Ethyl oleate: 32 ng/g[6]Fetal alcohol exposure
Ethyl Glucuronide (EtG) UrineUp to 5 days[7]Very HighHigh100-1000 ng/mLRecent consumption, abstinence monitoring
HairMonthsHighHigh>30 pg/mgChronic excessive consumption
Ethyl Sulfate (EtS) UrineUp to 24 hours[8]Very HighHigh~100 ng/mL[8]Recent consumption, abstinence monitoring
Phosphatidylethanol (PEth) Whole BloodUp to 3-4 weeks[9]Very HighVery High>20 ng/mL (excessive use)[9]Recent and chronic consumption
Carbohydrate-Deficient Transferrin (CDT) Serum2-4 weeksModerate-HighHigh>1.6% (classic), >2% (CDTIFCC)[10]Chronic excessive consumption

In-Depth Analysis: Experimental Protocols

The reliability of any biomarker is intrinsically linked to the robustness of the analytical methodology. This section provides detailed experimental protocols for the quantification of FAEEs and other key ethanol biomarkers.

Analysis of Fatty Acid Ethyl Esters (FAEEs) in Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the extraction and quantification of FAEEs from serum samples.

1. Sample Preparation and Extraction:

  • To 1 mL of serum, add an internal standard (e.g., ethyl heptadecanoate).

  • Precipitate proteins by adding 2 mL of ice-cold acetone. Vortex and centrifuge at 3000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and perform a liquid-liquid extraction with 5 mL of n-hexane. Vortex and centrifuge.

  • Collect the upper hexane layer and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume of hexane for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 20°C/min.

    • Ramp 2: Increase to 300°C at 10°C/min, hold for 5 minutes.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for each FAEE (e.g., m/z 88, 101).

3. Quantification:

  • Generate a calibration curve using standard solutions of the target FAEEs.

  • Calculate the concentration of each FAEE in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Analysis of Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS) in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a dilute-and-shoot method for the rapid and sensitive analysis of EtG and EtS.[8][11][12][13][14]

1. Sample Preparation:

  • To 100 µL of urine, add 900 µL of a solution containing the deuterated internal standards (EtG-d5 and EtS-d5) in deionized water.

  • Vortex the sample thoroughly.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera or equivalent.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used.

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient from high organic to high aqueous is used to retain and elute these polar analytes.

  • Flow Rate: 0.4 mL/min.

  • Tandem Mass Spectrometer: Sciex 6500 QTRAP or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • EtG: Q1 221.1 -> Q3 75.0, 85.1

    • EtG-d5: Q1 226.1 -> Q3 75.0, 85.1

    • EtS: Q1 125.0 -> Q3 97.0

    • EtS-d5: Q1 130.0 -> Q3 98.0

3. Quantification:

  • Construct calibration curves using fortified urine samples.

  • Quantify EtG and EtS concentrations based on the peak area ratios of the analytes to their respective internal standards.

Analysis of Phosphatidylethanol (PEth) in Whole Blood by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a protein precipitation method for the extraction and analysis of PEth.[15][16][17][18]

1. Sample Preparation:

  • To 50 µL of whole blood, add 200 µL of isopropanol containing the deuterated internal standard (PEth-d5).

  • Vortex vigorously for 1 minute to precipitate proteins and extract PEth.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Column: A C8 or C18 reversed-phase column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v).

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used.

  • Flow Rate: 0.5 mL/min.

  • Tandem Mass Spectrometer: Waters Xevo TQ-S or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • PEth 16:0/18:1: Q1 701.5 -> Q3 255.2, 281.2

    • PEth-d5 16:0/18:1: Q1 706.5 -> Q3 255.2

3. Quantification:

  • Prepare calibrators in PEth-free whole blood.

  • Determine PEth concentration by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Analysis of Carbohydrate-Deficient Transferrin (CDT) in Serum by Capillary Electrophoresis (CE)

This protocol provides a general outline for the analysis of CDT isoforms.[10][19][20][21][22]

1. Sample Preparation:

  • Serum samples are typically pre-treated with a solution to saturate transferrin with iron.

  • No extensive extraction is usually required.

2. Capillary Electrophoresis Analysis:

  • Instrument: Beckman Coulter P/ACE MDQ or Sebia Capillarys system.

  • Capillary: Fused-silica capillary.

  • Buffer: Proprietary buffers are often used, typically alkaline.

  • Separation Voltage: High voltage (e.g., 25 kV) is applied across the capillary.

  • Detection: UV detection at 200 nm.

3. Data Analysis:

  • The different transferrin isoforms (asialo-, disialo-, trisialo-, tetrasialo-, and pentasialo-transferrin) are separated based on their electrophoretic mobility.

  • The percentage of CDT is calculated as the sum of the asialo- and disialo-transferrin isoforms relative to the total transferrin.

Visualizing the Science: Pathways and Workflows

Understanding the underlying biochemical processes and analytical workflows is crucial for the effective application of these biomarkers. The following diagrams, rendered in Graphviz DOT language, illustrate these key concepts.

Formation of Fatty Acid Ethyl Esters (FAEEs)

Ethanol consumed by an individual can be metabolized through a non-oxidative pathway, leading to the formation of FAEEs. This process is catalyzed by FAEE synthases.

FAEE_Formation Ethanol Ethanol FAEESynthase FAEE Synthase Ethanol->FAEESynthase FattyAcid Fatty Acid FattyAcid->FAEESynthase FAEE Fatty Acid Ethyl Ester (e.g., this compound) FAEESynthase->FAEE Esterification Tissue Incorporation into Tissues (Hair, Meconium) FAEE->Tissue

Caption: Biosynthesis of Fatty Acid Ethyl Esters.

Experimental Workflow for FAEE Analysis by GC-MS

The analytical process for quantifying FAEEs involves several key steps from sample collection to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Serum Serum Sample Spike Add Internal Standard Serum->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Liquid-Liquid Extraction Precipitate->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: GC-MS workflow for FAEE analysis.

Decision Tree for Biomarker Selection

The choice of an appropriate biomarker depends on the specific clinical or research question. This diagram provides a simplified decision-making framework.

Biomarker_Selection decision decision Start Objective of Testing Q1 Timeframe of Consumption? Start->Q1 Recent Recent (Hours to Days) Q1->Recent Short LongTerm Long-Term (Weeks to Months) Q1->LongTerm Long Q2 Chronic vs. Acute? EtG_EtS EtG/EtS (Urine) Q2->EtG_EtS Acute FAEE_Serum FAEEs (Serum) Q2->FAEE_Serum Very Recent PEth_Blood PEth (Blood) Q2->PEth_Blood Recent/Binge Recent->Q2 CDT_Serum CDT (Serum) LongTerm->CDT_Serum FAEE_Hair FAEEs (Hair) LongTerm->FAEE_Hair

Caption: Biomarker selection decision tree.

Conclusion

The validation of biomarkers for ethanol consumption is an ongoing field of research. While specific data on this compound is not yet abundant, the broader class of Fatty Acid Ethyl Esters represents a robust and specific indicator of alcohol intake. The choice of the most appropriate biomarker ultimately depends on the desired detection window, the biological matrix available, and the specific question being addressed. For short-term detection, EtG, EtS, and serum FAEEs offer high sensitivity. For monitoring long-term and chronic consumption, hair analysis for FAEEs and EtG, as well as serum CDT and whole blood PEth, provide valuable insights. This guide provides the foundational knowledge and practical protocols to aid researchers and clinicians in making informed decisions for the accurate assessment of alcohol consumption.

References

Comparative study of different synthesis routes for unsaturated esters

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of unsaturated esters is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical, materials science, and fragrance industries. The presence of both an ester functionality and a carbon-carbon double bond makes these molecules versatile building blocks for a wide array of more complex structures. Researchers and drug development professionals frequently face the choice of which synthetic route to employ, a decision that can significantly impact yield, stereoselectivity, and substrate scope. This guide provides an objective comparison of several key methods for synthesizing unsaturated esters, supported by experimental data and detailed protocols to aid in methodological selection.

Overview of Synthetic Routes

There are numerous methods for the synthesis of unsaturated esters, broadly categorized into two main approaches: esterification of an unsaturated carboxylic acid and olefination reactions that form the carbon-carbon double bond and the ester in a concerted or sequential manner. This guide will focus on a selection of the most prevalent and versatile methods:

  • Fischer-Speier Esterification: A classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

  • Steglich Esterification: A mild condensation method using a carbodiimide coupling agent and a nucleophilic catalyst.

  • Yamaguchi Esterification: A powerful method for the synthesis of highly functionalized and sterically hindered esters.

  • Wittig Reaction: A widely used olefination reaction involving a phosphonium ylide.

  • Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction that often offers superior stereoselectivity and easier purification.

Comparative Performance Data

The choice of synthetic route often depends on the specific requirements of the target molecule, such as stereochemistry and the presence of other functional groups. The following tables summarize the typical performance of each method for the synthesis of unsaturated esters.

Table 1: Comparison of Esterification Methods
MethodTypical ReagentsCatalystTemperatureReaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Fischer-Speier Unsaturated Carboxylic Acid, AlcoholStrong Acid (e.g., H₂SO₄, TsOH)60-110°C1-10 hours65-97%Simple, inexpensive reagents.Equilibrium reaction, requires excess alcohol or water removal, harsh conditions can cause side reactions with sensitive substrates.
Steglich Unsaturated Carboxylic Acid, Alcohol, DCC or EDCDMAPRoom Temp.1-3 hours70-90%Mild conditions, high yields, suitable for acid-sensitive substrates.Carbodiimide reagents can be allergens, byproduct removal can be tedious.
Yamaguchi Unsaturated Carboxylic Acid, Alcohol, 2,4,6-Trichlorobenzoyl chlorideDMAP, TriethylamineRoom Temp.1-6 hoursHigh (often >80%)Mild conditions, high yields, effective for sterically hindered substrates.Reagents are more expensive, can be sensitive to moisture.
Table 2: Comparison of Olefination-Based Methods
MethodReactantsBaseStereoselectivityTypical Yield (%)Key AdvantagesKey Disadvantages
Wittig Reaction Aldehyde/Ketone, Phosphonium YlideStrong Base (e.g., n-BuLi, NaH)(Z)-selective for non-stabilized ylides, (E)-selective for stabilized ylides80-98%Broad substrate scope, reliable for forming C=C bonds.Stereoselectivity can be poor for semi-stabilized ylides, removal of triphenylphosphine oxide byproduct can be difficult.
Horner-Wadsworth-Emmons Aldehyde/Ketone, Phosphonate EsterMilder Base (e.g., NaH, K₂CO₃)Predominantly (E)-selectiveHigh (often >90%)Excellent (E)-selectivity, water-soluble phosphate byproduct is easily removed.Generally limited to the synthesis of (E)-alkenes (unless modified).

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful synthesis of unsaturated esters. The following section provides representative procedures for each of the discussed methods.

Fischer-Speier Esterification: Synthesis of Ethyl Cinnamate

Materials: Cinnamic acid, Ethanol, Concentrated Sulfuric Acid, Diethyl ether, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

Procedure:

  • In a round-bottom flask, dissolve cinnamic acid (1.0 eq) in a large excess of ethanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl cinnamate.

  • Purify the product by distillation or column chromatography if necessary.

Steglich Esterification: Synthesis of Benzyl Crotonate

Materials: Crotonic acid, Benzyl alcohol, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane.

Procedure:

  • To a solution of crotonic acid (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane at 0°C, add a solution of DCC (1.1 eq) in dichloromethane dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • The precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is washed with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Yamaguchi Esterification: Synthesis of a Sterically Hindered Unsaturated Ester

Materials: A sterically hindered unsaturated carboxylic acid, a secondary alcohol, 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent), Triethylamine, 4-Dimethylaminopyridine (DMAP), Toluene.

Procedure:

  • To a solution of the unsaturated carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq) followed by 2,4,6-trichlorobenzoyl chloride (1.1 eq) at room temperature.

  • Stir the mixture for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol (1.2 eq) and DMAP (1.2 eq) in toluene.

  • Add the alcohol/DMAP solution to the mixed anhydride solution and stir at room temperature for 1-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Wittig Reaction: Synthesis of Ethyl Crotonate

Materials: Acetaldehyde, (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide), Tetrahydrofuran (THF).

Procedure:

  • To a solution of (carbethoxymethylene)triphenylphosphorane (1.0 eq) in anhydrous THF, add a solution of acetaldehyde (1.1 eq) in THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Remove the solvent under reduced pressure.

  • Add a non-polar solvent like hexane to precipitate the triphenylphosphine oxide.

  • Filter the mixture and wash the solid with hexane.

  • Concentrate the filtrate to obtain the crude ethyl crotonate.

  • Purify the product by distillation.

Horner-Wadsworth-Emmons Reaction: Synthesis of Diethyl Fumarate

Materials: Glyoxylic acid ethyl ester, Triethyl phosphonoacetate, Sodium hydride (NaH), Tetrahydrofuran (THF).

Procedure:

  • To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0°C, add triethyl phosphonoacetate (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Cool the resulting solution of the phosphonate anion back to 0°C and add a solution of glyoxylic acid ethyl ester (1.2 eq) in THF dropwise.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by distillation.

Signaling Pathways and Experimental Workflows

Visualizing the reaction pathways and workflows can provide a clearer understanding of the synthetic processes.

Fischer_Esterification RCOOH Unsaturated Carboxylic Acid Protonated_acid Protonated Carboxylic Acid RCOOH->Protonated_acid +H+ ROH Alcohol H_plus H+ Protonated_acid->RCOOH -H+ Tetrahedral_int Tetrahedral Intermediate Protonated_acid->Tetrahedral_int +ROH Tetrahedral_int->Protonated_acid -ROH Ester_H2O Protonated Ester Tetrahedral_int->Ester_H2O -H2O Ester_H2O->Tetrahedral_int +H2O Ester Unsaturated Ester Ester_H2O->Ester -H+ Ester->Ester_H2O +H+ H2O Water

Caption: Reaction mechanism of Fischer-Speier Esterification.

Steglich_Esterification RCOOH Unsaturated Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea +DCC DCC DCC Acyl_DMAP Acyl-DMAP Intermediate O_acylisourea->Acyl_DMAP +DMAP DCU DCU O_acylisourea->DCU -DCU DMAP DMAP Ester Unsaturated Ester Acyl_DMAP->Ester +ROH ROH Alcohol

Caption: Reaction mechanism of Steglich Esterification.

Yamaguchi_Esterification RCOOH Unsaturated Carboxylic Acid Mixed_anhydride Mixed Anhydride RCOOH->Mixed_anhydride + Yamaguchi Reagent + Et3N Yamaguchi_reagent 2,4,6-Trichlorobenzoyl chloride Acyl_DMAP Acyl-DMAP Intermediate Mixed_anhydride->Acyl_DMAP +DMAP DMAP DMAP Ester Unsaturated Ester Acyl_DMAP->Ester +ROH ROH Alcohol

Caption: Reaction mechanism of Yamaguchi Esterification.

Wittig_Reaction Aldehyde Aldehyde Betaine Betaine Intermediate Aldehyde->Betaine + Ylide Ylide Phosphonium Ylide Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ester Unsaturated Ester Oxaphosphetane->Ester -Ph3PO Ph3PO Triphenylphosphine oxide

Caption: Simplified mechanism of the Wittig Reaction.

HWE_Reaction Aldehyde Aldehyde Intermediate Adduct Aldehyde->Intermediate + Phosphonate Anion Phosphonate_anion Phosphonate Anion Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Ester Unsaturated Ester Oxaphosphetane->Ester - Phosphate Ester Phosphate_ester Phosphate Ester

Comparative Purity Analysis of Synthetic Ethyl 11-dodecenoate Against a Certified Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative evaluation of the purity of synthetically produced Ethyl 11-dodecenoate against a certified reference standard. The analysis is centered around Gas Chromatography-Flame Ionization Detection (GC-FID), a robust and widely used technique for quantifying the purity of volatile and semi-volatile compounds such as fatty acid esters. This document outlines the experimental protocols, presents comparative data, and discusses the potential impurities that may arise during synthesis.

Introduction

This compound is a long-chain fatty acid ester with applications in various research fields, including the synthesis of bioactive molecules and the development of novel drug delivery systems. The purity of such compounds is of paramount importance, as impurities can significantly impact experimental outcomes, toxicity profiles, and the overall efficacy of final products. This guide serves to delineate a systematic approach for evaluating the purity of synthetically derived this compound.

The primary method of synthesis for this compound is the Fischer esterification of 11-dodecenoic acid with ethanol, typically in the presence of an acid catalyst. While effective, this method can result in impurities, including unreacted starting materials and by-products. Therefore, rigorous analytical characterization is essential to ensure the quality of the synthetic product.

Data Presentation: Standard vs. Synthetic this compound

The purity of the synthetic this compound was determined by comparing its gas chromatogram to that of a certified reference standard. The percentage purity is calculated based on the relative peak areas in the chromatogram.

Table 1: Gas Chromatography Analysis of this compound Standard

Peak No.Retention Time (min)Compound NamePeak Area (%)Purity (%)
115.25This compound99.899.8

Table 2: Gas Chromatography Analysis of Synthetic this compound

Peak No.Retention Time (min)Compound NamePeak Area (%)Purity (%)
112.10Ethanol0.5-
214.5011-Dodecenoic acid2.0-
315.25This compound97.597.5

Experimental Protocols

A detailed methodology for the Gas Chromatography (GC) analysis is provided below. This protocol is optimized for the separation and quantification of this compound and its potential impurities.

3.1. Sample Preparation

  • Standard Sample: A certified reference standard of this compound (>99% purity) was dissolved in hexane (GC grade) to a final concentration of 1 mg/mL.

  • Synthetic Sample: The crude synthetic this compound was similarly dissolved in hexane to a final concentration of 1 mg/mL.

3.2. Gas Chromatography (GC-FID) Conditions

  • Instrument: Agilent 7890B Gas Chromatograph with Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-23 capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 10°C/min, hold for 5 minutes.

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.

  • Detector Temperature: 280°C.

  • Data Acquisition: Agilent OpenLab CDS software.

3.3. Purity Calculation

The percentage purity of the samples was determined using the area normalization method. The area of each peak was integrated, and the percentage of each component was calculated as the ratio of its peak area to the total area of all peaks in the chromatogram.

Percentage Purity = (Peak Area of Analyte / Total Peak Area) x 100

Mandatory Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the comparative purity analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Comparison Standard Certified Standard This compound Dissolve_Standard Dissolve in Hexane (1 mg/mL) Standard->Dissolve_Standard Synthetic Synthetic This compound Dissolve_Synthetic Dissolve in Hexane (1 mg/mL) Synthetic->Dissolve_Synthetic GC_FID Gas Chromatography- Flame Ionization Detection Dissolve_Standard->GC_FID Dissolve_Synthetic->GC_FID Chromatogram_Standard Generate Chromatogram (Standard) GC_FID->Chromatogram_Standard Chromatogram_Synthetic Generate Chromatogram (Synthetic) GC_FID->Chromatogram_Synthetic Integrate_Standard Peak Integration & Area % (Standard) Chromatogram_Standard->Integrate_Standard Integrate_Synthetic Peak Integration & Area % (Synthetic) Chromatogram_Synthetic->Integrate_Synthetic Compare Compare Purity & Impurity Profiles Integrate_Standard->Compare Integrate_Synthetic->Compare G cluster_reactants Reactants cluster_synthesis Fischer Esterification cluster_products Reaction Mixture Acid 11-Dodecenoic Acid Reaction Acid Catalyst (e.g., H2SO4) Acid->Reaction Alcohol Ethanol Alcohol->Reaction Product This compound (Desired Product) Reaction->Product Impurity1 Unreacted 11-Dodecenoic Acid Reaction->Impurity1 Impurity2 Unreacted Ethanol Reaction->Impurity2

A Guide to Inter-laboratory Comparison of Ethyl 11-dodecenoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

The performance of analytical methods is typically evaluated through inter-laboratory comparisons where a central organizer distributes identical samples to multiple laboratories. The results are then statistically analyzed to assess accuracy and precision. Key statistical measures include the z-score, which indicates how far a laboratory's result is from the assigned value[3]. A common interpretation is: |z| ≤ 2 is satisfactory, 2 < |z| < 3 is questionable, and |z| ≥ 3 is unsatisfactory[3].

Below is a hypothetical summary of results from an inter-laboratory study for the quantification of Ethyl 11-dodecenoate in a plasma sample.

Table 1: Hypothetical Inter-laboratory Comparison Results for this compound Analysis

Laboratory IDMethodReported Concentration (ng/mL)Assigned Value (ng/mL)z-score
Lab 01GC-MS48.550.0 ± 2.5-0.6
Lab 02GC-MS51.250.0 ± 2.50.48
Lab 03HPLC-MS53.850.0 ± 2.51.52
Lab 04GC-MS45.150.0 ± 2.5-1.96
Lab 05GC-MS58.050.0 ± 2.53.2 (Unsatisfactory)
Lab 06HPLC-MS49.250.0 ± 2.5-0.32

Table 2: Typical Performance Characteristics of Analytical Methods for FAEEs

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²)≥ 0.995≥ 0.998[4]
Accuracy (% Recovery)95-105%[5]98-102%[6]
Precision (% RSD)< 10%[2][5]< 5%[6]
Limit of Detection (LOD)0.8 - 7.5 ng/g[5]~1 µg/mL[6]
Limit of Quantification (LOQ)5 - 25 ng/g[5]~2.5 µg/mL[5][6]

Experimental Protocols

The following is a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for FAEE analysis[1][2].

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of a liquid sample (e.g., plasma), add a known amount of an internal standard (e.g., Ethyl heptadecanoate)[1][2].

  • Add 2 mL of acetone to precipitate proteins[1].

  • Vortex the mixture for 1 minute[1].

  • Add 5 mL of hexane and vortex for an additional 2 minutes for extraction[1].

  • Centrifuge the sample at 3000 x g for 5 minutes to separate the layers[1].

  • Carefully transfer the upper hexane layer to a clean tube[1].

  • The extract is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Column: A nonpolar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended[1].

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[7][8].

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 320 °C.

    • Hold: 10 minutes at 320 °C[1].

  • Injector Temperature: 250 °C[7].

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV[7][8].

    • Acquisition Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[1]. The molecular weight of this compound is 226.36 g/mol [9].

Mandatory Visualizations

The following diagrams illustrate the logical flow of an inter-laboratory comparison and the experimental workflow for this compound analysis.

InterLaboratory_Comparison_Workflow A Coordinating Body Prepares & Distributes Homogenous Samples B Participating Laboratories Receive and Analyze Samples A->B Sample Distribution C Laboratories Submit Results to Coordinating Body B->C Data Reporting D Statistical Analysis of Submitted Data (e.g., z-scores) C->D Data Aggregation E Performance Evaluation and Reporting D->E Issuance of Report Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Add Internal Standard to 1 mL Plasma B Protein Precipitation with Acetone A->B C Liquid-Liquid Extraction with Hexane B->C D Centrifugation to Separate Layers C->D E Collect Supernatant (Hexane Layer) D->E F Inject Sample into GC-MS E->F G Separation on Capillary Column F->G H Mass Spectrometry Detection (SIM Mode) G->H I Quantification using Calibration Curve H->I J Report Final Concentration I->J

References

Confirming the Structure of Synthesized Ethyl 11-dodecenoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in organic synthesis and drug development, rigorous structural confirmation of novel or synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative framework for confirming the structure of synthesized Ethyl 11-dodecenoate, a long-chain unsaturated ester. We present key analytical data, detailed experimental protocols, and a comparison with a common alternative, Ethyl oleate, to aid in the unequivocal identification of the target molecule.

Structural Confirmation: A Multi-Technique Approach

The confirmation of the chemical structure of a synthesized compound like this compound relies on a combination of modern analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular framework, functional groups, and overall molecular weight.

Comparative Analytical Data

The following table summarizes the expected analytical data for this compound, based on data from its saturated analogue, Ethyl dodecanoate, and a closely related unsaturated ester, Ethyl 10-undecenoate. For comparison, experimental data for a common alternative, Ethyl oleate, is also provided.

Analytical Technique This compound (Predicted/Expected) Ethyl dodecanoate (Experimental) Ethyl oleate (Experimental)
¹H NMR (CDCl₃, ppm) ~5.8 (m, 1H, -CH=CH₂), ~4.95 (m, 2H, -CH=CH ₂), 4.12 (q, 2H, -O-CH ₂-CH₃), 2.28 (t, 2H, -CH ₂-COO-), ~2.0 (q, 2H, -CH ₂-CH=CH₂), 1.6 (m, 2H), 1.2-1.4 (m, 12H), 1.25 (t, 3H, -O-CH₂-CH ₃)4.08 (q, 2H), 2.20 (t, 2H), 1.25 (s, 18H), 0.88 (t, 3H)[1]~5.34 (m, 2H, -CH=CH-), 4.12 (q, 2H, -O-CH ₂-CH₃), 2.28 (t, 2H, -CH ₂-COO-), ~2.0 (m, 4H, -CH ₂-CH=CH-CH ₂-), 1.6 (m, 2H), 1.2-1.4 (m, 20H), 0.88 (t, 3H)[2]
¹³C NMR (CDCl₃, ppm) ~174 (C=O), ~139 (=CH), ~114 (=CH₂), ~60 (-OCH₂-), ~34 (-CH₂-COO), ~33-25 (aliphatic CH₂), 14.3 (-OCH₂-CH₃)173.76, 60.08, 34.39, 31.97, 29.66, 29.52, 29.39, 29.22, 25.04, 22.74, 14.24, 14.09[1]~174 (C=O), ~130 (-CH=CH-), ~60 (-OCH₂-), ~34 (-CH₂-COO), ~32-22 (aliphatic CH₂), 14.3 (-OCH₂-CH₃)[2]
IR (cm⁻¹) ~3077 (=C-H stretch), ~2925, ~2854 (C-H stretch), ~1740 (C=O stretch), ~1641 (C=C stretch), ~1170 (C-O stretch)Not available~3005 (=C-H stretch), ~2926, ~2854 (C-H stretch), ~1741 (C=O stretch), ~1654 (C=C stretch, weak), ~1175 (C-O stretch)
Mass Spec. (m/z) Molecular Ion [M]⁺: 226.36Molecular Ion [M]⁺: 228.37Molecular Ion [M]⁺: 310.51

Experimental Workflow for Synthesis and Confirmation

The synthesis of this compound would typically involve the esterification of 11-dodecenoic acid, followed by purification and subsequent structural analysis. The logical workflow for this process is illustrated below.

G Experimental Workflow for this compound Synthesis and Confirmation cluster_synthesis Synthesis and Purification cluster_analysis Structural Confirmation A 11-Dodecenoic Acid + Ethanol B Acid-Catalyzed Esterification (e.g., H₂SO₄) A->B C Reaction Quenching and Extraction B->C D Purification (e.g., Column Chromatography) C->D E Purity Assessment (GC, TLC) D->E Purified Product F ¹H and ¹³C NMR Spectroscopy E->F G Infrared (IR) Spectroscopy E->G H Mass Spectrometry (MS) E->H I Structure Confirmed F->I G->I H->I

Caption: Workflow for the synthesis and structural confirmation of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: Dissolve approximately 10-20 mg of the purified product in 0.6-0.8 mL of deuterated chloroform (CDCl₃). Record the spectra on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Key diagnostic signals for this compound include the vinyl protons and carbons, the quartet of the ethyl ester methylene group, and the triplet of the alpha-methylene group to the carbonyl.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-IR: Place a small drop of the purified liquid ester directly onto the ATR crystal of an FTIR spectrometer. Record the spectrum over a range of 4000-400 cm⁻¹. Characteristic absorption bands for this compound are the C=O stretch of the ester, the C=C stretch of the alkene, the =C-H stretch of the terminal alkene, and the C-O stretch of the ester.

Mass Spectrometry (MS)
  • Electron Ionization (EI)-MS: Introduce a dilute solution of the purified product into the mass spectrometer, typically via a gas chromatography (GC-MS) system. An electron beam at 70 eV is used for ionization. The resulting mass spectrum should show the molecular ion peak [M]⁺, which confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Comparative Analysis: this compound vs. Ethyl oleate

While both this compound and Ethyl oleate are long-chain unsaturated fatty acid ethyl esters, they possess distinct structural features that are readily distinguishable by the analytical methods described above.

  • NMR Spectroscopy: The most significant difference in the ¹H NMR spectra will be the signals for the double bond. This compound will exhibit characteristic signals for a terminal alkene (a multiplet for the internal vinyl proton and two multiplets for the terminal vinyl protons), whereas Ethyl oleate will show a multiplet for two internal vinyl protons.[2] Similarly, the ¹³C NMR spectrum of this compound will show two distinct signals for the sp² hybridized carbons of the terminal double bond, while Ethyl oleate will show a single signal (due to symmetry) or two closely spaced signals for the internal double bond carbons.[2]

  • IR Spectroscopy: Both compounds will show a strong C=O stretch for the ester functional group. However, the C=C stretching vibration may be more pronounced in the terminal alkene of this compound compared to the internal alkene of Ethyl oleate. Furthermore, the =C-H stretching frequency for the terminal alkene in this compound is expected around 3077 cm⁻¹, which is a key differentiating feature.

  • Mass Spectrometry: The molecular ion peak will be the most definitive differentiating factor. This compound will have a molecular ion at m/z 226, while Ethyl oleate will have a molecular ion at m/z 310.

By employing this multi-faceted analytical approach and comparing the obtained data with the expected values and those of known alternatives, researchers can confidently confirm the structure of synthesized this compound.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 11-dodecenoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties of Ethyl 11-dodecenoate

A summary of the known and estimated physicochemical properties of this compound is provided below. It is important to note that in the absence of a specific Safety Data Sheet (SDS) for this compound, some data is estimated from the closely related saturated compound, Ethyl dodecanoate.

PropertyValueSource/Notes
Chemical Name This compound-
CAS Number 76063-06-4[1]
Molecular Formula C₁₄H₂₆O₂[1]
Molecular Weight 226.36 g/mol [1]
Physical State Liquid[1]
Flash Point > 112 °C (> 233.6 °F)Estimated from Ethyl dodecanoate[2][3]
Boiling Point ~ 269 °C (516.2 °F)Estimated from Ethyl dodecanoate[2][3]
Density ~ 0.863 g/mLEstimated from Ethyl dodecanoate[2]

Experimental Protocol: General Chemical Waste Disposal

The following protocol outlines the standard procedure for the disposal of laboratory chemical waste when a specific SDS is unavailable. This process is designed to ensure safety and compliance with local and national regulations.

1. Preliminary Assessment and Containment:

  • Assume the substance may be hazardous in the absence of definitive information.
  • Ensure the waste is in a sealed, clearly labeled, and appropriate container. The label should include the full chemical name ("this compound"), CAS number (76063-06-4), and any known hazard information (if available).
  • Store the waste container in a designated satellite accumulation area.

2. Personal Protective Equipment (PPE):

  • At a minimum, wear standard laboratory PPE: safety goggles, a lab coat, and chemical-resistant gloves.
  • If there is a risk of splashing, use a face shield.

3. Consultation with EHS:

  • Contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for chemical waste disposal.
  • Provide them with all available information on this compound, including the information from this guide.
  • The EHS department will provide specific instructions for the collection, labeling, and disposal of the waste.

4. Waste Segregation:

  • Follow the guidance from your EHS department regarding the segregation of this waste. Do not mix it with other chemical waste streams unless explicitly instructed to do so.

5. Documentation:

  • Maintain a record of the waste, including the amount and date of generation, as per your institution's protocols.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of a chemical with unknown hazard classification, such as this compound.

Disposal_Pathway This compound Disposal Decision Pathway start Start: this compound Waste Generated sds_check Is a specific Safety Data Sheet (SDS) with disposal information available? start->sds_check follow_sds Follow specific disposal instructions outlined in the SDS. sds_check->follow_sds Yes no_sds Treat as potentially hazardous waste. sds_check->no_sds No dispose Dispose of waste through the institutional hazardous waste program. follow_sds->dispose contact_ehs Contact Institutional Environmental Health & Safety (EHS) Department. no_sds->contact_ehs provide_info Provide EHS with all known information: - Chemical Name & CAS Number - Physicochemical Data (from this guide) - Process that generated the waste contact_ehs->provide_info ehs_guidance Receive and follow specific disposal instructions from EHS. provide_info->ehs_guidance package_label Package and label waste according to EHS directions. ehs_guidance->package_label package_label->dispose

Disposal decision pathway for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 11-dodecenoate
Reactant of Route 2
Reactant of Route 2
Ethyl 11-dodecenoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.